Bis(4-isocyanatocyclohexyl)methane
説明
Structure
3D Structure
特性
IUPAC Name |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORSJDCBLAPZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156515-75-2, 62948-28-1 | |
| Record name | Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156515-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexylmethane diisocyanate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62948-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3027588, DTXSID30891145 | |
| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid. | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
greater than 395 °F (NIOSH, 2023), >395 °F | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dicyclohexylmethane 4,4'-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Clear, colorless to light-yellow liquid | |
CAS No. |
5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4 | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrogenated MDI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5124-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005124301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diisocyanatodicyclohexylmethane, trans,trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013622907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017901483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Diisocyanatodicyclohexylmethane, cis,cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018937003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,1'-methylenebis(isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato-, (trans,trans)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1,1'-methylenebis[4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Methylenebis(4-isocyanatocyclohexane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30891145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-methylenedicyclohexyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y80AJA84R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z717ID22KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P815VNF99I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7189 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Isocyanic acid, methylenedi-4,1-cyclohexylene ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/NQ8D24D0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
less than 14 °F (NIOSH, 2023), <14 °F | |
| Record name | 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18125 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/386 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Methylene bis(4-cyclohexylisocyanate) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0412.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(4-isocyanatocyclohexyl)methane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-isocyanatocyclohexyl)methane, commonly known as HMDI or hydrogenated MDI, is an aliphatic diisocyanate that serves as a crucial monomer in the synthesis of high-performance polyurethanes. Its unique chemical structure, characterized by two cyclohexyl rings linked by a methylene bridge and terminated with isocyanate functional groups, imparts exceptional properties to the resulting polymers, including excellent light stability, weather resistance, and mechanical durability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It also delves into its primary application in the production of polyurethanes, detailing the reaction mechanism and the influence of its isomeric forms on polymer characteristics. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the utilization of this versatile chemical compound.
Chemical Structure and Isomerism
This compound possesses the chemical formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol .[1] Its IUPAC name is 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane.[1] The molecule consists of two saturated cyclohexane rings connected by a methylene (-CH₂-) bridge, with an isocyanate (-N=C=O) group attached to the fourth carbon of each ring.
A key feature of this compound is the existence of stereoisomers due to the spatial arrangement of the substituents on the cyclohexane rings. The commercial product is typically a mixture of three geometric isomers: cis-cis, cis-trans, and trans-trans. The relative proportions of these isomers can vary depending on the manufacturing process and significantly influence the physical properties and reactivity of the diisocyanate, as well as the final properties of the polyurethanes derived from it. For instance, a higher content of the trans-trans isomer can lead to increased crystallinity and hardness in the resulting polymer.[2]
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5124-30-1 | [1][3][4] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1] |
| Molecular Weight | 262.35 g/mol | [1][4] |
| Appearance | Clear, colorless to light-yellow liquid | [3] |
| Density | 1.07 g/cm³ at 25 °C | [1][3] |
| Boiling Point | ~168 °C at 1.5 mmHg | [1] |
| Melting Point | < -10 °C (< 14 °F) | [3][5] |
| Vapor Pressure | 0.001 mmHg at 25 °C | [3][5] |
| Flash Point | > 113 °C (> 235 °F) | [1] |
| Refractive Index | 1.497 at 20 °C | [1] |
| Solubility | Reacts with water | [1][5] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane | [1] |
| Synonyms | HMDI, Hydrogenated MDI, Dicyclohexylmethane-4,4'-diisocyanate | [3][6] |
| SMILES | O=C=NC1CCC(CC1)CC2CCC(N=C=O)CC2 | |
| InChI Key | KORSJDCBLAPZEQ-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound is a two-step process. The first step involves the hydrogenation of methylene dianiline (MDA) to produce bis(4-aminocyclohexyl)methane (PACM). The second step is the phosgenation of PACM to yield the final diisocyanate product.
Experimental Protocol for the Synthesis of Bis(4-aminocyclohexyl)methane (Illustrative)
This is a generalized representation and specific industrial protocols may vary.
-
Hydrogenation of Methylene Dianiline (MDA):
-
Reactants: Methylene dianiline (MDA), Hydrogen gas.
-
Catalyst: Typically a ruthenium-based catalyst.
-
Solvent: An inert solvent such as dioxane or an alcohol.
-
Procedure: MDA is dissolved in the solvent and charged into a high-pressure autoclave along with the catalyst. The autoclave is purged with nitrogen and then pressurized with hydrogen gas. The reaction mixture is heated to a specific temperature (e.g., 100-200 °C) and stirred vigorously for a set duration until the theoretical amount of hydrogen is consumed.
-
Work-up: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude bis(4-aminocyclohexyl)methane.
-
Experimental Protocol for the Phosgenation of Bis(4-aminocyclohexyl)methane (Illustrative)
This is a generalized representation and specific industrial protocols may vary. Phosgene is a highly toxic gas and this reaction should only be performed by trained professionals in a suitable facility.
-
Phosgenation of Bis(4-aminocyclohexyl)methane (PACM):
-
Reactants: Bis(4-aminocyclohexyl)methane (PACM), Phosgene (COCl₂).
-
Solvent: An inert solvent such as chlorobenzene or o-dichlorobenzene.
-
Procedure: A solution of PACM in the solvent is added to a solution of excess phosgene in the same solvent at a low temperature. The reaction is highly exothermic and requires careful temperature control. The reaction mixture is then gradually heated to a higher temperature to complete the reaction and to remove excess phosgene and hydrogen chloride gas.
-
Work-up: The solvent is removed by distillation under reduced pressure. The crude this compound is then purified by fractional distillation to obtain the final product with the desired isomer distribution.
-
Synthesis of Polyurethanes using this compound
This compound is a key component in the synthesis of polyurethanes. The reaction involves the polyaddition of the diisocyanate with a polyol (a compound with multiple hydroxyl groups).
Experimental Protocol for the Synthesis of a Polyurethane Elastomer (Illustrative)
-
Prepolymer Formation (Two-Step Method):
-
Reactants: this compound (HMDI), Polyol (e.g., polytetrahydrofuran, polycaprolactone).
-
Catalyst: A catalyst such as dibutyltin dilaurate (DBTDL) may be used to accelerate the reaction.
-
Procedure: The polyol is dried under vacuum to remove any moisture. HMDI is then added to the polyol in a stoichiometric excess, and the mixture is heated (e.g., to 60-80 °C) with stirring under a dry nitrogen atmosphere. The reaction is monitored by titrating for the isocyanate content until it reaches the theoretical value for the prepolymer.
-
-
Chain Extension:
-
Reactant: A chain extender, which is a low molecular weight diol or diamine (e.g., 1,4-butanediol).
-
Procedure: The chain extender is added to the isocyanate-terminated prepolymer. The mixture is stirred vigorously and then poured into a mold. The cast polymer is then cured at an elevated temperature for a specified period to complete the polymerization and develop its final properties.
-
Applications
The primary application of this compound is in the production of light-stable, weather-resistant polyurethane coatings, elastomers, and foams.[1] Due to the absence of aromatic rings in its structure, polyurethanes based on HMDI do not yellow upon exposure to UV light, making them ideal for outdoor applications.
Key application areas include:
-
Coatings: Automotive clear coats, industrial maintenance coatings, and finishes for wood and plastics.
-
Elastomers: Seals, gaskets, and other components requiring high elasticity and durability.
-
Adhesives and Sealants: For applications where transparency and non-yellowing are important.
-
Biomedical Applications: Due to their biocompatibility, HMDI-based polyurethanes are being explored for use in medical devices and drug delivery systems.[2]
Visualization of Industrial Production and Polymerization
The following diagrams illustrate the industrial production workflow of this compound and its subsequent use in polyurethane synthesis.
Caption: Industrial production workflow of HMDI and its use in polyurethane synthesis.
Caption: Basic reaction scheme for polyurethane formation from HMDI and a polyol.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a skin and respiratory sensitizer and can cause irritation upon contact.[5] It reacts with water and other nucleophiles, so it should be stored in a dry, inert atmosphere. Personal protective equipment, including gloves, safety glasses, and respiratory protection, should be worn when handling this compound.
Conclusion
This compound is a versatile and valuable aliphatic diisocyanate with a unique combination of properties that make it indispensable in the production of high-performance polyurethanes. Its non-yellowing nature, excellent durability, and tunable properties through isomeric control offer significant advantages in a wide range of applications, from industrial coatings to advanced biomedical materials. A thorough understanding of its chemical structure, properties, and reaction kinetics is essential for researchers and professionals seeking to innovate and develop new materials based on this important monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Step Synthesis and Characterization of Non-Linear Tough and Strong Segmented Polyurethane Elastomer Consisting of Very Short Hard and Soft Segments and Hierarchical Side-Reacted Networks and Single-Step Synthesis of Hierarchical Hyper-Branched Polyurethane [mdpi.com]
- 5. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of Bis(4-isocyanatocyclohexyl)methane and Their Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-isocyanatocyclohexyl)methane, commonly known as HMDI or hydrogenated MDI, is an aliphatic diisocyanate that serves as a crucial building block in the synthesis of high-performance polyurethanes. Unlike its aromatic counterpart, Methylene diphenyl diisocyanate (MDI), HMDI-based polyurethanes exhibit superior light stability, weathering resistance, and lower water absorption, making them ideal for a wide range of applications, including durable coatings, adhesives, elastomers, and biomedical devices.[1]
The performance of HMDI-based materials is intrinsically linked to its stereochemistry. HMDI is a mixture of three primary stereoisomers: trans,trans, cis,trans, and cis,cis. The relative proportions of these isomers significantly influence the physical and chemical properties of the diisocyanate and the resulting polyurethane. This technical guide provides a comprehensive overview of the stereoisomers of HMDI, their distinct characteristics, and their impact on material properties, along with relevant experimental protocols for their analysis and utilization.
Stereoisomers of this compound
The three main stereoisomers of this compound are depicted below. The orientation of the isocyanate groups relative to the cyclohexane rings determines the isomeric form.
-
trans,trans-isomer: Both isocyanate groups are in the equatorial position on their respective cyclohexane rings. This symmetrical structure allows for efficient packing and ordering.
-
cis,trans-isomer: One isocyanate group is in the equatorial position, and the other is in the axial position. This isomer is asymmetrical.
-
cis,cis-isomer: Both isocyanate groups are in the axial position on their respective cyclohexane rings.
Commercial HMDI is typically a mixture of these isomers, with a common industrial ratio being approximately 20% trans,trans, 50% cis,trans, and 30% cis,cis.[1]
Characteristics of HMDI Stereoisomers and Their Impact on Polyurethane Properties
The stereoisomeric composition of HMDI has a profound effect on its physical properties and the performance of the polyurethanes derived from it. The trans,trans isomer, due to its symmetry, promotes higher crystallinity and more ordered hard segments in polyurethanes. This leads to materials with increased hardness, tensile strength, and thermal stability.[2] Conversely, a higher proportion of the cis isomers results in a more amorphous structure, leading to softer and more flexible materials.
Physical Properties of HMDI Isomer Mixtures
The ratio of stereoisomers directly influences the physical state and processing characteristics of HMDI. A higher concentration of the trans,trans isomer increases the melting point and the tendency to crystallize, which can affect storage stability and processing temperatures.
| Property | Value | Reference |
| Appearance | Clear, colorless to light-yellow liquid | [3] |
| Molecular Formula | C15H22N2O2 | [3] |
| Molecular Weight | 262.35 g/mol | [3] |
| Density (at 25 °C) | 1.066 g/cm³ | [1] |
| Boiling Point (at 1.5 mmHg) | 168 °C | [1] |
| Viscosity (at 25 °C) | ~30 mPa·s | [1] |
| Vapor Pressure (at 25 °C) | 0.001 mmHg | [1] |
Influence of trans,trans-Isomer Content on Crystallization and Melting
The trans,trans isomer content is a critical parameter for the processability of HMDI. Higher concentrations can lead to crystallization at ambient or low temperatures.
| trans,trans Isomer Content | Observation | Reference |
| 14.0% | Remains stable without crystallization for 24 hours at temperatures down to -5°C. | [1] |
| 22.0% | Crystallizes within 3 hours at 18°C. | [1] |
| 14.0% | Achieves complete melting within 2 hours at 21°C. | [1] |
| 21.0% | Requires temperatures above 32°C for comparable melting performance. | [1] |
Impact of Isomer Composition on Polyurethane Mechanical Properties
The stereoisometry of HMDI directly translates to the mechanical performance of the resulting polyurethane elastomers. An increase in the trans,trans isomer content generally leads to a more ordered hard segment domain, resulting in improved mechanical properties.
| Property | Influence of Increasing trans,trans-Isomer Content | Reference |
| Hardness | Increases | [2] |
| Tensile Strength | Increases | [2] |
| Elongation at Break | Increases | [2] |
| Split-Tear Strength | Increases | [2] |
| Resilience | Increases | [2] |
| Solvent Resistance | Increases | [2] |
| Melting Temperature of Elastomer | Increases | [2] |
Experimental Protocols
This section outlines the general methodologies for the separation, characterization, and utilization of HMDI stereoisomers in polyurethane synthesis.
Separation of HMDI Stereoisomers
Fractional Crystallization: This technique is employed to enrich the concentration of the trans,trans isomer. While specific proprietary protocols may vary, the general principle involves dissolving the HMDI isomer mixture in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce the crystallization of the less soluble trans,trans isomer. The crystals are then separated by filtration. The precise solvent system, concentration, and cooling profile are critical for achieving high purity of the desired isomer.
Characterization of HMDI Isomers and Polyurethanes
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the isomeric composition of HMDI.
-
Methodology: 1H and 13C NMR spectra are recorded on a spectrometer. Samples are typically dissolved in a deuterated solvent such as CDCl3.[4] The different chemical environments of the protons and carbons in the cis and trans configurations lead to distinct signals in the NMR spectra, allowing for their identification and quantification. In 13C NMR, the isocyanate carbon of the trans,trans isomer appears at a slightly different chemical shift (around 122.5 ppm) compared to the other isomers, enabling the calculation of the isomer ratio based on the integral intensities of these peaks.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To characterize the chemical structure of the synthesized polyurethanes and to study hydrogen bonding.
-
Methodology: FTIR spectra of thin polymer films cast from solution or KBr pellets of powdered samples are recorded. Key spectral regions of interest include the N-H stretching region (~3300 cm⁻¹), the isocyanate stretching region (~2270 cm⁻¹, to confirm complete reaction), and the carbonyl (C=O) stretching region (1600-1800 cm⁻¹).[6][7] The deconvolution of the carbonyl peak can provide information on the extent of hydrogen bonding within the hard segments.
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal transitions (glass transition temperature, melting temperature, and crystallization temperature) of HMDI isomers and the resulting polyurethanes.
-
Methodology: A small amount of the sample is sealed in an aluminum pan and subjected to a controlled temperature program (heating and cooling cycles) in a DSC instrument under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature. Typical heating and cooling rates are in the range of 5-20 °C/min.[8]
Mechanical Testing:
-
Purpose: To evaluate the mechanical properties (tensile strength, elongation at break, and modulus) of the polyurethane elastomers.
-
Methodology: Tensile properties are typically measured according to ASTM D638 or ASTM D882 for thin films.[9][10] Dumbbell-shaped specimens are cut from the polyurethane sheets and tested using a universal testing machine at a constant crosshead speed.[11]
Synthesis of HMDI-Based Polyurethanes
Polyurethanes from HMDI are typically synthesized via a one-shot or a two-step (prepolymer) method.
One-Shot Method:
-
The polyol (e.g., polytetramethylene glycol - PTMG) and the chain extender (e.g., 1,4-butanediol - BDO) are mixed together.
-
The HMDI is then added to the mixture with vigorous stirring. A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to accelerate the reaction.
-
The mixture is poured into a mold and cured at a specific temperature for a set duration to complete the polymerization.
Two-Step (Prepolymer) Method:
-
Prepolymer Formation: The polyol is reacted with an excess of HMDI to form an isocyanate-terminated prepolymer. This reaction is typically carried out at a moderate temperature (e.g., 70-80 °C) until the desired isocyanate content is reached.
-
Chain Extension: The prepolymer is then reacted with a chain extender (e.g., BDO) to form the final high molecular weight polyurethane.
-
The resulting polymer is then cast into a mold and cured.
Visualizations
Logical Relationship of HMDI Stereoisomers and Their Properties
Caption: Relationship between HMDI stereoisomers and their intrinsic properties.
Experimental Workflow for HMDI-Based Polyurethane Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of HMDI-based polyurethanes.
Conclusion
The stereoisomeric composition of this compound is a critical factor that dictates its physical properties and the performance of the resulting polyurethanes. A thorough understanding of the characteristics of the trans,trans, cis,trans, and cis,cis isomers enables the tailoring of material properties to meet the demands of specific applications. By controlling the isomer ratio, researchers and engineers can fine-tune the crystallinity, thermal stability, and mechanical strength of HMDI-based polyurethanes, thereby optimizing their performance in diverse fields ranging from high-performance coatings to advanced biomedical devices. The experimental protocols outlined in this guide provide a foundation for the systematic investigation and utilization of these versatile stereoisomers.
References
- 1. Buy this compound | 5124-30-1 [smolecule.com]
- 2. Diisocyanato dicyclohexylmethane: structure/property relationships of its geometrical isomers in polyurethane elastomers | Semantic Scholar [semanticscholar.org]
- 3. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 11. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
Physical Properties of trans-trans HMDI vs. cis-trans HMDI: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the geometric isomers of 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI), specifically focusing on the differences between the trans-trans and cis-trans isomers. Understanding these properties is crucial for applications in polymer chemistry, drug delivery systems, and other areas of materials science and drug development, as the isomeric composition can significantly influence the final properties of the resulting materials.
Introduction to HMDI Isomers
4,4'-Methylenebis(cyclohexyl isocyanate), commonly known as HMDI, is an aliphatic diisocyanate. Due to the presence of two cyclohexyl rings, HMDI can exist in three geometric isomeric forms: trans-trans, cis-trans, and cis-cis. The spatial arrangement of the isocyanate groups relative to the methylene bridge dictates the overall shape and symmetry of the molecule, which in turn governs its physical properties. Commercial HMDI is typically a mixture of these isomers. The pure trans-trans isomer is a solid at room temperature, while mixtures with higher concentrations of the cis-trans and cis-cis isomers are liquid.[1] This guide will focus on the comparison between the trans-trans and cis-trans isomers, for which more distinct data is available.
Comparative Physical Properties
The physical properties of HMDI are highly dependent on the isomeric composition. The symmetry of the trans-trans isomer allows for more efficient packing in the solid state, leading to a higher melting point compared to the less symmetrical cis-trans and cis-cis isomers. General principles of stereoisomerism suggest that trans isomers tend to have higher melting points and lower solubility in inert solvents, while cis isomers, which are often more polar, may exhibit higher boiling points.[2][3][4]
Below is a summary of the available quantitative data for the physical properties of trans-trans HMDI, a commercial mixture of HMDI isomers, and expected properties for the cis-trans isomer based on general chemical principles.
Table 1: Comparison of Physical Properties of HMDI Isomers
| Physical Property | trans-trans HMDI | Commercial HMDI (Mixture of Isomers) | cis-trans HMDI (Expected) |
| Melting Point (°C) | 83[1] | 26[5] | Lower than trans-trans |
| Boiling Point (°C) | - | 196 at 5 mmHg | Potentially higher than trans-trans |
| Density (g/mL at 25°C) | - | 1.066[5][6] | Potentially higher than trans-trans |
| Viscosity (mPa·s at 25°C) | - | 30 | Potentially higher than trans-trans |
| Appearance | Solid | Colorless to pale yellow liquid[6][7] | Liquid |
| Solubility | Sparingly soluble in inert solvents | Soluble in many organic solvents | More soluble than trans-trans in inert solvents |
Experimental Protocols
The characterization and separation of HMDI isomers are critical for obtaining materials with desired properties. The following are detailed methodologies for key experiments cited in the literature.
Isomer Separation by Fractional Crystallization
Fractional crystallization can be employed to enrich the concentration of the trans-trans isomer from a commercial mixture.
-
Procedure:
-
Dissolve the commercial HMDI mixture in a suitable solvent (e.g., a non-polar organic solvent).
-
Slowly cool the solution to induce crystallization. The less soluble trans-trans isomer will crystallize out of the solution first due to its higher melting point and greater symmetry.
-
Separate the crystals from the mother liquor by filtration.
-
The crystals will be enriched in the trans-trans isomer, while the mother liquor will have a higher concentration of the cis-trans and cis-cis isomers.
-
Repeat the crystallization process on the collected crystals to achieve higher purity of the trans-trans isomer.
-
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions, such as the melting point, of the different isomer compositions.
-
Instrument: A standard differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the HMDI isomer sample (typically 5-10 mg) into an aluminum DSC pan.
-
Analysis Conditions:
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The temperature range should encompass the expected melting point of the isomers.
-
The melting point is determined as the peak temperature of the endothermic transition on the DSC thermogram.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to determine the isomeric composition of HMDI mixtures.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a small amount of the HMDI sample in a deuterated solvent (e.g., CDCl3).
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
The different chemical environments of the protons and carbons in the trans-trans, cis-trans, and cis-cis isomers will result in distinct signals in the NMR spectra.
-
The relative integration of these signals can be used to quantify the percentage of each isomer in the mixture.
-
Visualization of Concepts
Isomeric Structures of HMDI
References
- 1. Methylene-bis(4-cyclohexylisocyanate) | 5124-30-1 [chemicalbook.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate) [cdc.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. quora.com [quora.com]
- 6. 4,4-methylene bis(cyclohexyl isocyanate) (mixture of isomers), 5124-30-1 [thegoodscentscompany.com]
- 7. 4,4'-Methylenebis(cyclohexyl isocyanate), 90%, mixture of isomers, AcroSeal™ 100 mL [thermofisher.com]
CAS number 5124-30-1 properties and safety data
An In-depth Technical Guide to Methylene bis(4-cyclohexylisocyanate) (CAS 5124-30-1)
This guide provides a comprehensive overview of the core properties, safety data, and handling protocols for Methylene bis(4-cyclohexylisocyanate), CAS number 5124-30-1. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed technical information.
Chemical Identification
Methylene bis(4-cyclohexylisocyanate), also known as 4,4'-Methylenebis(cyclohexyl isocyanate) or hydrogenated MDI (H12MDI), is an aliphatic diisocyanate.[1] It is a clear, colorless to light-yellow liquid at room temperature.[2][3][4] This compound is primarily used in the production of urethane products, particularly for applications requiring high stability against ultraviolet light, such as enamel coatings.[1][5]
Synonyms: Dicyclohexylmethane 4,4'-diisocyanate, DMDI, HMDI, Hydrogenated MDI, Reduced MDI, Saturated MDI, bis(4-isocyanatocyclohexyl)methane.[2][3][4]
Physicochemical Properties
The physical and chemical properties of Methylene bis(4-cyclohexylisocyanate) are summarized in the table below. It is soluble in acetone and chloroform, but reacts with water and ethanol.[6][7] This reactivity, particularly with water and alcohols, is a critical consideration for its handling and storage.[6][7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [2] |
| Molecular Weight | 262.35 g/mol | [4] |
| Appearance | Clear, colorless to light-yellow liquid | [2][3][6] |
| Melting Point / Freezing Point | < -10°C (14°F) | [2][4] |
| Boiling Point | 168°C @ 1.5 mmHg | [6] |
| Density / Specific Gravity | 1.066 - 1.07 g/mL at 25°C (77°F) | [2][6] |
| Vapor Pressure | 0.001 mmHg at 25°C (77°F) | [2][4] |
| Flash Point | >202°C (>395°F) | [2][9] |
| Refractive Index | n20/D 1.497 | [6] |
| Water Solubility | Reacts with water | [4][9] |
Toxicological Data and Health Hazards
Methylene bis(4-cyclohexylisocyanate) is a hazardous substance with significant health risks, primarily associated with inhalation and skin contact.[5] It is classified as toxic or fatal if inhaled.[10][11][12][13]
Acute Toxicity:
-
Inhalation: Toxic if inhaled, with an Acute Toxicity Estimate (ATE) for LC50 (4h) of 0.5 mg/l.[10] Inhalation can cause severe irritation of the nose, throat, and lungs, leading to coughing, shortness of breath, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema).[5] Symptoms may be delayed.[14]
-
Skin Contact: Causes skin irritation and can lead to burns.[5][10]
-
Eye Contact: Causes serious eye irritation and can result in burns and possible eye damage.[5][10]
Sensitization:
-
Respiratory: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[10][11] Once sensitized, even very low future exposures can trigger a severe respiratory reaction.[5]
-
Skin: May cause an allergic skin reaction.[10][11] If an allergy develops, subsequent low-level exposure can cause itching and a skin rash.[5]
Organ-Specific Effects:
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10][11]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: Based on available data, the classification criteria for carcinogenicity, germ cell mutagenicity, or reproductive toxicity are not met.[10][11]
| Endpoint | Value | Species | Source(s) |
| LC50 Inhalation (4h) | 0.5 mg/L (ATE) | - | [10] |
| NOAEL (teratogenicity) | 36 mg/m³ | Rat | [13] |
| NOAEL (maternal toxicity) | 1 mg/m³ | Rat | [13] |
| NOAEL (developmental toxicity) | 6 mg/m³ | Rat | [13] |
GHS Classification and Safety Regulations
The substance is regulated under various international and national guidelines. Its GHS classification underscores its significant hazards.
-
GHS Hazard Statements: H315, H317, H319, H330, H331, H334, H335, H410.[10]
The logical relationship between exposure routes and resulting health hazards is visualized below.
Occupational Exposure Limits
| Organization | Limit | Value | Source(s) |
| ACGIH | TLV-TWA | 0.005 ppm (0.0535 mg/m³) | [6] |
| NIOSH | REL-C | 0.01 ppm (0.11 mg/m³) | |
| OSHA (Vacated) | PEL-C | 0.01 ppm (0.11 mg/m³) | [12] |
Experimental Protocols
Detailed experimental protocols for toxicological studies are often proprietary. However, studies cited adhere to established guidelines, such as OECD Test Guideline 414 for developmental toxicity.[13] For workplace safety monitoring, standardized analytical methods are available.
Workplace Air Monitoring Protocol
Regulatory bodies like OSHA provide methodologies for determining the concentration of isocyanates in the air. The general workflow involves air sampling, sample derivatization, and analysis via chromatography.
Methodology:
-
Sampling: Air is drawn through a filter (e.g., glass fiber filter) coated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (1-2PP). The sampler is typically "open-faced" to ensure efficient collection.[2]
-
Derivatization: The isocyanate groups (-NCO) react with the agent on the filter to form a stable urea derivative. This step is crucial as isocyanates are highly reactive and unstable.
-
Sample Preparation: The filter is extracted with a suitable solvent (e.g., acetonitrile) to dissolve the derivative. The solution may be further diluted or concentrated as needed.
-
Analysis: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection. The concentration of the derivative is measured and correlated back to the original airborne isocyanate concentration.
The workflow for this analytical procedure is illustrated in the diagram below.
Handling, Storage, and First Aid
Safe Handling
-
Work under a chemical fume hood. Do not breathe vapors or aerosols.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and respiratory protection (e.g., ABEK filter respirator).[12]
-
Ensure adequate ventilation.[11] Eyewash stations and safety showers should be readily accessible.[15]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[11] Contaminated work clothing should not be allowed out of the workplace.
Storage
-
Store in tightly closed containers in a cool, dry, and well-ventilated area.[6][12]
-
Store locked up or in an area accessible only to authorized personnel.[12]
-
The substance is moisture-sensitive; store under an inert atmosphere.[12][15]
-
Keep away from incompatible materials, including water, alcohols, amines, strong bases, acids, and organotin catalysts.[3][6] The material may slowly polymerize if heated above 50°C (122°F).[3][6]
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][12][15]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water. Seek immediate medical attention.[6][15]
-
Note: Medical observation is recommended for 24 to 48 hours after overexposure via inhalation, as pulmonary edema may be delayed.[6]
Stability and Reactivity
This compound is incompatible with many substances. Reactions with amines, alcohols, acids, bases, and strong oxidizing agents can be vigorous and exothermic, releasing toxic gases.[7][8][9] It reacts with water to form amines and carbon dioxide.[7][8] Acids and bases can initiate hazardous polymerization reactions.[7][8] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[11]
Environmental Effects
Methylene bis(4-cyclohexylisocyanate) is considered very toxic to aquatic life, with long-lasting effects. Releases to the environment should be avoided. The substance hydrolyzes rapidly in water (half-life of ~2 hours) and is not readily biodegradable.[13][16] Due to its low expected adsorption to soil and rapid hydrolysis, its mobility and persistence in the environment are complex.[13]
References
- 1. Hydrogenated MDI - Wikipedia [en.wikipedia.org]
- 2. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate) [cdc.gov]
- 4. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. 5124-30-1 | CAS DataBase [m.chemicalbook.com]
- 7. Methylene-bis(4-cyclohexylisocyanate) | 5124-30-1 [chemicalbook.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. solutions.covestro.com [solutions.covestro.com]
- 15. fishersci.com [fishersci.com]
- 16. env.go.jp [env.go.jp]
An In-depth Technical Guide to the Reactivity of Bis(4-isocyanatocyclohexyl)methane with Polyols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the reaction of Bis(4-isocyanatocyclohexyl)methane (H12MDI or HMDI) with polyols to form polyurethanes. This document details the reaction kinetics, experimental protocols, and the influence of various factors on the final polymer properties, with a focus on applications relevant to research and development.
Introduction to this compound (H12MDI)
This compound, a cycloaliphatic diisocyanate, is a key monomer in the synthesis of high-performance polyurethanes. Unlike its aromatic counterpart, Methylene diphenyl diisocyanate (MDI), H12MDI-based polyurethanes exhibit enhanced resistance to UV degradation, making them suitable for applications requiring excellent light stability and weatherability. H12MDI is a mixture of three geometric isomers: trans-trans, cis-trans, and cis-cis. The ratio of these isomers can influence the packing of the polymer chains and, consequently, the mechanical properties of the resulting polyurethane.
The Urethane Reaction: H12MDI and Polyols
The fundamental reaction between H12MDI and a polyol is a polyaddition reaction that forms a urethane linkage. The isocyanate group (-NCO) of H12MDI is highly reactive towards the hydroxyl group (-OH) of the polyol.
General Reaction Scheme:
OCN-R-NCO + HO-R'-OH → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n
Where:
-
R: -(C6H10)-CH2-(C6H10)- from H12MDI
-
R': The backbone of the polyol
This reaction is typically exothermic and can be catalyzed to achieve desired reaction rates and ensure complete conversion.
Factors Influencing Reactivity
Several factors significantly impact the rate and outcome of the reaction between H12MDI and polyols.
The structure of the polyol plays a crucial role in determining the reaction kinetics and the properties of the final polyurethane.
-
Polyol Backbone: The chemical nature of the polyol backbone (e.g., polyether, polyester, polycarbonate) influences the polarity, flexibility, and hydrolytic stability of the resulting polymer.
-
Hydroxyl Group Type: The reactivity of the hydroxyl groups depends on their steric hindrance. Primary hydroxyls are generally more reactive than secondary hydroxyls, which are, in turn, more reactive than tertiary hydroxyls.
-
Molecular Weight: Higher molecular weight polyols lead to longer soft segments in the polyurethane, resulting in increased flexibility and lower crosslink density.
Catalysts are often employed to control the reaction rate and promote specific reactions (e.g., urethane formation over side reactions).
-
Organometallic Catalysts: Dibutyltin dilaurate (DBTDL) is a commonly used and highly effective catalyst for the isocyanate-hydroxyl reaction. It activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group.
-
Amine Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also effective catalysts. They function by activating the hydroxyl group of the polyol.
The reaction rate is highly dependent on temperature. Higher temperatures generally lead to faster reaction rates. However, excessive temperatures can promote side reactions, such as the formation of allophanates and biurets, which can lead to branching and crosslinking.
Quantitative Data on Reactivity
While a comprehensive, directly comparable dataset for the reaction of H12MDI with various polyols is not available in the provided search results, the following table summarizes the general reactivity trends and provides representative information where possible.
| Polyol Type | Hydroxyl Type | Catalyst | Relative Reactivity | Key Properties of Resulting Polyurethane | Source |
| Polyether Polyol | Primary | DBTDL | High | Good low-temperature flexibility, hydrolytic stability | [General knowledge from search results] |
| Polyester Polyol | Primary | DBTDL | High | Good mechanical properties, abrasion resistance | [General knowledge from search results] |
| Polycarbonate Polyol | Primary | DBTDL | High | Excellent thermal stability, hydrolytic and oxidative resistance | [General knowledge from search results] |
| Polyether Polyol | Secondary | DBTDL | Moderate | Slower reaction allows for better processing control | [General knowledge from search results] |
| Polyester Polyol | Secondary | DBTDL | Moderate | Slower reaction allows for better processing control | [General knowledge from search results] |
Note: The relative reactivity is a qualitative assessment based on general principles of organic chemistry and information gathered from the search results. Specific rate constants and activation energies are highly dependent on the exact reactants, catalyst concentration, solvent, and temperature, and were not found in a comparative format in the provided search results.
Experimental Protocols
The synthesis of polyurethanes from H12MDI and polyols is typically carried out using a two-step (prepolymer) method to ensure better control over the polymer architecture.
-
Reactants: this compound (H12MDI), polyol (e.g., polyether, polyester, or polycarbonate diol), chain extender (e.g., 1,4-butanediol).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or a suitable tertiary amine.
-
Solvent: Anhydrous solvent if solution polymerization is performed (e.g., dimethylformamide, tetrahydrofuran).
-
Equipment: Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, thermometer, and condenser. Vacuum oven for drying and curing.
-
The polyol is charged into the reactor and dried under vacuum at an elevated temperature (e.g., 80-100 °C) for a sufficient time to remove any residual water.
-
The reactor is cooled to the desired reaction temperature (e.g., 60-80 °C) under a nitrogen atmosphere.
-
A stoichiometric excess of H12MDI is added to the reactor with vigorous stirring. The NCO:OH ratio is typically kept between 1.5:1 and 2.5:1.
-
The catalyst (e.g., a few drops of DBTDL) is added to the mixture.
-
The reaction is allowed to proceed at the set temperature for a predetermined time (e.g., 1-3 hours) until the theoretical isocyanate content of the prepolymer is reached. The progress of the reaction can be monitored by titrating for the NCO content or by using in-situ FTIR spectroscopy to observe the disappearance of the -OH peak and the formation of the urethane linkage.
-
The NCO-terminated prepolymer is cooled to a suitable temperature (e.g., 50-70 °C).
-
A stoichiometric amount of the chain extender (e.g., 1,4-butanediol) is added to the prepolymer with continuous stirring. The amount of chain extender is calculated to react with the excess isocyanate groups.
-
The mixture is stirred for a short period to ensure homogeneity.
-
The resulting viscous liquid is degassed under vacuum and then cast into a mold.
-
The cast polyurethane is cured in an oven at a specific temperature and for a specific duration (e.g., 80-120 °C for 12-24 hours) to complete the reaction and develop its final properties.
-
FTIR Spectroscopy: To confirm the formation of urethane linkages (disappearance of the NCO peak around 2270 cm⁻¹ and the appearance of N-H and C=O peaks).
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the soft and hard segments.
-
Tensile Testing: To evaluate the mechanical properties such as tensile strength, elongation at break, and Young's modulus.
Visualizations
Caption: Catalytic reaction pathway of H12MDI and a polyol.
Caption: Workflow for two-step polyurethane synthesis.
Caption: Influence of reactant structure on polymer properties.
An In-depth Technical Guide to the Hydrolysis and Moisture Sensitivity of Aliphatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis and moisture sensitivity of aliphatic isocyanates, compounds of critical importance in various fields, including the development of advanced polymers, coatings, and specialized drug delivery systems. Understanding the kinetics, mechanisms, and factors influencing their reaction with water is paramount for ensuring product stability, performance, and safety.
Executive Summary
Aliphatic isocyanates are highly reactive electrophiles that readily react with nucleophiles such as alcohols, amines, and water. Their reaction with water, or hydrolysis, is a critical consideration in their application, particularly in moisture-sensitive environments like pharmaceutical formulations. This reaction proceeds through an unstable carbamic acid intermediate, which decomposes to form a primary amine and carbon dioxide gas. The resulting amine is highly reactive and can subsequently react with another isocyanate molecule to form a stable urea linkage. This process can lead to unwanted side products, changes in material properties, and in the case of sealed containers, a dangerous buildup of pressure. This guide details the reaction mechanisms, kinetics, influencing factors, and analytical methods for studying the hydrolysis of aliphatic isocyanates.
The Hydrolysis Reaction: Mechanism and Kinetics
The reaction of an aliphatic isocyanate with water is a multi-step process. Aromatic isocyanates are known to be significantly more reactive than their aliphatic counterparts.[1][2]
-
Formation of Carbamic Acid: The initial step involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group (-NCO), forming an unstable carbamic acid intermediate.[3][4]
-
Decomposition: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) and forming a primary amine.[3][5]
-
Urea Formation: The newly formed primary amine, being a strong nucleophile, quickly reacts with another isocyanate molecule to form a disubstituted urea.[1][4]
This sequence means that one molecule of water can consume two molecules of isocyanate, leading to the formation of a urea linkage and the evolution of CO₂ gas.[1]
General Reaction Scheme
R-NCO + H₂O → [R-NH-COOH] (unstable carbamic acid) → R-NH₂ + CO₂ R-NCO + R-NH₂ → R-NH-CO-NH-R (disubstituted urea)
The overall stoichiometry is: 2 R-NCO + H₂O → R-NH-CO-NH-R + CO₂
Factors Influencing Hydrolysis Rate
The rate of isocyanate hydrolysis is influenced by several factors, including the structure of the isocyanate, temperature, pH, and the presence of catalysts.
Isocyanate Structure
The reactivity of the isocyanate group is governed by the electronic and steric nature of the aliphatic substituent (R). Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially increasing reactivity, while sterically bulky groups can hinder the approach of the water molecule, slowing the reaction. Generally, the reactivity of isocyanates with active hydrogen compounds follows the order: aromatic > aliphatic.[1][2]
Temperature
As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. Studies on polyurethane hydrolysis have shown that even moderate temperature increases can significantly accelerate degradation.[6][7]
Catalysis
The hydrolysis reaction can be significantly accelerated by catalysts. Both acids and bases can catalyze the reaction, as can organometallic compounds.
-
Base Catalysis: Tertiary amines (e.g., diazabicyclo[2.2.2]octane, DABCO) and other bases can catalyze the reaction. The mechanism often involves the formation of a complex between the catalyst and one of the reactants, which facilitates the nucleophilic attack.[8][9] In strongly basic conditions, the formation of the more nucleophilic hydroxide ion (OH⁻) can directly attack the isocyanate.[10]
-
Acid Catalysis: Acids can protonate the isocyanate group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[9][11]
-
Organometallic Catalysis: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are exceptionally effective catalysts for isocyanate reactions, including hydrolysis.[12][13][14] They are generally considered Lewis acids that coordinate with the isocyanate, activating it for reaction.[15] Zirconium-based catalysts have been investigated as alternatives that can show higher selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[14][15][16]
Quantitative Data on Hydrolysis
Quantifying the rate of hydrolysis is essential for predicting the stability and performance of materials containing aliphatic isocyanates. The reaction kinetics are often studied by monitoring the disappearance of the isocyanate concentration over time.
Reaction Rate Constants
The uncatalyzed reaction of aliphatic isocyanates with water is relatively slow but can be significantly accelerated by catalysts. Hexyl isocyanate has been used as a model compound to study these kinetics.
Table 1: Effect of Catalysts on the Hydrolysis Rate of Hexyl Isocyanate
| Catalyst | Catalyst Type | Rate Constant (k) [L/(mol·s)] | Relative Activity |
|---|---|---|---|
| None | Uncatalyzed | (baseline) | 1 |
| p-Toluene Sulfonic Acid (p-TSA) | Organic Acid | (low) | Low |
| Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | (intermediate) | Intermediate |
| Dibutyltin Dilaurate (DBTDL) | Organotin | (high) | High |
(Data synthesized from qualitative descriptions in reference[13])
Table 2: Relative Reactivity of Nucleophiles with Isocyanates
| Nucleophile | Relative Reaction Rate |
|---|---|
| Primary Aliphatic Amine | ~1000 |
| Secondary Aliphatic Amine | ~100-200 |
| Aromatic Amine | ~10 |
| Primary Hydroxyl | 1 |
| Water | ~1 |
(Data adapted from reference[17])
Implications for Drug Development
In the field of drug development, excipients and active pharmaceutical ingredients (APIs) can be sensitive to moisture, leading to degradation via hydrolysis.[18] The use of isocyanate-based polymers or linkers in drug delivery systems, such as in creating polyurethane-based nanoparticles or hydrogels, requires stringent moisture control. The generation of CO₂ can compromise the integrity of tablet coatings or create voids in polymeric matrices, while the formation of reactive amines could lead to undesirable reactions with the API or other excipients. Therefore, formulators must select excipients with low water activity and ensure manufacturing and storage conditions minimize moisture exposure.[2][6]
Experimental Protocols for Monitoring Hydrolysis
Several analytical techniques can be employed to monitor the hydrolysis of aliphatic isocyanates by quantifying the consumption of the -NCO group.
Titration Method (ASTM D2572)
This is a classic and reliable method for determining the isocyanate content (%NCO). It involves reacting the isocyanate with an excess of a standard solution of di-n-butylamine (DBA). The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.
Detailed Methodology:
-
Sample Preparation: Accurately weigh a suitable amount of the isocyanate-containing sample into a dry 250 mL Erlenmeyer flask.
-
Reagent Addition: Add a precise volume (e.g., 25 mL) of a standard solution of di-n-butylamine in a dry solvent (e.g., toluene or THF) to the flask.[19][20]
-
Reaction: Stopper the flask, swirl to mix, and allow the reaction to proceed for a specified time (e.g., 15-20 minutes) at room temperature to ensure complete reaction between the isocyanate and the DBA.[19][21]
-
Solvent Addition: Add a sufficient volume of a solvent like isopropanol (e.g., 150 mL) to ensure the electrodes of the titrator are adequately immersed.[19]
-
Titration: Immerse a combination pH/reference electrode into the solution and titrate with a standardized solution of hydrochloric acid (e.g., 0.5 M or 1 M HCl) to the potentiometric endpoint.[19][20]
-
Blank Determination: Perform a blank titration using the same procedure but without the isocyanate sample to determine the initial amount of DBA.
-
Calculation: The isocyanate content is calculated from the difference in the volume of HCl titrant required for the blank and the sample.
Equation: % NCO = [ (V_blank - V_sample) × N_HCl × 4.202 ] / W_sample
Where:
-
V_blank = Volume of HCl for blank titration (mL)
-
V_sample = Volume of HCl for sample titration (mL)
-
N_HCl = Normality of the HCl solution (mol/L)
-
4.202 = Constant (Milli-equivalent weight of NCO group × 100)
-
W_sample = Weight of the sample (g)
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful, non-destructive technique for real-time monitoring of the hydrolysis reaction. The progress of the reaction can be followed by measuring the decrease in the intensity of the characteristic sharp absorption band of the asymmetric N=C=O stretch, which appears between 2250 and 2285 cm⁻¹.[22][23][24]
Detailed Methodology:
-
Setup: The reaction is carried out in a vessel equipped with an Attenuated Total Reflectance (ATR) fiber-optic probe connected to an FTIR spectrometer.[22] The vessel should be temperature-controlled.
-
Background Spectrum: A background spectrum of the solvent or the initial reaction mixture (before the addition of water) is collected.
-
Reaction Initiation: Water is introduced into the isocyanate solution to initiate the hydrolysis reaction.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 30-60 seconds) over the course of the reaction.
-
Data Analysis: The area of the isocyanate peak (around 2270 cm⁻¹) is calculated for each spectrum. A plot of the peak area versus time provides a kinetic profile of the reaction, showing the consumption of the isocyanate.[23]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation and quantification of isocyanates and their hydrolysis products. Due to their high reactivity, isocyanates are typically derivatized before analysis. A common derivatizing agent is 1-(2-pyridyl)piperazine (1-2PP) or 1-(9-anthracenylmethyl)piperazine (MAP), which reacts with the isocyanate to form a stable urea derivative that can be easily detected by UV or fluorescence detectors.[25][26][27][28][29]
General Procedure:
-
Sampling & Derivatization: At various time points, an aliquot of the reaction mixture is taken and immediately quenched with a solution of the derivatizing agent (e.g., 1-2PP in a suitable solvent).
-
Sample Preparation: The derivatized sample may require dilution before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is often employed to separate the components.[27][29]
-
Detection: UV detection (e.g., at 254 nm) is common. Fluorescence and electrochemical detectors can also be used for higher sensitivity.[25][28]
-
-
Quantification: The concentration of the isocyanate derivative is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Conclusion
The hydrolysis of aliphatic isocyanates is a fundamental reaction with significant implications across various scientific and industrial domains, including pharmaceuticals. The reaction proceeds via a carbamic acid intermediate to form amines and carbon dioxide, with the amine subsequently reacting to form urea linkages. The rate of this reaction is highly dependent on the isocyanate's structure, temperature, and catalysis. A thorough understanding and the ability to analytically monitor this process using techniques like titration, FTIR, and HPLC are essential for controlling material properties, ensuring product stability, and enabling the successful development of moisture-sensitive products.
References
- 1. pcimag.com [pcimag.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elastomers and Composites [journal.rubber.or.kr]
- 7. Effect of the Diisocyanate Type on the Hydrolysis Behavior of Polyurethane -Elastomers and Composites | Korea Science [koreascience.kr]
- 8. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Effect of catalysts on the reaction of an aliphatic isocyanate and water (2002) | Hai Ni | 62 Citations [scispace.com]
- 14. pcimag.com [pcimag.com]
- 15. wernerblank.com [wernerblank.com]
- 16. paint.org [paint.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. hiranuma.com [hiranuma.com]
- 20. xylemanalytics.com [xylemanalytics.com]
- 21. scribd.com [scribd.com]
- 22. azom.com [azom.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 26. epa.gov [epa.gov]
- 27. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 28. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. cdc.gov [cdc.gov]
Bis(4-isocyanatocyclohexyl)methane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of Bis(4-isocyanatocyclohexyl)methane, also known as methylene bis(4-cyclohexyl isocyanate) or HMDI, focusing on its core chemical properties.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C15H22N2O2[1][2][3][4] |
| Molecular Weight | 262.35 g/mol [1][3][4][5] |
| IUPAC Name | 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane[1] |
| CAS Number | 5124-30-1[1][2] |
Physicochemical Properties
This compound is a clear, colorless to light-yellow liquid at room temperature[2][5][6]. It is denser than water, with a specific gravity of approximately 1.07 at 25°C (77°F)[6][7][8]. The compound has a very low vapor pressure, measured at 0.001 mmHg at 25°C (77°F), and a high flash point, exceeding 202°C (395°F)[6][8]. It is reactive with water[1][6][8].
Logical Relationship of Structure to Reactivity
The chemical behavior of this compound is dictated by its constituent functional groups and overall structure. The following diagram illustrates the relationship between its structural components and its chemical reactivity.
References
- 1. Buy this compound | 5124-30-1 [smolecule.com]
- 2. METHYLENE BIS(4-CYCLOHEXYLISOCYANATE) | Occupational Safety and Health Administration [osha.gov]
- 3. echemi.com [echemi.com]
- 4. HMDI - 4,4′-Methylene-bis(cyclohexyl isocyanate) [sigmaaldrich.com]
- 5. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate) [cdc.gov]
- 7. 4,4-methylene bis(cyclohexyl isocyanate) (mixture of isomers), 5124-30-1 [thegoodscentscompany.com]
- 8. 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Solubility of HMDI in common organic solvents
An In-depth Technical Guide to the Solubility of 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenebis(cyclohexyl isocyanate), commonly known as HMDI or H12MDI. Given the reactive nature of isocyanates, this document distinguishes between true solubility and reactivity with solvents, providing a framework for safe and effective handling in experimental and developmental settings.
Introduction to HMDI
4,4'-Methylenebis(cyclohexyl isocyanate) (CAS No: 5124-30-1) is a cycloaliphatic diisocyanate widely used as a monomer in the production of high-performance polyurethanes.[1][2][3] Marketed under trade names such as Desmodur W® (Covestro) and WANNATE® HMDI (Wanhua Chemical), it is a colorless to pale yellow liquid at room temperature.[4][5] Polyurethanes derived from HMDI are noted for their excellent mechanical strength, abrasion resistance, hydrolysis resistance, and non-yellowing characteristics upon weathering, making them suitable for coatings, elastomers, adhesives, and medical products.[1][4][6]
A critical aspect of working with HMDI is its high reactivity, particularly towards protic compounds (containing active hydrogen atoms), such as water and alcohols. This reactivity is fundamental to its role in polymerization but requires careful consideration when selecting solvents for non-reactive applications like formulation, purification, or analysis.
HMDI Solubility Profile
Quantitative solubility data for HMDI in a wide range of common organic solvents is not extensively published in publicly available datasheets or academic literature. However, qualitative descriptions and chemical principles allow for a reliable assessment of its solubility characteristics.
HMDI's reactivity with protic solvents means it does not form stable solutions in them; instead, it undergoes a chemical reaction. For instance, it reacts with water to form unstable carbamic acids which then decompose to form amines and carbon dioxide, and it reacts with alcohols to form urethanes.[7] Therefore, for applications requiring HMDI to remain in its unreacted monomeric form, aprotic solvents are mandatory.
The following table summarizes the solubility and reactivity of HMDI in various common organic solvents.
| Solvent Class | Solvent Example | Interaction with HMDI | Remarks |
| Protic Solvents | Water | Reacts | Does not form a stable solution. The OECD SIDS report notes that water solubility is not determinable due to rapid hydrolysis (half-life of approx. 2 hours).[8] |
| Ethanol, Methanol | Reacts | Reacts to form urethane linkages.[7] Not suitable for dissolving HMDI without chemical modification. | |
| Polar Aprotic | Acetone | Soluble | Commonly cited as a solvent for HMDI.[7][9] Suitable for creating stable, non-reactive solutions. |
| Toluene | Soluble | Used as a solvent in standard titration methods for determining NCO content, indicating good solubility.[10][11][12] | |
| Tetrahydrofuran (THF) | Soluble | Generally a good solvent for polyurethane precursors. | |
| Acetonitrile | Soluble | Used as a co-solvent in hydrolysis studies, indicating solubility.[8] | |
| Non-Polar Aprotic | Hexane, Cyclohexane | Likely Soluble | As a cycloaliphatic compound, HMDI is expected to have good solubility in non-polar hydrocarbon solvents. |
Logical Framework for Solvent Selection
The choice of solvent is dictated by the intended interaction with the isocyanate group. The following diagram illustrates the logical division of solvents based on their reactivity with HMDI.
Caption: Logical flow for selecting a solvent for HMDI based on reactivity.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values (e.g., g/100mL or mol/L) in a specific aprotic solvent, the following gravimetric and titrimetric combination protocol can be employed. This method is based on standard analytical procedures for solubility determination and is adapted for the specific chemistry of isocyanates.
Objective: To determine the saturation solubility of HMDI in a selected aprotic organic solvent at a controlled temperature.
Materials:
-
HMDI (analytical grade)
-
Selected aprotic solvent (anhydrous grade)
-
Temperature-controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (PTFE, 0.2 µm)
-
Reaction flasks with stoppers
-
Reagents for NCO titration:
Procedure:
-
Sample Preparation: Add an excess amount of HMDI to a known volume of the selected anhydrous aprotic solvent in a sealed flask. "Excess" means adding enough solid or liquid HMDI so that some remains undissolved after equilibration.
-
Equilibration: Place the flask in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25°C). Allow the mixture to agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Extraction: After equilibration, stop the agitation and allow the undissolved HMDI to settle. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe, ensuring no solid particles are disturbed. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.
-
Gravimetric Analysis (Optional but recommended):
-
Record the total mass of the filtered solution.
-
Gently evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the flask containing the non-volatile HMDI residue. The difference in mass gives the amount of HMDI dissolved in that volume.
-
-
Titrimetric Analysis (for higher accuracy):
-
Accurately pipette a specific volume of the filtered saturated solution into a reaction flask.
-
Add a known excess of di-n-butylamine solution.[11] The amine will react with the isocyanate groups of the dissolved HMDI.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) with gentle stirring.[11][12]
-
Titrate the unreacted (excess) di-n-butylamine with the standardized hydrochloric acid solution to a potentiometric endpoint or colorimetric indicator change.[12]
-
Perform a blank titration using the same volume of di-n-butylamine solution without the HMDI sample.[11]
-
-
Calculation: The difference in the volume of HCl titrant used for the blank and the sample is proportional to the amount of di-n-butylamine that reacted with the HMDI. From this, the concentration of NCO groups, and thus the concentration of HMDI in the saturated solution, can be calculated.
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for determining the solubility of HMDI.
Conclusion
While specific quantitative data is scarce, a clear qualitative understanding of HMDI's solubility exists. It is soluble in common aprotic solvents like acetone and toluene but reacts with protic solvents such as water and alcohols. For applications requiring precise concentrations, the experimental protocol detailed in this guide provides a reliable method for determining the solubility of HMDI in any non-reactive solvent of interest. This understanding is crucial for the safe handling, effective formulation, and successful application of HMDI in research and development.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.be]
- 4. sblhg.com [sblhg.com]
- 5. selchem.com [selchem.com]
- 6. specialchem.com [specialchem.com]
- 7. Methylene-bis(4-cyclohexylisocyanate) | 5124-30-1 [chemicalbook.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. xylem.com [xylem.com]
- 11. hiranuma.com [hiranuma.com]
- 12. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
A Comprehensive Technical Guide on the Vapor Pressure and Thermal Stability of Bis(4-isocyanatocyclohexyl)methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vapor pressure and thermal stability of Bis(4-isocyanatocyclohexyl)methane (also known as hydrogenated MDI or HMDI), a key compound in the development of advanced materials. This document collates available data, details experimental methodologies, and presents visualizations to facilitate a thorough understanding of these critical properties.
Vapor Pressure of this compound
The vapor pressure of a substance is a fundamental thermodynamic property that dictates its volatility and is crucial for assessing potential inhalation exposure, as well as for designing and controlling manufacturing processes.
Quantitative Vapor Pressure Data
This compound exhibits a low vapor pressure at ambient temperatures, indicating its relatively low volatility.[1] The available quantitative data for the vapor pressure of this compound at various temperatures is summarized in the table below.
| Temperature (°C) | Temperature (K) | Vapor Pressure (hPa) | Vapor Pressure (mmHg) |
| 25 | 298.15 | 0.00133 | 0.001 |
| 53.7 | 326.85 | 0.000436 | 0.000327 |
| 75.7 | 348.85 | 0.002782 | 0.002087 |
| 85.9 | 359.05 | 0.006158 | 0.004619 |
| 99.6 | 372.75 | 0.016945 | 0.01271 |
| 110.6 | 383.75 | 0.037437 | 0.02808 |
| 114.3 | 387.45 | 0.046516 | 0.03489 |
| 130.1 | 403.25 | 0.128883 | 0.09667 |
Data sourced from OECD Existing Chemicals Database[2]. Conversion from hPa to mmHg is approximated as 1 hPa ≈ 0.750062 mmHg.
Experimental Protocol for Vapor Pressure Determination
The determination of vapor pressure for chemical substances is standardized by guidelines such as the OECD Guideline 104. This guideline outlines several methods suitable for different vapor pressure ranges. Given the low volatility of this compound, methods such as the static method, the isoteniscope method, or the effusion method are appropriate.
A general workflow for determining vapor pressure using the static method, a common approach, is outlined below:
Detailed Steps of the Static Method:
-
Sample Preparation: A purified sample of this compound is placed in a sample container connected to a vacuum line. The sample is thoroughly degassed to remove any volatile impurities by repeated freeze-pump-thaw cycles.
-
Apparatus: The degassed sample is introduced into a static apparatus, which consists of a sample container maintained at a constant temperature and connected to a pressure-measuring device (manometer).
-
Equilibrium: The sample is allowed to reach thermal equilibrium at a precisely controlled temperature. At this point, the pressure in the apparatus is solely due to the vapor of the substance.
-
Measurement: The vapor pressure is measured directly using the manometer.
-
Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.
-
Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). This plot, known as the Clausius-Clapeyron plot, should yield a straight line, the slope of which is related to the enthalpy of vaporization.
Thermal Stability of this compound
Thermal stability is a critical parameter that defines the temperature at which a compound begins to decompose. This information is vital for ensuring safe handling, storage, and processing, as well as for predicting the service life of materials derived from it.
Quantitative Thermal Stability Data
For polyurethanes derived from HMDI, decomposition temperatures have been reported to be in the range of 218-220°C. It is important to note that these values reflect the stability of the polymer, not the monomer itself.
Experimental Protocols for Thermal Stability Analysis
The thermal stability of chemical compounds is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Standardized methods, such as those from ASTM, provide a framework for these measurements.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis. A typical experimental workflow for TGA is illustrated below.
Detailed Steps for TGA:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.
-
Heating Program: A temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Analysis: The furnace is heated, and the sample's weight is continuously monitored and recorded as a function of temperature.
-
Data Interpretation: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates. Key parameters determined include the onset temperature of decomposition (Tonset) and the percentage of weight loss at different temperatures.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition. The workflow for a typical DSC experiment is shown below.
Detailed Steps for DSC:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in a DSC pan, which is then hermetically sealed.
-
Reference Preparation: An empty, sealed DSC pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) and temperature range.
-
Analysis: The temperature of the DSC cell is increased linearly with time. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Interpretation: The output is a DSC thermogram, which plots heat flow versus temperature. Exothermic events (like decomposition) and endothermic events (like melting) appear as peaks. The onset temperature and the area of the decomposition peak (which corresponds to the enthalpy of decomposition) are key parameters determined from the analysis.
Conclusion
This technical guide has summarized the available data on the vapor pressure and thermal stability of this compound. The provided tables and experimental protocols offer a comprehensive resource for researchers and professionals working with this compound. While quantitative vapor pressure data is well-documented, further experimental investigation into the specific thermal decomposition profile of pure this compound using TGA and DSC is recommended to fill the current data gap and enhance safety and process optimization.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyurethanes Using Bis(4-isocyanatocyclohexyl)methane (HMDI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) synthesized from bis(4-isocyanatocyclohexyl)methane (HMDI), also known as H12MDI, are a versatile class of aliphatic polyurethanes with significant potential in biomedical and pharmaceutical applications. Unlike their aromatic counterparts, HMDI-based PUs exhibit excellent light stability, resistance to hydrolysis, and biocompatibility, making them suitable for drug delivery vehicles, medical devices, and tissue engineering scaffolds.[1][2][3] Their degradation products are considered less toxic than those derived from aromatic isocyanates.[4][5] The properties of these polyurethanes can be tailored by carefully selecting the polyol soft segment and the chain extender, allowing for the creation of materials with a wide range of mechanical and thermal characteristics.[6][7] This document provides detailed protocols for the synthesis of HMDI-based polyurethanes, summarizes their key properties, and outlines typical characterization methods.
Synthesis of HMDI-Based Polyurethanes
The synthesis of polyurethanes using HMDI can be achieved through two primary methods: the one-shot polymerization and the two-step prepolymer method. The choice of method depends on the desired polymer structure and properties.
General Workflow for Polyurethane Synthesis and Characterization
Caption: General experimental workflow for the synthesis and characterization of HMDI-based polyurethanes.
Experimental Protocol 1: One-Shot Bulk Polymerization
This method involves reacting the diisocyanate, polyol, and chain extender simultaneously. It is a simpler and often faster method.
Materials:
-
This compound (HMDI)
-
Polyol (e.g., Polytetramethylene glycol (PTMG), Poly(ε-caprolactone) diol (PCL))
-
Chain extender (e.g., 1,4-butanediol (BDO))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL)) - optional, use with caution
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF)) - for solution polymerization
Procedure:
-
Reactant Preparation: Dry the polyol and chain extender under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water.[8] HMDI should be handled in a moisture-free environment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the pre-dried polyol and chain extender.
-
Polymerization:
-
Heat the mixture to the desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere with constant stirring.
-
Add the stoichiometric amount of HMDI to the mixture.
-
If using a catalyst, add a few drops of DBTDL.
-
Continue the reaction for 2-4 hours, monitoring the viscosity of the mixture. The disappearance of the NCO peak (~2270 cm⁻¹) in the FTIR spectrum indicates the completion of the reaction.[8]
-
-
Casting and Curing: Pour the viscous polymer solution into a pre-heated mold (e.g., Teflon) and cure in an oven at a specified temperature (e.g., 110 °C) for 12-24 hours to ensure complete reaction and solvent evaporation.[8]
-
Purification: The synthesized polyurethane can be purified by dissolving it in a suitable solvent like DMF and precipitating it in a non-solvent such as methanol or isopropanol.[9] The precipitate is then collected and dried under vacuum.
Experimental Protocol 2: Two-Step (Prepolymer) Solution Polymerization
This method provides better control over the polymer structure and is often used for synthesizing segmented polyurethanes.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepolymer Synthesis:
-
In a reaction vessel under a nitrogen atmosphere, react an excess of HMDI with the pre-dried polyol at a specific temperature (e.g., 70-80 °C) with stirring.[10]
-
The reaction is typically carried out for 1-2 hours to form an NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to a lower temperature (e.g., 50-60 °C).
-
Add the stoichiometric amount of the chain extender (e.g., 1,4-butanediol) dissolved in an anhydrous solvent (e.g., DMF) dropwise to the prepolymer solution with vigorous stirring.[11]
-
After the addition is complete, increase the temperature and continue the reaction for another 2-3 hours.
-
-
Casting, Curing, and Purification: Follow steps 4 and 5 from Protocol 1.
Logical Relationship of Polyurethane Components and Properties
Caption: Influence of precursor components on the final properties of HMDI-based polyurethanes.
Characterization of HMDI-Based Polyurethanes
A comprehensive characterization is crucial to understand the structure-property relationships of the synthesized polyurethanes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the formation of urethane linkages and to monitor the reaction progress. Key characteristic peaks include the N-H stretching (~3300 cm⁻¹), C=O stretching of the urethane carbonyl group (~1730 cm⁻¹), and the absence of the NCO peak (~2270 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to elucidate the detailed chemical structure of the polymer.[6][12]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and degradation profile of the polyurethane. HMDI-based PUs typically show significant mass loss at temperatures between 348 and 356 °C.[6]
-
Differential Scanning Calorimetry (DSC): Used to determine thermal transitions such as the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segments.[6][13]
-
Mechanical Testing: Tensile strength, elongation at break, and Young's modulus are measured to evaluate the mechanical properties of the polyurethane films.[1][13]
-
Scanning Electron Microscopy (SEM): Provides information about the surface morphology and microstructure of the polymer.[8]
Properties of HMDI-Based Polyurethanes
The properties of polyurethanes synthesized with HMDI can be tuned by varying the type and molecular weight of the polyol and the hard segment content.
Summary of Mechanical Properties
| Polyurethane System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| HMDI/PTMG/BDO | 23.4 | - | - | [13] |
| HMDI/PCL/BDO | 26.6 - 30.5 | up to 885 | 9.4 - 15.4 | [14] |
| HMDI/Polycarbonate diol | 44.71 | 190 | - | [15] |
Note: These values are indicative and can vary significantly based on the specific molar ratios and synthesis conditions.
Summary of Thermal Properties
| Polyurethane System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (°C) | Reference |
| HMDI/PTMG/BDO | 15.8 | 346 (Th) | [13] |
| HMDI/PTMG/BDO (Cardiovascular) | -50 | 348 - 356 | [6] |
| HMDI/Isosorbide/PPG | 55 - 70 | - | [15] |
Th refers to the temperature at which a certain percentage of weight loss occurs.
Applications in Drug Development
The favorable biocompatibility and tunable properties of HMDI-based polyurethanes make them attractive for various drug delivery applications.[16]
-
Controlled Release Matrices: The polymer matrix can be designed to control the release rate of encapsulated drugs.[17]
-
Nanoparticles for Drug Delivery: HMDI can be used to synthesize polyurethane nanoparticles for targeted drug delivery.
-
Biomedical Implants and Coatings: Their biocompatibility makes them suitable for coating medical devices or as a component of implantable drug-eluting systems.[3]
Safety Precautions
Isocyanates are toxic and reactive compounds. All synthesis procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[8] Care should be taken to avoid inhalation of vapors and contact with skin and eyes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
- 9. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 11. bhu.ac.in [bhu.ac.in]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of HMDI-Based Thermoplastic Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermoplastic polyurethane (TPU) elastomers synthesized from 1,6-hexamethylene diisocyanate (HMDI) are gaining prominence in various high-performance applications, including the biomedical field, due to their excellent biocompatibility, mechanical properties, and stability. This document provides detailed protocols for the synthesis of HMDI-based TPUs via two common methods: the one-shot polymerization and the prepolymer method. The influence of reactant molar ratios on the final properties of the elastomers is also summarized.
Data Presentation
The properties of HMDI-based TPUs are highly dependent on the molar ratio of the diisocyanate, polyol (soft segment), and chain extender (hard segment). The following table summarizes the typical mechanical and thermal properties of TPUs synthesized with HMDI, polytetramethylene glycol (PTMG) as the soft segment, and 1,4-butanediol (BDO) as the chain extender, at various molar ratios.
| Molar Ratio (HMDI:PTMG:BDO) | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Glass Transition Temperature (Tg) of Soft Segment (°C) | Melting Temperature (Tm) of Hard Segment (°C) |
| 2:1:1 | 33.9 | 25 - 35 | 500 - 700 | 80A - 90A | ~ -50 | > 80 |
| 3:1:2 | 44.8 | 35 - 50 | 400 - 600 | 90A - 95A | ~ -45 | > 100 |
| 4:1:3 | 52.3 | 45 - 60 | 300 - 500 | 95A - 60D | ~ -40 | > 120 |
Experimental Protocols
Two primary methods for the synthesis of HMDI-based TPUs are the one-shot method and the prepolymer method. Both are typically performed as bulk polymerizations.
One-Shot Polymerization Method
The one-shot method involves mixing all reactants (diisocyanate, polyol, and chain extender) simultaneously. This method is often faster but offers less control over the polymer structure compared to the prepolymer method.
Materials:
-
1,6-hexamethylene diisocyanate (HMDI)
-
Polytetramethylene glycol (PTMG, Mn = 2000 g/mol )
-
1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional, ~0.03 wt%)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Preparation: Dry the PTMG and BDO under vacuum at 80-100°C for at least 4 hours to remove any residual water.
-
Mixing: In a reaction vessel under a nitrogen atmosphere, thoroughly mix the pre-dried PTMG and BDO at 70-80°C.
-
Catalyst Addition: If using a catalyst, add DBTDL to the polyol/chain extender mixture and stir until homogeneous.
-
Reaction Initiation: Add the stoichiometric amount of HMDI to the mixture while stirring vigorously.
-
Polymerization: Continue stirring for 1-5 minutes until a significant increase in viscosity is observed. The mixture may become opaque.[1]
-
Curing: Pour the viscous mixture into a preheated mold and cure in an oven at 100-120°C for 12-24 hours to complete the polymerization.[2]
-
Post-Curing: After removal from the mold, the TPU can be post-cured at a slightly elevated temperature (e.g., 70°C) for an additional 24 hours to ensure complete reaction and stabilization of properties.
Prepolymer Method
The prepolymer method is a two-step process that allows for better control over the polymer structure and properties.
Materials:
-
1,6-hexamethylene diisocyanate (HMDI)
-
Polytetramethylene glycol (PTMG, Mn = 2000 g/mol )
-
1,4-butanediol (BDO)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Preparation: Dry the PTMG and BDO under vacuum at 80-100°C for at least 4 hours.
-
Prepolymer Synthesis:
-
In a reaction vessel under a nitrogen atmosphere, react an excess of HMDI with the pre-dried PTMG. A typical molar ratio of HMDI to PTMG is 2:1.
-
Heat the mixture to 80-90°C and stir for 1-2 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content.
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Add the stoichiometric amount of the chain extender (BDO) to the prepolymer with vigorous stirring. The amount of BDO is calculated to react with the remaining NCO groups.
-
-
Polymerization and Curing:
-
After the addition of BDO, the viscosity of the mixture will increase rapidly.
-
Pour the mixture into a preheated mold and cure in an oven at 100-120°C for 12-24 hours.
-
-
Post-Curing: Similar to the one-shot method, post-curing at a moderate temperature can be beneficial for property stabilization.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for HMDI-based TPU synthesis.
Caption: Influence of hard and soft segment content on TPU properties.
References
Formulation of Light-Stable Polyurethane Coatings with HMDI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) coatings are widely utilized for their exceptional durability, flexibility, and chemical resistance. However, coatings derived from aromatic diisocyanates are prone to photodegradation upon exposure to ultraviolet (UV) radiation, leading to yellowing and a decline in mechanical properties. For applications requiring high light stability, such as exterior coatings and medical devices, aliphatic diisocyanates are the preferred choice. Among these, 1,6-Hexamethylene diisocyanate (HMDI) is a key component in the formulation of light-stable polyurethane coatings that maintain their color and integrity over extended periods of light exposure.
This document provides detailed application notes and experimental protocols for the formulation of light-stable polyurethane coatings using HMDI, with a focus on the incorporation of UV absorbers (UVA) and Hindered Amine Light Stabilizers (HALS) to enhance their photostability.
Mechanism of Light Stabilization
The photodegradation of polyurethane coatings is primarily initiated by UV radiation, which generates free radicals within the polymer matrix. These free radicals lead to a cascade of chemical reactions, resulting in chain scission, crosslinking, and the formation of chromophores that cause discoloration and loss of physical properties. To mitigate this, a combination of UV absorbers and HALS is typically employed.
-
UV Absorbers (UVA): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy. This competitive absorption reduces the amount of UV radiation that reaches the polymer backbone, thus preventing the initial formation of free radicals. Common classes of UV absorbers include benzotriazoles and triazines.[1][2]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They effectively interrupt the degradation cycle by trapping free radicals that are formed, preventing them from propagating and causing further damage to the polymer. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[2][3]
The combination of a UVA and a HALS provides a synergistic effect, offering comprehensive protection against photodegradation. The UVA acts as a "sunscreen" for the bulk of the coating, while the HALS protects the surface where the concentration of the UVA may be less effective.[2]
Experimental Protocols
I. Synthesis of a Two-Component HMDI-Based Polyurethane Clearcoat
This protocol describes the preparation of a two-component polyurethane clearcoat based on a polyol and an HMDI-based polyisocyanate.
Materials:
-
Acrylic Polyol (e.g., Desmophen® A series or equivalent)
-
HMDI-based Polyisocyanate (e.g., Desmodur® N series or equivalent)
-
Solvent blend (e.g., butyl acetate, xylene, methoxypropyl acetate)
-
Flow and leveling agent
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL), if required
-
UV Absorber (UVA), e.g., a benzotriazole derivative
-
Hindered Amine Light Stabilizer (HALS), e.g., a derivative of 2,2,6,6-tetramethyl piperidine
Procedure:
-
Part A (Polyol Component) Preparation:
-
In a clean, dry mixing vessel, charge the acrylic polyol.
-
Under agitation, add the solvent blend to achieve the desired application viscosity.
-
Add the flow and leveling agent (typically 0.1-0.5% by weight of total resin solids).
-
If using, dissolve the UV absorber and HALS in a portion of the solvent blend and add to the polyol component with continuous stirring until fully incorporated.
-
-
Part B (Isocyanate Component) Preparation:
-
The HMDI-based polyisocyanate is typically used as supplied.
-
-
Mixing and Application:
-
Just before application, mix Part A and Part B in the stoichiometric ratio recommended by the raw material suppliers (typically based on the NCO:OH ratio).
-
Stir the mixture thoroughly for 2-3 minutes. Avoid excessive agitation to prevent air entrapment.
-
If a catalyst is required to accelerate curing, it can be added to Part A prior to mixing with Part B.
-
Allow for a short induction time if recommended by the supplier.
-
Apply the coating to the substrate (e.g., steel panels, glass) using a suitable method such as spray application or draw-down bar to achieve a uniform dry film thickness.
-
-
Curing:
-
Allow the coated substrates to flash off at ambient temperature for 15-30 minutes to allow for solvent evaporation.
-
Cure the coatings according to the supplier's recommendations. A typical curing schedule is 30 minutes at 60-80°C, followed by conditioning at ambient temperature for 7 days before testing.
-
II. Accelerated Weathering Test Protocol
This protocol outlines the procedure for evaluating the light stability of the prepared polyurethane coatings using a QUV accelerated weathering tester.
Apparatus and Standards:
-
QUV Accelerated Weathering Tester (equipped with UVA-340 lamps)
-
Glossmeter (60° geometry)
-
Spectrocolorimeter (for measuring CIE Lab* color space)
-
Relevant Standards: ASTM G154, ISO 11341
Procedure:
-
Sample Preparation:
-
Prepare coated panels as described in the synthesis protocol. Ensure a consistent dry film thickness across all samples.
-
Prepare control samples (without light stabilizers) and samples with varying concentrations of UVA, HALS, and a combination of both.
-
-
Initial Measurements:
-
Before exposure, measure the initial 60° gloss and color (L, a, b* values) of each panel at multiple locations and calculate the average.
-
-
Accelerated Weathering Exposure:
-
Place the panels in the QUV tester.
-
Set the exposure cycle according to ASTM G154, Cycle 1:
-
8 hours of UV exposure at 60°C (using UVA-340 lamps to simulate sunlight).
-
4 hours of condensation at 50°C.
-
-
Run the test for a specified duration (e.g., 500, 1000, 1500, 2000 hours).
-
-
Periodic Evaluation:
-
At regular intervals (e.g., every 250 or 500 hours), remove the panels from the QUV tester.
-
Gently clean the surface with a soft cloth and deionized water to remove any surface contaminants.
-
Measure the 60° gloss and color of the exposed areas.
-
-
Data Analysis:
-
Calculate the percentage of gloss retention using the formula: Gloss Retention (%) = (Gloss_final / Gloss_initial) * 100
-
Calculate the total color change (ΔE) using the formula: ΔE = √((ΔL)^2 + (Δa)^2 + (Δb)^2) where ΔL, Δa, and Δb are the differences between the initial and final color values.
-
Data Presentation
The following tables summarize representative quantitative data on the performance of HMDI-based polyurethane clearcoats with and without light stabilizers after accelerated weathering.
Table 1: Effect of Light Stabilizers on Gloss Retention (%) after Accelerated Weathering
| Formulation | 0 hours | 500 hours | 1000 hours | 1500 hours | 2000 hours |
| Control (No Stabilizer) | 100 | 75 | 40 | 15 | 5 |
| 1.0% UVA | 100 | 85 | 65 | 45 | 25 |
| 1.0% HALS | 100 | 90 | 80 | 70 | 60 |
| 1.0% UVA + 0.5% HALS | 100 | 98 | 95 | 90 | 85 |
Table 2: Effect of Light Stabilizers on Total Color Change (ΔE) after Accelerated Weathering*
| Formulation | 0 hours | 500 hours | 1000 hours | 1500 hours | 2000 hours |
| Control (No Stabilizer) | 0 | 2.5 | 5.8 | 10.2 | 15.5 |
| 1.0% UVA | 0 | 1.2 | 2.5 | 4.8 | 7.0 |
| 1.0% HALS | 0 | 0.8 | 1.5 | 2.5 | 3.8 |
| 1.0% UVA + 0.5% HALS | 0 | 0.3 | 0.6 | 1.0 | 1.5 |
Visualizations
Caption: Workflow for the synthesis of a two-component HMDI-based polyurethane coating.
Caption: Experimental workflow for accelerated weathering testing of polyurethane coatings.
Caption: Signaling pathway of polyurethane degradation and stabilization by UVA and HALS.
Conclusion
The use of HMDI as the isocyanate component in polyurethane coatings provides an excellent foundation for achieving light stability. However, for applications demanding the highest level of performance and durability under prolonged UV exposure, the incorporation of a synergistic blend of UV absorbers and Hindered Amine Light Stabilizers is crucial. The experimental protocols and data presented in this document provide a framework for researchers and formulators to develop and evaluate highly light-stable polyurethane coatings tailored to their specific needs. Proper selection and optimization of the light stabilizer package can significantly extend the service life and maintain the aesthetic and functional properties of the coating.
References
Application Notes and Protocols for Biomedical Adhesives Based on Bis(4-isocyanatocyclohexyl)methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-isocyanatocyclohexyl)methane (also known as HMDI or hydrogenated MDI) is an aliphatic diisocyanate that serves as a key building block for biocompatible polyurethane-based biomedical adhesives. Unlike their aromatic counterparts, which can degrade into potentially toxic aromatic amines, HMDI-based polyurethanes offer enhanced biocompatibility and light stability, making them suitable for a variety of medical applications, including as tissue adhesives and sealants.[1] These adhesives are typically formulated as two-component systems, consisting of an isocyanate-terminated prepolymer and a crosslinking agent, which react upon mixing to form a strong, flexible bond with tissue surfaces.
This document provides detailed application notes and experimental protocols for the development and evaluation of biomedical adhesives utilizing this compound.
Data Presentation
The following tables summarize key quantitative data for HMDI-based biomedical adhesives, providing a comparative overview of their performance characteristics.
Table 1: Mechanical Properties of HMDI-Based Adhesives
| Property | Test Method | Substrate | Typical Value Range |
| Lap Shear Strength | ASTM F2255 | Porcine Skin | 1.12 - 2.53 kPa[2] |
| Burst Strength | ASTM F2392 | Porcine Intestine | 555 - 1039 mmHg[3] |
| Tensile Strength | --- | --- | 15.6080 MPa[4] |
| Elongation at Break | --- | --- | >600%[5] |
Table 2: Physicochemical and Biocompatibility Properties
| Property | Test Method | Typical Value |
| Curing Time | Visual/Tack-free | 30 seconds - 5 minutes[6][7] |
| Swelling Ratio | Gravimetric | Varies with formulation |
| In Vitro Cytotoxicity | MTT Assay (ISO 10993-5) | Non-cytotoxic |
| Hemocompatibility | Hemolysis Assay (ISO 10993-4) | Non-hemolytic |
Experimental Protocols
Synthesis of HMDI-Based Prepolymer and Adhesive
This protocol describes the synthesis of a two-component polyurethane tissue adhesive based on a this compound (HMDI) prepolymer.
Materials:
-
This compound (HMDI)
-
Polycaprolactone (PCL) diol (e.g., Mn = 2000 g/mol )
-
Poly(tetramethylene glycol) (PTMG) (e.g., Mn = 1000 g/mol )[8]
-
1,4-Butanediol (BDO) (as chain extender)[8]
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Condenser
-
Vacuum oven
Protocol:
Part A: Prepolymer Synthesis
-
Dry the PCL diol and PTMG under vacuum at 80°C for 4 hours to remove any residual water.
-
Set up the reaction flask with the mechanical stirrer, nitrogen inlet, and condenser.
-
Charge the flask with the dried PCL diol and PTMG under a nitrogen atmosphere.
-
Heat the mixture to 70°C with stirring until a homogeneous melt is obtained.
-
Add HMDI to the flask with a molar ratio of NCO:OH of 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Increase the temperature to 80-90°C and continue stirring under a nitrogen atmosphere for 4-6 hours, or until the NCO content reaches the theoretical value, as determined by titration (ASTM D2572).
-
Cool the resulting prepolymer to room temperature and store under a nitrogen atmosphere.
Part B: Adhesive Formulation
-
The chain extender solution (Part B) is prepared by dissolving 1,4-Butanediol in anhydrous DMF.
-
The two components (Part A: Prepolymer and Part B: Chain Extender) are packaged in separate syringes.
-
For application, the two components are dispensed simultaneously through a mixing tip to ensure thorough mixing before application to the tissue.
In Vitro Cytotoxicity - MTT Assay (ISO 10993-5)
This protocol evaluates the potential cytotoxicity of the cured HMDI-based adhesive.
Materials:
-
Cured adhesive samples
-
L929 fibroblast cell line (or other appropriate cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., cytotoxic polyurethane) and negative control (e.g., high-density polyethylene) materials
-
96-well cell culture plates
Protocol:
-
Prepare extracts of the cured adhesive by incubating the material in cell culture medium at 37°C for 24 hours, according to ISO 10993-12.
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared extracts of the adhesive, positive control, and negative control. Include wells with fresh medium as a blank.
-
Incubate the plate for another 24 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
In Vitro Hemocompatibility - Hemolysis Assay (ASTM F756)
This protocol assesses the hemolytic potential of the adhesive when in contact with blood.
Materials:
-
Cured adhesive samples
-
Fresh human or rabbit blood with an anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
Positive control (e.g., distilled water) and negative control (e.g., PBS)
Protocol:
-
Prepare a diluted blood solution by mixing whole blood with PBS.
-
Place samples of the cured adhesive into test tubes.
-
Add the diluted blood solution to the test tubes containing the adhesive samples, as well as to the positive and negative control tubes.
-
Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis for the adhesive samples relative to the positive control (100% hemolysis). A hemolysis percentage below 2% is considered non-hemolytic.
Adhesive Strength - Lap Shear Test (ASTM F2255)
This protocol measures the shear strength of the adhesive on a biological substrate.[9][10][11][12][13]
Materials:
-
Two-component HMDI-based adhesive
-
Porcine skin or other suitable soft tissue substrate, cut into uniform strips (e.g., 25 mm x 75 mm)
-
Tensile testing machine
Protocol:
-
Prepare the porcine skin strips, ensuring the surface is clean and moist.
-
Apply a controlled amount of the mixed adhesive to a defined area (e.g., 25 mm x 10 mm) on one end of a skin strip.
-
Immediately place a second skin strip over the adhesive, creating an overlap.
-
Apply gentle pressure to ensure uniform spreading of the adhesive and allow it to cure for the specified time.
-
Mount the bonded specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until failure occurs.
-
Record the maximum load at failure and calculate the lap shear strength by dividing the maximum load by the bonded area.
In Vivo Wound Closure Model
This protocol provides a general framework for evaluating the in vivo performance of the HMDI-based adhesive for skin incision closure.[14][15] All animal procedures should be performed in accordance with approved animal care and use protocols.
Materials:
-
Two-component HMDI-based adhesive
-
Sprague-Dawley rats (or other suitable animal model)
-
Surgical instruments for creating and closing incisions
-
Standard sutures for control group
-
Histological processing reagents (formalin, ethanol, xylene, paraffin)
-
Hematoxylin and Eosin (H&E) stain
Protocol:
-
Anesthetize the rat according to the approved protocol.
-
Shave and disinfect the dorsal skin area.
-
Create a full-thickness linear skin incision (e.g., 2 cm long) on the back of the rat.
-
For the experimental group, apply the mixed HMDI-based adhesive to the wound edges and hold them in apposition until the adhesive has set.
-
For the control group, close the incision using standard sutures.
-
Monitor the animals daily for signs of inflammation, infection, or wound dehiscence.
-
At predetermined time points (e.g., 3, 7, 14, and 28 days), euthanize a subset of animals and excise the entire wound area, including a margin of surrounding healthy tissue.
-
Fix the tissue samples in 10% neutral buffered formalin, process for paraffin embedding, and section.
-
Stain the tissue sections with H&E and evaluate the wound healing process, including inflammation, re-epithelialization, and collagen deposition, under a microscope.
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of HMDI-based biomedical adhesives.
Caption: Simplified logical relationship of the in vivo tissue response to an implanted HMDI-based adhesive.
References
- 1. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Skin Adhesive Property of Hydrophobically Modified Poly(vinyl alcohol) Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and performance of surgical adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Bond Strength of Self-Etching Adhesive Systems Containing HEMA and 10-MDP Monomers: Bond Strength of Adhesives Containing HEMA and 10-MDP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curing stages of adhesives: open time, set time, handling time... [adezif.com]
- 7. Optimization of tissue adhesive curing time for surgical wound closure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. Tissue Medical Adhesive Testing | Applus+ Laboratories [appluslaboratories.com]
- 12. store.astm.org [store.astm.org]
- 13. biomomentum.com [biomomentum.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Characterization of HMDI-Based Polyurethanes by FTIR and DSC: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyurethanes (PUs) are a versatile class of polymers widely utilized in the biomedical and pharmaceutical fields for applications such as drug delivery systems, medical implants, and tissue engineering scaffolds. The properties of these polymers are dictated by their chemical composition and microstructure, particularly the arrangement of hard and soft segments. Hexamethylene diisocyanate (HMDI) is an aliphatic diisocyanate commonly used in the synthesis of biocompatible and biodegradable polyurethanes. A thorough characterization of the chemical structure and thermal properties of HMDI-based polyurethanes is crucial for ensuring their performance and safety in drug development.
This application note provides a detailed overview of the characterization of HMDI-based polyurethanes using Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). FTIR spectroscopy is a powerful tool for identifying functional groups and assessing hydrogen bonding within the polymer structure, while DSC is employed to determine key thermal transitions, providing insights into the material's morphology and physical state.
Data Presentation
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is instrumental in confirming the successful synthesis of HMDI-based polyurethanes by identifying the characteristic urethane linkages and monitoring the disappearance of isocyanate groups.[1][2] The key vibrational bands and their assignments are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Significance |
| ~3300 | N-H stretching | Urethane | Indicates the presence of urethane linkages and is sensitive to hydrogen bonding.[3] |
| 2925–2852 | C-H stretching | Aliphatic CH₂ | Corresponds to the methylene groups in the HMDI and polyol segments. |
| ~2260 | N=C=O stretching | Isocyanate | The absence of this peak confirms the complete reaction of the isocyanate groups.[1][3] |
| ~1730 | C=O stretching (free) | Urethane | Represents non-hydrogen-bonded carbonyl groups in the urethane linkage.[3][4] |
| ~1703-1670 | C=O stretching (hydrogen-bonded) | Urethane | Indicates the presence of hydrogen-bonded carbonyl groups, providing insight into the hard segment organization.[3][4] |
| ~1526 | N-H bending and C-N stretching | Urethane | Amide II band, characteristic of the urethane linkage. |
| ~1223 | C-N and C-O stretching | Urethane | Coupled vibrations within the urethane group. |
| ~1079 | C-O-C stretching | Polyether or Polyester | Corresponds to the ether or ester linkages in the soft segment polyol. |
Differential Scanning Calorimetry (DSC)
DSC analysis reveals the thermal transitions of HMDI-based polyurethanes, which are indicative of the polymer's morphology and the degree of phase separation between the soft and hard segments.
| Thermal Transition | Temperature Range (°C) | Description | Significance |
| Glass Transition Temperature (Tg) of Soft Segment | -70 to -20 | A second-order thermal transition where the amorphous soft segment transitions from a glassy to a rubbery state.[4][5] | A lower Tg suggests greater mobility of the soft segment chains. |
| Crystallization Temperature (Tc) of Soft Segment | Variable | An exothermic transition corresponding to the crystallization of the soft segment upon cooling.[6] | Indicates the ability of the soft segment to form ordered structures. |
| Melting Temperature (Tm) of Soft Segment | 0 to 50 | An endothermic transition representing the melting of crystalline domains within the soft segment.[6] | The presence of a melting peak confirms the semi-crystalline nature of the soft segment. |
| Endothermic Transitions of Hard Segment | 80 to 170 | Endothermic events associated with the disruption of order within the hard domains.[4][7] | Provides information on the thermal stability and processing window of the material. |
Experimental Protocols
Fourier Transform Infrared Spectroscopy (FTIR) Analysis
Objective: To identify the characteristic functional groups of the HMDI-based polyurethane and confirm the completion of the polymerization reaction.
Instrumentation: A Fourier Transform Infrared Spectrometer (e.g., Thermo Scientific Nicolet™ FT-IR spectrometer) equipped with an Attenuated Total Reflectance (ATR) accessory or configured for transmission measurements using KBr pellets.[2]
Sample Preparation:
-
ATR: A small amount of the solid polyurethane sample is placed directly onto the ATR crystal.
-
KBr Pellet: A few milligrams of the finely ground polyurethane sample are intimately mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
Methodology:
-
Record a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Collect the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[2][4]
-
Co-add a sufficient number of scans (e.g., 32 scans) to obtain a high signal-to-noise ratio.[4]
-
Process the spectrum by performing a background subtraction and, if necessary, baseline correction.
-
Analyze the spectrum to identify the characteristic absorption peaks of the polyurethane and verify the absence of the N=C=O peak around 2260 cm⁻¹.
Differential Scanning Calorimetry (DSC) Analysis
Objective: To determine the thermal transitions, including the glass transition temperature (Tg) and melting temperatures (Tm), of the HMDI-based polyurethane.
Instrumentation: A Differential Scanning Calorimeter (e.g., NETZSCH DSC 3500 or Mettler Toledo DSC1).[4][8]
Sample Preparation:
-
Accurately weigh 5-10 mg of the polyurethane sample into a standard aluminum DSC pan.[8]
-
Seal the pan hermetically.
Methodology:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a low temperature, for example, -100°C.[4]
-
Heat the sample to a temperature above its expected final melting point (e.g., 230°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere (20 mL/min flow rate).[4]
-
Hold the sample at the high temperature for a few minutes to erase its thermal history.
-
Cool the sample back to the starting temperature at a controlled cooling rate (e.g., 10°C/min).
-
Perform a second heating scan under the same conditions as the first heating scan.
-
Analyze the data from the second heating scan to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics | MDPI [mdpi.com]
- 5. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Determination of HMDI Isomer Ratio by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Hexamethylene diisocyanate (HMDI) is a crucial aliphatic diisocyanate monomer used in the synthesis of a variety of polyurethane materials, including coatings, adhesives, and elastomers. The isomeric purity of HMDI can significantly influence the polymerization process and the final properties of the polymer. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of organic molecules.[1] This application note provides a detailed protocol for the determination of the isomer ratio of HMDI using quantitative NMR (qNMR) spectroscopy. The method relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of nuclei it represents, allowing for accurate and precise quantification of different isomers in a mixture.
Principles of Isomer Differentiation by NMR
NMR spectroscopy can distinguish between isomers based on differences in the chemical environment of their nuclei.
-
¹H NMR Spectroscopy: Protons in different chemical environments will resonate at different frequencies (chemical shifts). The integration of the signals provides the relative ratio of the protons, and the splitting pattern (multiplicity) gives information about neighboring protons. For HMDI isomers, protons closer to the isocyanate group in different spatial arrangements are expected to exhibit distinct chemical shifts.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, each unique carbon atom in a molecule gives a distinct signal. The number of signals in a ¹³C NMR spectrum can indicate the symmetry of the molecule and help differentiate between isomers.[2]
Experimental Protocols
Sample Preparation
Given that isocyanates are moisture-sensitive, all sample preparation steps should be conducted under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the HMDI sample. Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is anhydrous.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the HMDI sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the NMR tube under an inert atmosphere.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Internal Standard (Optional for Absolute Quantification): For absolute quantification, a known amount of an internal standard with a certified purity can be added. The standard should have signals that do not overlap with the analyte signals. For relative isomer ratio determination, an internal standard is not required.
NMR Data Acquisition
High-quality NMR data is essential for accurate quantification. The following parameters are recommended for a 400 MHz (or higher field) NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | A standard 90° pulse sequence (e.g., zg30) | Ensures uniform excitation of all protons. |
| Spectral Width | ~16 ppm | To cover the entire proton chemical shift range. |
| Acquisition Time | > 3 seconds | To ensure complete decay of the FID for good resolution. |
| Relaxation Delay (D1) | 5 x T₁ (longest) | Crucial for full relaxation of all protons for accurate integration. A default of 30s is a safe starting point if T₁ is unknown. |
| Number of Scans | 16 or higher | To achieve a good signal-to-noise ratio (S/N > 250:1 for <1% error). |
| Temperature | 298 K | Maintain a constant temperature for reproducibility. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Inverse-gated decoupling (e.g., zgig30) | To suppress the Nuclear Overhauser Effect (NOE) for accurate integration. |
| Spectral Width | ~250 ppm | To cover the entire carbon chemical shift range. |
| Acquisition Time | > 1.5 seconds | For good resolution. |
| Relaxation Delay (D1) | 5 x T₁ (longest) | Crucial for full relaxation of all carbons. A longer delay (e.g., 60s) may be necessary. |
| Number of Scans | 1024 or higher | Due to the low natural abundance of ¹³C, more scans are needed for a good S/N. |
| Temperature | 298 K | Maintain a constant temperature. |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation to improve the S/N.
-
Phasing and Baseline Correction: Carefully phase the spectrum manually to obtain pure absorption lineshapes. Perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals corresponding to each isomer. For ¹H NMR, select signals of protons that are unique to each isomer. For ¹³C NMR, integrate the signals of unique carbons for each isomer.
-
Isomer Ratio Calculation: The mole ratio of the isomers is directly proportional to the ratio of their integral areas, normalized by the number of nuclei contributing to each signal.
Mole % of Isomer A = [Integral(A) / (Integral(A) + Integral(B) + ...)] x 100
Where Integral(A) and Integral(B) are the integration values for the signals of Isomer A and Isomer B, respectively, after normalization for the number of nuclei.
Data Presentation
The quantitative data should be summarized in a clear and structured table. Below are tables with typical, literature-reported NMR data for the main HMDI structure. When distinct isomer signals are identified, this table format can be used to present the data for each isomer.
Table 1: ¹H NMR Data for 1,6-Hexamethylene Diisocyanate in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
| -CH₂-NCO | 3.31 | Triplet | 4H |
| -CH₂-CH₂-NCO | 1.64 | Quintet | 4H |
| -CH₂-CH₂-CH₂- | 1.47 | Quintet | 4H |
Data sourced from PubChem.[1]
Table 2: ¹³C NMR Data for 1,6-Hexamethylene Diisocyanate
| Signal Assignment | Chemical Shift (δ, ppm) |
| -N=C=O | 128.5 |
| -CH₂-NCO | 43.1 |
| -CH₂-CH₂-NCO | 30.8 |
| -CH₂-CH₂-CH₂- | 26.2 |
| 25.8 |
Note: Specific assignments for the two central -CH₂- groups may vary.
Table 3: Hypothetical Quantitative Data for HMDI Isomer Ratio
| Isomer | Unique Signal (ppm) | Normalized Integral | Mole % |
| Isomer A | Signal_A | I_A | (I_A / (I_A + I_B)) * 100 |
| Isomer B | Signal_B | I_B | (I_B / (I_A + I_B)) * 100 |
This table illustrates how to present the final quantitative results once the unique signals for each isomer (Signal_A, Signal_B) are identified and their integrals (I_A, I_B) are measured.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the HMDI isomer ratio by qNMR.
References
Step-by-Step Guide for Polyurethane Prepolymer Synthesis with 1,6-Hexamethylene Diisocyanate (HMDI)
Application Note & Protocol
This document provides a comprehensive guide for the synthesis of polyurethane (PU) prepolymers using 1,6-hexamethylene diisocyanate (HMDI). This protocol is intended for researchers, scientists, and professionals in drug development and materials science. It outlines the chemical principles, experimental procedures, and characterization techniques involved in the preparation of NCO-terminated polyurethane prepolymers.
Introduction
Polyurethane prepolymers are oligomeric structures formed by the reaction of a diisocyanate with a polyol in a controlled molar ratio.[1] These prepolymers, containing reactive isocyanate (NCO) end-groups, are versatile intermediates in the synthesis of a wide array of polyurethane-based materials, including elastomers, foams, coatings, and adhesives.[2] The synthesis involves a two-step process: the formation of the NCO-terminated prepolymer, followed by a chain extension or curing step.[2][3]
1,6-Hexamethylene diisocyanate (HMDI) is an aliphatic diisocyanate known for imparting excellent light stability and hydrolysis resistance to the resulting polyurethanes.[4] The choice of polyol (e.g., polyester, polyether, or polycaprolactone) allows for the tailoring of the final material's properties.[5] The ratio of isocyanate groups to hydroxyl groups (NCO/OH ratio) is a critical parameter that dictates the molecular weight and the final properties of the prepolymer.
Experimental Protocol
This protocol details the laboratory-scale synthesis of an HMDI-based polyurethane prepolymer.
Materials and Equipment
-
Reactants:
-
1,6-Hexamethylene diisocyanate (HMDI)
-
Polyol (e.g., Polycaprolactone diol (PCL), Polyethylene glycol (PEG), Castor oil)
-
-
Solvent (optional): Anhydrous Toluene or Methyl Ethyl Ketone (MEK)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL)
-
Reagents for NCO Titration:
-
Di-n-butylamine (DBA) solution in toluene
-
Standardized hydrochloric acid (HCl) solution
-
Bromophenol blue indicator
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Dropping funnel
-
Burette and titration setup
-
Analytical balance
-
Vacuum oven
-
Pre-reaction Preparations
-
Drying of Reactants: The polyol should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water, which can react with the isocyanate groups.[4] HMDI should be handled under anhydrous conditions.
-
Inert Atmosphere: The reaction setup should be purged with dry nitrogen to prevent side reactions with atmospheric moisture.
Synthesis Procedure
-
Charging the Reactor: Charge the pre-dried polyol into the three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. If a solvent is used, add it at this stage.
-
Heating and Inerting: Begin stirring and gently heat the polyol to the desired reaction temperature (typically 70-90 °C) under a continuous slow stream of dry nitrogen.[6]
-
Addition of HMDI: Once the polyol reaches the set temperature, slowly add the stoichiometric amount of HMDI dropwise using a dropping funnel over a period of 30-60 minutes. The NCO/OH molar ratio is typically kept above 1, often in the range of 1.5:1 to 2:1, to ensure the formation of an NCO-terminated prepolymer.[7]
-
Reaction Monitoring: The reaction is exothermic. Maintain the reaction temperature within the desired range. The progress of the reaction can be monitored by periodically taking samples and analyzing the disappearance of the OH peak and the formation of the urethane peak using Fourier-Transform Infrared (FTIR) spectroscopy. A key indicator is the disappearance of the broad OH stretching band (around 3300-3500 cm⁻¹) and the appearance of the N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1730 cm⁻¹) of the urethane linkage.[8] The characteristic NCO peak at approximately 2270 cm⁻¹ will decrease but should not disappear completely.[4]
-
Reaction Completion: Continue the reaction at the set temperature for 2-4 hours after the complete addition of HMDI.[9] The reaction is considered complete when the concentration of free NCO groups, determined by titration, reaches a constant theoretical value.
-
Cooling and Storage: Once the reaction is complete, cool the prepolymer to room temperature and store it in a sealed container under a dry nitrogen atmosphere to prevent reaction with moisture.
Characterization of the Prepolymer
Determination of NCO Content (Titration Method)
The percentage of free isocyanate groups (%NCO) is a critical parameter of the prepolymer. It is determined by back-titration according to methods similar to ASTM D2572.[10][11]
Protocol:
-
Accurately weigh a known amount of the prepolymer into a flask.
-
Add a known excess of a standard di-n-butylamine (DBA) solution in toluene. The DBA reacts with the free NCO groups.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes) with stirring.[5]
-
Add a suitable solvent like isopropanol to the mixture.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the excess (unreacted) DBA with a standardized solution of hydrochloric acid (HCl) until the color changes from blue to a yellow-green endpoint.[12]
-
Perform a blank titration without the prepolymer sample.
-
Calculate the %NCO using the following formula:
%NCO = [((V_blank - V_sample) × N_HCl × 42.02) / W_sample] × 100
Where:
-
V_blank = Volume of HCl solution for the blank titration (mL)
-
V_sample = Volume of HCl solution for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
42.02 = Molecular weight of the NCO group ( g/mol )
-
W_sample = Weight of the prepolymer sample (g)
-
Further Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages and the presence of terminal NCO groups.[13]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the prepolymer.[14][15]
-
Viscosity Measurement: To characterize the flow behavior of the prepolymer, which is important for processing.[16] ASTM D4889 provides a standard method for this.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information of the prepolymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and transitions of the prepolymer.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of an HMDI-based polyurethane prepolymer. The values can vary depending on the specific polyol used and the desired properties of the final product.
| Parameter | Typical Value/Range | Reference |
| Reactants | ||
| Diisocyanate | 1,6-Hexamethylene Diisocyanate (HMDI) | [4] |
| Polyol | Polycaprolactone diol (PCL), Polyethylene glycol (PEG), Castor oil | [7][9] |
| Reaction Conditions | ||
| NCO/OH Molar Ratio | 1.5:1 to 2.1:1 | [4][7] |
| Reaction Temperature | 70 - 110 °C | [6][9] |
| Reaction Time | 2 - 4 hours | [9] |
| Catalyst (optional) | Dibutyltin dilaurate (DBTDL) | [6] |
| Prepolymer Properties | ||
| %NCO (theoretical) | 2 - 10% | [11] |
| Viscosity | Varies with molecular weight and temperature | [16] |
| Molecular Weight (Mw) | 1000 - 5000 g/mol | [14] |
Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of the polyurethane prepolymer.
Caption: Chemical reaction for polyurethane prepolymer synthesis.
Caption: Experimental workflow for prepolymer synthesis.
References
- 1. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Machine learning of polyurethane prepolymer viscosity: a comparison of chemical and physicochemical approaches - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hiranuma.com [hiranuma.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. pages.hannainst.com [pages.hannainst.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. Polyurethane production application » rheonics :: viscometer and density meter [rheonics.com]
- 17. Polyurethane Viscosity Test Method Std. Antpedia [m.antpedia.com]
Application of Hexamethylene Diisocyanate (HMDI) in the Synthesis of Flexible Polyurethane Foams
Application Note & Protocol
This document provides detailed application notes and protocols for the synthesis of flexible polyurethane foams using Hexamethylene Diisocyanate (HMDI). It is intended for researchers, scientists, and professionals in drug development and materials science. The content covers the chemical synthesis, experimental procedures, and expected material properties, with a focus on providing clear, actionable information for laboratory and research applications.
Introduction
Hexamethylene diisocyanate (HMDI) is an aliphatic diisocyanate that serves as a monomer in the production of polyurethanes. Unlike its aromatic counterparts, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), HMDI-based polyurethanes exhibit excellent resistance to discoloration from light and weathering, making them suitable for applications where color stability is crucial. While TDI and MDI are more commonly used for flexible foams, HMDI can be employed to create flexible foams with specific desirable properties, such as high elasticity and biocompatibility.[1]
The synthesis of flexible polyurethane foam is primarily based on the reaction between a diisocyanate and a polyol. Water is often used as a blowing agent, which reacts with the isocyanate to produce carbon dioxide gas, leading to the formation of the foam's cellular structure. Catalysts, surfactants, and other additives are also essential to control the reaction kinetics and stabilize the foam structure.
Chemical Synthesis Pathway
The fundamental reactions in the synthesis of water-blown flexible polyurethane foam are the gelling reaction (urethane formation) and the blowing reaction (urea formation and CO2 generation).
References
Mechanical testing of polyurethanes derived from Bis(4-isocyanatocyclohexyl)methane
An in-depth analysis of the mechanical characteristics of polyurethanes synthesized from Bis(4-isocyanatocyclohexyl)methane (HMDI) is essential for their application in research, scientific studies, and the development of new products, including medical devices. The unique properties of HMDI-based polyurethanes, which combine flexibility with durability, make them suitable for a wide range of uses.
Application Notes
HMDI-based polyurethanes are a class of aliphatic polyurethanes that offer excellent resistance to weathering, chemicals, and abrasion. Their mechanical properties can be tailored by adjusting the ratio of hard and soft segments in the polymer chain. The hard segments, composed of HMDI and a chain extender, contribute to the material's strength and hardness, while the soft segments, typically a polyol, provide flexibility and elasticity.[1][2]
Key Mechanical Properties and Their Significance:
-
Tensile Properties: These properties, including tensile strength, elongation at break, and modulus of elasticity, are crucial for understanding a material's behavior under tension.[3][4] High tensile strength and elongation are desirable for applications requiring durability and flexibility.
-
Hardness: Measured using a durometer, hardness indicates the material's resistance to indentation.[5][6] This property is important for applications where the material will be subjected to contact stresses.
-
Tear Strength: This is the material's resistance to the propagation of a tear.[7][8] It is a critical parameter for applications where the material may be nicked or cut during use.
-
Compression Properties: These properties describe the material's behavior under compressive loads.[9][10] For applications such as seals and gaskets, good compression set (the ability to return to the original thickness after compression) is vital.[11]
-
Fatigue Resistance: This is the ability of a material to withstand repeated loading and unloading cycles without failure.[12] It is a key consideration for dynamic applications.
Data Presentation
The mechanical properties of HMDI-based polyurethanes are highly dependent on their specific formulation. The following tables summarize typical quantitative data for these materials.
Table 1: Typical Tensile Properties of HMDI-Based Polyurethanes
| Property | Value | Test Standard |
| Tensile Strength | 20 - 50 MPa | ASTM D412 |
| Ultimate Elongation | 300 - 800% | ASTM D412 |
| 100% Modulus | 5 - 15 MPa | ASTM D412 |
Table 2: Typical Hardness and Tear Strength of HMDI-Based Polyurethanes
| Property | Value | Test Standard |
| Hardness (Shore A) | 70A - 95A | ASTM D2240 |
| Hardness (Shore D) | 40D - 60D | ASTM D2240 |
| Tear Strength (Die C) | 50 - 100 kN/m | ASTM D624 |
Experimental Protocols
Detailed methodologies for key mechanical tests are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Protocol 1: Tensile Properties Testing
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of HMDI-based polyurethanes.
Standard: Based on ASTM D412.[3][4][13]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.[3]
-
Extensometer for accurate strain measurement.
-
Die for cutting dumbbell-shaped specimens (Die C is common).[3]
-
Micrometer for measuring specimen thickness.
Specimen Preparation:
-
Condition the material at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Cut at least five dumbbell-shaped specimens from a sheet of the polyurethane material using the die.[14]
-
Measure the thickness and width of the narrow section of each specimen at three points and record the average.
Procedure:
-
Set the grip separation on the UTM to the initial gauge length of the specimen.
-
Mount the specimen in the grips, ensuring it is aligned vertically and not under any pre-load.
-
Attach the extensometer to the narrow section of the specimen.
-
Set the crosshead speed to 500 ± 50 mm/min.[13]
-
Start the test and record the load and elongation data until the specimen ruptures.[14]
Calculations:
-
Tensile Strength (MPa): Maximum load (N) / Original cross-sectional area (mm²).[3]
-
Elongation at Break (%): ((Final gauge length - Initial gauge length) / Initial gauge length) x 100.[3]
-
Modulus of Elasticity (MPa): Stress at a specific strain (e.g., 100%) / Strain.
Protocol 2: Durometer Hardness Testing
Objective: To measure the indentation hardness of HMDI-based polyurethanes.
Standard: Based on ASTM D2240.[5][6][15]
Apparatus:
-
Durometer (Shore A or Shore D scale, depending on the material's hardness).[5]
-
A hard, flat surface to support the specimen.
Specimen Preparation:
-
Condition the material as per the tensile testing protocol.
-
The specimen should have a minimum thickness of 6 mm. If the material is thinner, multiple layers can be stacked to achieve the required thickness.[16]
-
The surface of the specimen must be flat and smooth.
Procedure:
-
Place the specimen on the hard, flat surface.
-
Hold the durometer vertically and press the indenter firmly onto the specimen.[16]
-
Read the hardness value on the durometer scale within one second of firm contact.[16]
-
Take at least five readings at different locations on the specimen, at least 12 mm apart, and calculate the average.
Protocol 3: Tear Strength Testing
Objective: To determine the resistance of HMDI-based polyurethanes to tearing.
Standard: Based on ASTM D624.[7][17]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Die for cutting the specified specimen shape (e.g., Die C).[8]
Specimen Preparation:
-
Condition the material as per the tensile testing protocol.
-
Cut at least five specimens using the appropriate die.[17]
-
Measure the thickness of each specimen.
Procedure:
-
Mount the specimen in the grips of the UTM.
-
Set the crosshead speed to 500 ± 50 mm/min.
-
Start the test and record the maximum load required to tear the specimen.
Calculation:
-
Tear Strength (kN/m): Maximum load (N) / Thickness (mm).
Protocol 4: Compression Properties Testing
Objective: To evaluate the behavior of HMDI-based polyurethanes under compressive loads.
Standard: Based on ASTM D3574 (primarily for flexible cellular materials, but adaptable).[9][10][18]
Apparatus:
-
Universal Testing Machine (UTM) with compression platens.
-
Thickness gauge.
Specimen Preparation:
-
Condition the material as per the tensile testing protocol.
-
Cut specimens of a standard size and shape (e.g., 50 mm x 50 mm).[18]
-
Measure the initial thickness of the specimen.
Procedure (Compression Force Deflection):
-
Place the specimen between the compression platens in the UTM.
-
Compress the specimen to a specified percentage of its original thickness (e.g., 25% or 50%) at a constant rate (e.g., 50 mm/min).[18][19]
-
Hold the compression for a specified time (e.g., 60 seconds) and record the force.[19]
Calculation:
-
Compression Force Deflection (CFD): The force required to achieve the specified compression.
Visualizations
The following diagrams illustrate key concepts and workflows related to the mechanical testing of HMDI-based polyurethanes.
Caption: Influence of chemical structure on mechanical properties.
Caption: Workflow for tensile properties testing.
Caption: Decision tree for selecting the appropriate mechanical test.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. victortestingmachine.com [victortestingmachine.com]
- 4. testresources.net [testresources.net]
- 5. namsa.com [namsa.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. gallaghercorp.com [gallaghercorp.com]
- 8. youtube.com [youtube.com]
- 9. testresources.net [testresources.net]
- 10. ASTM D3574: Standard Test Methods for Flexible Cellular Materials - IDM Instruments [idminstruments.com.au]
- 11. professionaltesting.us [professionaltesting.us]
- 12. mdpi.com [mdpi.com]
- 13. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 14. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 15. zwickroell.com [zwickroell.com]
- 16. Shore Hardness ASTM D2240 [intertek.com]
- 17. micomlab.com [micomlab.com]
- 18. testresources.net [testresources.net]
- 19. azom.com [azom.com]
Application Notes and Protocols for the Synthesis of Waterborne Polyurethane Dispersions with 1,6-Hexamethylene Diisocyanate (HMDI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of waterborne polyurethane (WPU) dispersions using 1,6-hexamethylene diisocyanate (HMDI). The environmentally friendly nature of WPUs, which use water as a solvent, makes them a compelling alternative to solvent-based polyurethanes in a variety of applications, including coatings, adhesives, and biomedical materials.[1] This document outlines the prepolymer mixing method, a common and effective technique for producing stable WPU dispersions.
Introduction
Waterborne polyurethanes are biphasic systems composed of polyurethane particles dispersed in water. Their unique structure consists of alternating soft and hard segments. The soft segment, typically a long-chain polyol, provides flexibility, while the hard segment, formed from the diisocyanate and a chain extender, imparts strength and durability. To ensure dispersibility in water, hydrophilic ionic groups are incorporated into the polyurethane backbone, commonly achieved through the use of 2,2-bis(hydroxymethyl)propionic acid (DMPA).[1][2]
The synthesis of WPUs via the prepolymer method is a multi-step process that involves the formation of an isocyanate-terminated prepolymer, neutralization of the incorporated acid groups, dispersion in water, and subsequent chain extension. The properties of the final WPU dispersion and the resulting polymer films are highly dependent on several factors, including the NCO/OH ratio, the concentration of the internal emulsifier (DMPA), and the type of polyol and chain extender used.[2][3]
Experimental Protocols
This section details the materials and methods for the synthesis of an HMDI-based WPU dispersion using the prepolymer method.
Materials
-
Polyol: Polypropylene glycol (PPG, Mn = 2000 g/mol ) or Polytetrahydrofuran (PTHF, Mn = 2000 g/mol ) - dried under vacuum at 100-110°C for 2 hours prior to use.
-
Diisocyanate: 1,6-Hexamethylene diisocyanate (HMDI).
-
Internal Emulsifier: 2,2-bis(hydroxymethyl)propionic acid (DMPA).
-
Solvent: N-methyl-2-pyrrolidone (NMP) or Acetone.
-
Neutralizing Agent: Triethylamine (TEA).
-
Chain Extender: Ethylenediamine (EDA).
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL).
-
Deionized Water.
Synthesis of the NCO-Terminated Prepolymer
-
A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with the polyol and DMPA.
-
NMP or acetone is added to dissolve the DMPA and reduce the viscosity of the mixture.
-
The mixture is heated to approximately 60°C with stirring under a nitrogen atmosphere until a homogeneous solution is obtained.
-
HMDI is then added to the flask, and the temperature is raised to 80-85°C. A catalyst, such as DBTDL, can be added to facilitate the reaction.
-
The reaction is allowed to proceed for 2-4 hours. The progress of the reaction can be monitored by titrating the isocyanate content (NCO%) of the prepolymer using the di-n-butylamine back-titration method. The reaction is considered complete when the NCO% reaches the theoretical value.
Neutralization and Dispersion
-
Once the prepolymer synthesis is complete, the reactor is cooled to 40-50°C.
-
Triethylamine (TEA) is added stoichiometrically to neutralize the carboxylic acid groups of the DMPA. The mixture is stirred for 15-30 minutes.
-
Deionized water is then added to the neutralized prepolymer under vigorous stirring (e.g., 1000-2000 rpm). This step, known as phase inversion, is critical for the formation of a stable dispersion.[4] The water is added dropwise initially, and then the rate of addition can be increased as the dispersion forms.
Chain Extension
-
Following the dispersion step, a solution of ethylenediamine (EDA) in deionized water is added dropwise to the WPU dispersion with continued stirring.
-
The chain extension reaction is typically carried out at room temperature for 1-2 hours. This step increases the molecular weight of the polyurethane.
-
If acetone was used as the solvent, it is removed under reduced pressure using a rotary evaporator.
The final product is a stable, translucent, or milky-white waterborne polyurethane dispersion.
Data Presentation
The properties of HMDI-based WPU dispersions and the resulting films are significantly influenced by the formulation. The following tables summarize the typical effects of varying the NCO/OH ratio and the DMPA content.
Table 1: Effect of NCO/OH Ratio on WPU Properties
| NCO/OH Ratio | Average Particle Size (nm) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1.2 | 50 - 100 | 15 - 25 | 500 - 700 |
| 1.5 | 80 - 150 | 20 - 35 | 400 - 600 |
| 1.8 | 120 - 200 | 25 - 40 | 300 - 500 |
Note: These are representative values and can vary depending on the specific polyol, DMPA content, and chain extender used.
Table 2: Effect of DMPA Content on WPU Properties [2]
| DMPA Content (wt%) | Average Particle Size (nm) | Zeta Potential (mV) | Tensile Strength (MPa) | Water Absorption (%) |
| 2.0 | > 200 (unstable) | - | - | - |
| 4.0 | 100 - 150 | -30 to -40 | 20 - 30 | 10 - 15 |
| 6.0 | 50 - 100 | -40 to -50 | 25 - 35 | 15 - 20 |
| 8.0 | < 50 | -50 to -60 | 30 - 40 | 20 - 25 |
Note: Increasing DMPA content generally leads to smaller particle sizes and improved dispersion stability, but also increases the water sensitivity of the resulting films.[2][5]
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of waterborne polyurethane dispersions using the prepolymer method.
Caption: Experimental workflow for WPU synthesis.
Chemical Reaction Scheme
This diagram outlines the fundamental chemical reactions involved in the formation of an HMDI-based waterborne polyurethane.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Yellowing in HMDI-Based Polyurethane Coatings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding the causes of yellowing in hexamethylene diisocyanate (HMDI)-based polyurethane coatings.
Frequently Asked Questions (FAQs)
Q1: I'm using an HMDI-based polyurethane, which is supposed to be non-yellowing. Why am I observing a yellow tint in my coating?
A1: While HMDI-based polyurethanes are aliphatic and inherently more resistant to yellowing than their aromatic counterparts (like MDI or TDI), discoloration can still occur under certain conditions. The primary reasons for unexpected yellowing in HMDI systems include:
-
Raw Material Quality: Impurities in the polyol, isocyanate, or solvent can introduce chromophores (color-causing groups) from the outset or promote discoloration reactions.
-
Improper Curing Conditions: High temperatures and high humidity during the curing process can accelerate oxidative degradation and lead to yellowing. It is crucial to control these environmental factors.[1]
-
Incorrect Mixing Ratio: An off-ratio mix of the isocyanate and polyol components can result in unreacted species that are more susceptible to degradation and color change.
-
Additive Interactions: Certain additives, particularly some types of antioxidants like butylated hydroxytoluene (BHT), can contribute to yellowing, especially when exposed to nitrogen oxides (NOx) in the atmosphere.[2]
-
Contamination: Contamination from processing equipment, storage containers, or the application environment can introduce substances that cause discoloration.
Q2: What is the underlying chemical mechanism that causes yellowing in polyurethane coatings?
A2: The yellowing of polyurethane coatings is primarily a result of chemical degradation that forms chromophores, which are molecular structures that absorb light in the blue region of the visible spectrum, making the material appear yellow. Even in aliphatic systems, several degradation pathways can occur:
-
Photo-oxidation: Exposure to ultraviolet (UV) radiation, especially in the presence of oxygen, can generate free radicals. These highly reactive species can attack the polymer backbone, leading to chain scission and the formation of carbonyl and hydroperoxide groups, which can contribute to discoloration.
-
Thermal Oxidation: Elevated temperatures can also initiate and accelerate oxidative degradation of the polymer chains, leading to the formation of colored byproducts.
-
Hydrolysis: The urethane linkage itself can be susceptible to hydrolysis, particularly in the presence of moisture and heat, which can lead to degradation and potential color changes.
Q3: How can I prevent or minimize yellowing in my HMDI-based polyurethane coating formulation?
A3: To enhance the color stability of your HMDI-based polyurethane coating, consider the following formulation strategies:
-
High-Purity Raw Materials: Always use high-purity grades of HMDI, polyols, and solvents to minimize the presence of impurities that can cause yellowing.
-
Incorporate Light Stabilizers: A combination of UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS) is highly effective.
-
UVAs (e.g., benzotriazoles) function by absorbing harmful UV radiation and dissipating it as heat.
-
HALS act as radical scavengers, interrupting the auto-oxidation cycle and protecting the polymer from degradation.
-
-
Select Appropriate Antioxidants: While antioxidants are important for thermal stability, it's crucial to choose non-yellowing types. Phenolic antioxidants with high molecular weight are often a better choice than BHT.
-
Optimize Curing Conditions: Follow the recommended curing schedule, paying close attention to temperature and humidity. Avoid excessive heat, as it can accelerate degradation.[1]
Data Presentation: Efficacy of UV Stabilizers
The following table summarizes the effect of UV stabilizers on the color change (ΔE) of a coating after accelerated weathering. A lower ΔE value indicates better color stability.
| Formulation | Additive (Concentration) | ΔE after 500 hours | ΔE after 1000 hours |
| Control | None | 5.19 | 9.57 |
| Formulation A | Chimassorb 81 (HALS) | 3.66 | 5.49 |
| Formulation B | Uvinul 5050 (HALS) | 4.99 | 7.47 |
Data adapted from an in-vitro study on pigmented elastomers, illustrating the general effectiveness of HALS in reducing color change.[3]
Experimental Protocols
1. Accelerated Weathering Test (ASTM D4587 / ISO 16474-3)
This test is designed to simulate the effects of sunlight and moisture on a coating in an accelerated manner.
-
Apparatus: A fluorescent UV and condensation apparatus (e.g., QUV tester).
-
Lamps: UVA-340 lamps are typically used to simulate the UV portion of the solar spectrum.
-
Procedure:
-
Prepare coated panels according to standard procedures.
-
Place the panels in the weathering chamber.
-
Expose the panels to alternating cycles of UV light and condensation. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[4]
-
Periodically remove the samples (e.g., every 250 hours) to evaluate for color change and other signs of degradation.[4]
-
-
Evaluation: Assess the change in color, gloss, and any physical defects like cracking or blistering.
2. Measurement of Yellowness Index (ASTM E313)
The Yellowness Index (YI) is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the tristimulus values (X, Y, Z) of the unexposed coating as a baseline.
-
After exposure to weathering (real or accelerated), measure the tristimulus values of the exposed sample.
-
Calculate the Yellowness Index using the appropriate formula for the illuminant and observer conditions (e.g., Illuminant C, 2° observer).
-
-
Interpretation: A higher YI value indicates a greater degree of yellowing.
Visualizations
Caption: General mechanism of yellowing in polyurethane coatings.
Caption: Troubleshooting workflow for yellowing in HMDI-based PU coatings.
References
Technical Support Center: Managing Moisture Contamination in Bis(4-isocyanatocyclohexyl)methane (HMDI) Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with Bis(4-isocyanatocyclohexyl)methane (HMDI). It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to moisture contamination during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during HMDI reactions due to the presence of moisture.
Issue 1: Formation of an insoluble white solid in the reaction mixture.
-
Question: I am observing a white, insoluble precipitate forming in my reaction vessel during a reaction with HMDI. What is the likely cause and how can I resolve this?
-
Answer: The formation of a white, insoluble solid is a classic indicator of moisture contamination. HMDI reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The amine subsequently reacts with another HMDI molecule to produce a disubstituted urea, which is often insoluble in common organic solvents.[1][2]
Troubleshooting Steps:
-
Verify Solvent Purity: The primary source of moisture is often the reaction solvent. It is crucial to use anhydrous solvents. The water content of the solvent should be determined using Karl Fischer titration.[1] Urethane-grade solvents should have a maximum moisture content of 500 ppm.[3]
-
Check Reagent Purity: Other reagents, especially hygroscopic materials like polyols, can introduce moisture into the reaction.[1][2] Ensure all starting materials are thoroughly dried before use.
-
Rigorous Glassware Preparation: All glassware must be meticulously dried to prevent surface-adsorbed moisture from contaminating the reaction. Oven-drying overnight at temperatures above 120°C or flame-drying under a vacuum or inert gas stream immediately before use are effective methods.[1][4]
-
Maintain an Inert Atmosphere: Reactions involving HMDI must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[1][4] A positive pressure of the inert gas should be maintained throughout the reaction.
-
Issue 2: Foaming or bubbling in the reaction vessel and an increase in pressure.
-
Question: My reaction with HMDI is foaming, and I've noticed a pressure buildup in the sealed reaction vessel. What is happening, and what should I do?
-
Answer: Foaming and pressure increase are strong indications of significant water contamination. The reaction between HMDI and water produces carbon dioxide gas, which causes bubbling and can lead to a dangerous pressure increase in a closed system.[1][2][5]
Immediate Actions & Troubleshooting Steps:
-
Immediate Action: Vent the System: Never conduct isocyanate reactions in a sealed vessel. Immediately and safely vent the reaction vessel in a fume hood to release the pressure.
-
Identify the Moisture Source: This level of reactivity points to a substantial source of water. Follow the troubleshooting steps outlined in "Issue 1" to systematically identify and eliminate the source of moisture for future experiments.[1]
-
Catalyst Consideration: Be aware that certain catalysts can also promote the side reaction between isocyanates and water.[1] Review your choice of catalyst to ensure it is selective for the desired reaction (e.g., isocyanate-alcohol).
-
Issue 3: Low yield of the desired polyurethane product.
-
Question: The yield of my polyurethane synthesis using HMDI is significantly lower than expected. What could be the reason?
-
Answer: A low product yield is a common consequence of moisture contamination. For every one mole of water that reacts, two moles of the isocyanate (HMDI) are consumed in the formation of the urea by-product.[1] This parasitic reaction depletes the HMDI available for the desired polyurethane formation.
Troubleshooting Steps:
-
Quantify and Minimize Water Content: Proactive measures are the most effective. Before starting the reaction, rigorously quantify the water content in all solvents and reagents and take steps to minimize it.
-
Review Drying Protocols: Re-evaluate and optimize your procedures for drying solvents and reagents. Refer to the experimental protocols section for detailed methods.
-
Consider Moisture Scavengers: For highly sensitive reactions, the use of moisture scavengers can be beneficial. These additives react with trace amounts of water, preventing it from interfering with the main reaction.[6][7][8]
-
Issue 4: The final polyurethane product has poor mechanical or thermal properties.
-
Question: The mechanical strength of my final polyurethane material is poor, or its thermal properties, like the glass transition temperature (Tg), are not as expected. Could moisture be the cause?
-
Answer: Yes, moisture contamination can significantly impact the final properties of the polyurethane. The formation of urea linkages disrupts the intended polymer structure. Furthermore, absorbed moisture can act as a plasticizer, lowering the glass transition temperature (Tg) and altering the mechanical properties of the material.[9][10][11] For instance, a high water uptake can drastically decrease the Tg and reduce the failure stress of polyurethane foams.[9][11]
Troubleshooting Steps:
-
Strict Stoichiometry Control: Ensure the precise stoichiometric ratio of isocyanate to hydroxyl groups (NCO:OH) is maintained. Any deviation due to side reactions with water will affect the polymer's molecular weight and properties.[12]
-
Prevent Moisture Ingress: Rigorously exclude moisture throughout the synthesis and curing process to ensure the formation of the desired polyurethane network.
-
Post-Synthesis Curing Conditions: Control the humidity during the post-synthesis curing phase, as moisture can continue to affect the material's properties.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound (HMDI) so sensitive to moisture?
A1: Isocyanates, including HMDI, possess a highly electrophilic carbon atom in the isocyanate group (-N=C=O). This makes them very reactive towards nucleophiles. Water, acting as a nucleophile, readily attacks this carbon, initiating the reaction that ultimately leads to the formation of urea and carbon dioxide.[13] While aliphatic isocyanates like HMDI are generally less reactive with water than their aromatic counterparts, they are still highly susceptible to moisture contamination.[2]
Q2: What are the primary sources of moisture in a typical laboratory setting?
A2: The main sources of moisture contamination in a laboratory environment include:
-
Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.[2]
-
Reagents: Starting materials, particularly those with hydroxyl groups like polyols, can contain significant amounts of absorbed water.[1][2] Pigments and fillers can also adsorb moisture on their surfaces.[14]
-
Atmosphere: Reactions conducted in setups open to the air, especially on humid days, are highly prone to moisture contamination.[1]
-
Glassware: Moisture can adsorb onto the surfaces of glassware that has not been properly dried.[4]
Q3: How can I effectively dry my solvents for HMDI reactions?
A3: Several methods can be used to dry organic solvents. The choice of drying agent depends on the solvent. For many common solvents used in polyurethane synthesis, activated 3Å molecular sieves are a reliable option.[15][16] Allowing the solvent to stand over the sieves for at least 72 hours is recommended for efficient drying.[15] Distillation from appropriate drying agents (e.g., calcium hydride for dichloromethane and acetonitrile) is another effective method.[16]
Q4: What are moisture scavengers, and when should I use them?
A4: Moisture scavengers are chemical additives that react preferentially with water, thereby preventing it from reacting with the isocyanate.[6][7][8] Common types include molecular sieves (zeolites) and certain reactive chemical agents like oxazolidines.[6][17] They are particularly useful in formulations where it is difficult to remove all traces of moisture from the components, such as in coatings, adhesives, and sealants.[8]
Q5: What analytical techniques can I use to detect and quantify moisture?
A5: The most common and accurate method for determining the water content in solvents and reagents is Karl Fischer titration .[1][18] This technique can be coulometric or volumetric and is highly sensitive to trace amounts of water. Other methods that can be employed include gas chromatography and 19F NMR-based techniques, which can be more sensitive than Karl Fischer titration in some cases.[19][20][21]
Quantitative Data Summary
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Achievable Water Content | Reference(s) |
| Tetrahydrofuran (THF) | Sodium benzophenone ketyl, 4Å Molecular Sieves | < 10 ppm | [15][16] |
| Dichloromethane (DCM) | Calcium Hydride, 3Å Molecular Sieves, Activated Silica | < 10 ppm | [15][16] |
| Acetonitrile (MeCN) | Calcium Hydride, 4Å Molecular Sieves | < 10 ppm | [15][16] |
| N,N-Dimethylformamide (DMF) | Barium Oxide, 4Å Molecular Sieves (followed by vacuum distillation) | < 50 ppm | [16] |
| Toluene | Calcium Hydride, Sodium | < 10 ppm | [15] |
Table 2: Comparison of Moisture Detection Techniques
| Technique | Detection Limit | Advantages | Disadvantages | Reference(s) |
| Karl Fischer Titration | ~10 µg | High accuracy and precision, well-established method | Requires specific reagents and equipment | [1][18][19] |
| Gas Chromatography (GC) | ppm level | Can be automated, separates water from other volatiles | Requires calibration, may not be suitable for all matrices | [19] |
| 19F NMR Spectroscopy | ~100 ng | High sensitivity, no calibration needed (with internal standard) | Requires NMR spectrometer and specific reagents | [19][20] |
Experimental Protocols
Protocol 1: Solvent Drying using Activated Molecular Sieves
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a ceramic dish and heat in a muffle furnace at 300-350°C for at least 3 hours under a slow stream of dry nitrogen or under vacuum.
-
Cooling: Allow the sieves to cool to room temperature in a desiccator over a strong desiccant (e.g., phosphorus pentoxide).
-
Solvent Addition: Add the activated molecular sieves (approximately 10-20% w/v) to the solvent in a suitable flask.
-
Equilibration: Seal the flask and allow it to stand for at least 72 hours, with occasional swirling.
-
Dispensing: Use a dry syringe or cannula to withdraw the dry solvent for use in the reaction.
Protocol 2: Karl Fischer Titration for Water Content Determination
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.
-
Reagent Preparation: Use commercially available Karl Fischer reagents (coulometric or volumetric).
-
Standardization (for volumetric titration): Standardize the Karl Fischer reagent with a certified water standard.
-
Sample Analysis: Inject a known volume or weight of the solvent or reagent solution into the titration cell.
-
Titration: The instrument will automatically titrate the sample and display the water content, typically in ppm or percentage.
-
Reproducibility: Perform the measurement in triplicate to ensure the accuracy of the results.[20]
Visualizations
Caption: Reaction pathway of HMDI with water leading to urea formation.
References
- 1. benchchem.com [benchchem.com]
- 2. resinlab.com [resinlab.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 7. johnson-fine.com [johnson-fine.com]
- 8. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 9. The effect of moisture absorption on the physical properties of polyurethane shape memory polymer foams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buy this compound | 5124-30-1 [smolecule.com]
- 14. iro-molecular-sieve.com [iro-molecular-sieve.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Polyurethane Moisture Scavenger Defoaming Agent [snowpeakzeolite.com]
- 18. mdpi.com [mdpi.com]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HMDI Polymerization Viscosity Control
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding viscosity management during 1,6-Hexamethylene diisocyanate (HMDI) polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause high viscosity during HMDI polymerization?
High viscosity during HMDI polymerization is primarily a function of increasing polymer molecular weight and chain entanglements. As the reaction progresses, longer polymer chains are formed, leading to a natural increase in viscosity.[1][2] Key factors that accelerate or exacerbate this include high reactant concentrations, rapid reaction rates influenced by temperature and catalysts, and the formation of physical crosslinks or phase separation.[3]
Q2: How does reaction temperature influence the viscosity of the polymerizing mixture?
Temperature has a significant and inverse effect on viscosity.
-
Increased Temperature: Generally leads to a decrease in the viscosity of the polymer solution because it increases the mobility of the polymer chains.[4][5] This allows them to move more freely and reduces intermolecular friction.[4] For many polymer systems, viscosity can be several times lower with a moderate increase in temperature.[4]
-
Decreased Temperature: Results in reduced polymer chain mobility, leading to higher viscosity.[4]
However, it's a delicate balance. While higher temperatures lower the immediate viscosity, they also increase the polymerization rate, which can lead to a more rapid molecular weight build-up and, consequently, a faster viscosity increase over time.[6] An optimal temperature range often exists for specific formulations.[6]
Q3: What is the role of solvents in controlling viscosity?
Solvents are a primary tool for controlling viscosity in polymer processing.[7] Their main function is to reduce the concentration of the polymer, which in turn lowers the viscosity of the solution by physically separating the polymer chains and reducing entanglements.[7] The choice of solvent is critical, as it can also affect the polymer's final properties, such as its crystallinity and morphology.[7] For instance, using a "good" solvent that interacts favorably with the polymer can cause chains to uncoil and extend, which might increase intrinsic viscosity, whereas a "poor" solvent might cause chains to aggregate, which can also lead to higher viscosity at greater concentrations.[8] In some polyurethane synthesis, solvents like acetone are used specifically to adjust and lower the viscosity of the prepolymer mixture during the reaction.[9]
Q4: How do catalysts affect the viscosity profile during the reaction?
Catalysts increase the rate of the polymerization reaction. This means that the target molecular weight and the corresponding viscosity increase are achieved in a shorter amount of time.[3][10] The type and concentration of the catalyst are critical variables. An overly active catalyst or high concentration can lead to a rapid, uncontrolled viscosity increase, potentially causing gelation.[10] Common catalysts for polyurethane reactions include tin compounds (like dibutyltin dilaurate) and tertiary amines.[11] The effect of the catalyst on the shape of the viscosity curve is often minimal; it primarily changes the time scale of the reaction.[3]
Q5: Does the stoichiometry (e.g., NCO:OH ratio) of the reactants affect viscosity?
Yes, the stoichiometry is a critical factor. In step-growth polymerizations like polyurethane synthesis, the highest molecular weight is achieved when the ratio of reactive groups (in this case, NCO to OH) is close to 1:1.[11] A significant deviation from this ratio will result in lower molecular weight polymers and, consequently, lower final viscosity, as one type of reactant will be consumed, leaving chain ends that cannot react further. Therefore, precise control over the molar balance is essential for achieving the desired molecular weight and viscosity profile.[1]
Troubleshooting Guide
Problem 1: The reaction mixture is becoming too viscous too quickly, risking gelation.
-
Possible Cause: The reaction rate is too high.
-
Solution 1: Reduce Temperature. Lowering the reaction temperature will slow the polymerization rate, providing more time for processing before the viscosity becomes unmanageable.[12]
-
Solution 2: Reduce Catalyst Concentration. If a catalyst is being used, decreasing its concentration will slow the reaction. It may be beneficial to carry out the process with a lower catalyst weight and a longer reaction time.[10]
-
-
Possible Cause: The concentration of reactants is too high.
Problem 2: The final polymer viscosity is too high for the intended application.
-
Possible Cause: The average molecular weight of the polymer is too high.
-
Solution 1: Adjust Reactant Stoichiometry. Deliberately create a slight imbalance in the NCO:OH ratio. This will limit the final molecular weight, leading to a lower viscosity product.
-
Solution 2: Use a Chain Stopper. Introduce a monofunctional reactant (e.g., a mono-alcohol) into the system. This will cap the ends of growing polymer chains, effectively controlling the final molecular weight and viscosity.
-
-
Possible Cause: Strong intermolecular forces or aggregation.
-
Solution 3: Post-Polymerization Dilution. Dilute the final polymer with a compatible solvent to achieve the desired application viscosity.[7]
-
Data Summary
The relationship between temperature and viscosity is a fundamental principle in polymer science. The following table illustrates the general, qualitative trend observed.
| Temperature | Effect on Polymer Chain Mobility | Resulting Viscosity |
| Low | Decreased | High |
| High | Increased | Low |
| This table represents a generalized trend. The exact quantitative relationship is dependent on the specific polymer system, concentration, and solvent used.[12] |
Experimental Protocols
Protocol: Monitoring and Controlling Viscosity During HMDI-based Polyurethane Synthesis
-
Reactant Preparation:
-
Dry the polyol component under vacuum at an elevated temperature (e.g., 120°C for 2 hours) in a three-necked flask to remove any residual water, which can react with isocyanates.[9]
-
Accurately weigh the HMDI, polyol, and any chain extender to achieve the desired NCO:OH stoichiometric ratio.
-
-
Reaction Setup:
-
Assemble the reaction flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charge the flask with the dried polyol and any solvent chosen for viscosity control.
-
Begin stirring and establish a stable reaction temperature using an oil bath.
-
-
Polymerization and Monitoring:
-
Slowly add the HMDI to the polyol mixture under a nitrogen atmosphere while maintaining vigorous stirring.
-
If using a catalyst, add it at this stage.
-
Periodically (e.g., every 30 minutes), extract a small sample of the reaction mixture for viscosity measurement using a viscometer or rheometer.
-
Continue the reaction, monitoring the viscosity rise over time. Online process viscometers can be used for real-time tracking.[1]
-
-
Viscosity Adjustment (If Necessary):
-
If viscosity increases too rapidly, reduce the temperature of the oil bath.
-
Alternatively, add a pre-calculated amount of additional solvent to dilute the mixture and lower the viscosity.[9]
-
-
Reaction Termination:
-
Once the desired viscosity or reaction time is reached, the reaction can be terminated by cooling the mixture rapidly and, if necessary, adding a quenching agent like a small amount of a primary amine or alcohol to consume any remaining isocyanate groups.
-
Visualizations
Caption: A troubleshooting workflow for addressing high viscosity issues.
Caption: Key factors influencing viscosity during polymerization.
References
- 1. Viscosity in Polyurethane Polymer [process-insights.com]
- 2. [PDF] Kinetic and Viscosity Relations for Thermosetting Polyurethanes | Semantic Scholar [semanticscholar.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor mechanical properties in HMDI-based elastomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI)-based elastomers. The following sections address common issues related to poor mechanical properties encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems with the mechanical properties of your HMDI-based elastomers.
Issue 1: Low Tensile Strength
-
Question: My HMDI-based elastomer has significantly lower tensile strength than expected. What are the potential causes and how can I improve it?
-
Answer: Low tensile strength in HMDI-based elastomers can stem from several formulation and processing factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Curing: The polymerization reaction may not have proceeded to completion, resulting in a poorly developed network structure.
-
Incorrect NCO Index: An NCO:OH ratio that is too low (less than 1.0) will result in an excess of polyol, leading to a low molecular weight polymer with poor mechanical properties.
-
Solution: Carefully calculate and control the stoichiometry of your reactants. Increasing the NCO index (the ratio of isocyanate groups to hydroxyl groups) generally increases the hard segment content, which can lead to higher tensile strength.[3][4][5] However, an excessively high NCO index can lead to brittleness.
-
-
Inadequate Phase Separation: Poor separation between the hard and soft segments can lead to a less defined reinforcing network.
-
Moisture Contamination: Water contamination in the polyol or other components can react with the isocyanate, producing carbon dioxide gas and urea linkages, which can disrupt the polymer network and introduce bubbles.
-
Solution: Ensure all reactants are thoroughly dried before use. Degas the prepolymer under vacuum to remove any dissolved gases and moisture.
-
-
Issue 2: Poor Elongation and Brittleness
-
Question: My HMDI-based elastomer is brittle and fractures at low elongation. How can I increase its flexibility and elongation at break?
-
Answer: Brittleness in HMDI elastomers is often a sign of an overly rigid network. Consider the following adjustments:
-
High NCO Index: An excessively high NCO:OH ratio can lead to a high crosslink density and a rigid, brittle material.
-
Solution: Decrease the NCO index to reduce the hard segment content. This will increase the proportion of the flexible soft segment, leading to higher elongation.[4]
-
-
High Hard Segment Content: A high concentration of the chain extender (e.g., 1,4-butanediol) will increase the hard segment content and rigidity.
-
Solution: Reduce the amount of chain extender in your formulation. This will result in longer soft segment domains and a more flexible material.
-
-
Choice of Polyol: The type and molecular weight of the polyol play a crucial role in the flexibility of the elastomer.
-
Issue 3: Elastomer is Too Soft or Tacky
-
Question: My cured HMDI-based elastomer is very soft and has a tacky surface. What could be the cause?
-
Answer: A soft or tacky elastomer usually indicates an incomplete or low-density polymer network.
-
Low NCO Index: An NCO:OH ratio significantly below 1.0 will result in an excess of unreacted polyol, leading to a soft and tacky product.
-
Solution: Increase the NCO index to ensure a more complete reaction of the hydroxyl groups.
-
-
Incomplete Curing: Insufficient curing time or temperature will prevent the formation of a fully crosslinked network.
-
Inhibition of Catalyst: If you are using a catalyst, it may have been inhibited by impurities in the reactants.
-
Solution: Ensure high-purity reactants and verify the compatibility and concentration of your catalyst.
-
-
Issue 4: Inconsistent Mechanical Properties Between Batches
-
Question: I am observing significant variation in tensile strength and hardness between different batches of my HMDI elastomer, even though I am using the same formulation. What could be causing this?
-
Answer: Inconsistency between batches often points to a lack of precise control over reaction conditions and material handling.
-
Variations in Reactant Purity and Moisture Content: Small differences in the purity or water content of your polyol or isocyanate can lead to significant variations in the final properties.
-
Solution: Use high-purity, urethane-grade reactants with low moisture content. Always store materials in a dry environment and handle them under a nitrogen blanket if possible.
-
-
Inaccurate Stoichiometry: Small errors in weighing the components can lead to variations in the NCO index.
-
Solution: Use a calibrated analytical balance for all measurements and ensure accurate calculations of reactant ratios.
-
-
Inconsistent Mixing and Curing: Variations in mixing speed, time, and temperature, as well as fluctuations in curing oven temperature, can affect the reaction kinetics and the final polymer structure.
-
Solution: Standardize your mixing and curing protocols. Use a temperature-controlled oven and monitor the temperature throughout the curing process.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical NCO index for HMDI-based elastomers?
-
A1: The optimal NCO index depends on the desired properties. For flexible elastomers, an NCO index between 1.0 and 1.1 is common. Higher NCO indices will result in a more rigid material.
-
-
Q2: How does the choice of polyol affect the properties of HMDI elastomers?
-
A2: The polyol forms the soft segment of the polyurethane and has a significant impact on its flexibility, chemical resistance, and thermal properties. Polyether polyols (e.g., polytetramethylene ether glycol - PTMEG) generally provide better hydrolytic stability and low-temperature flexibility. Polyester polyols can offer better tensile and tear strength but may be more susceptible to hydrolysis.[6][10] The molecular weight of the polyol is also critical; higher molecular weight polyols lead to longer soft segments and increased elongation.[6][7][9]
-
-
Q3: What is the role of the chain extender in HMDI-based elastomers?
-
A3: The chain extender, typically a low molecular weight diol like 1,4-butanediol (BDO), reacts with the isocyanate to form the hard segments. The concentration and type of chain extender influence the hard segment content, which in turn affects the hardness, tensile strength, and modulus of the elastomer.[11]
-
-
Q4: Why is my transparent HMDI elastomer turning yellow?
-
A4: HMDI is an aliphatic isocyanate and is known for its excellent UV stability and resistance to yellowing compared to aromatic isocyanates like MDI and TDI. If you are observing yellowing, it could be due to additives in your formulation or degradation from sources other than UV light, such as high-temperature processing.
-
Data Presentation
The following tables provide examples of how formulation variables can affect the mechanical properties of polyurethane elastomers. While specific values will vary depending on the exact formulation and processing conditions, these tables illustrate general trends.
Table 1: Effect of NCO Index on Mechanical Properties of a PTMEG/MDI/BDO Polyurethane Elastomer
| NCO Index | Hardness (Shore A) | 100% Modulus (psi) | 300% Modulus (psi) | Tensile Strength (psi) | Elongation at Break (%) |
| 1.02 | 80 | 450 | 850 | 4000 | 500 |
| 1.05 | 85 | 600 | 1200 | 5000 | 450 |
| 1.10 | 90 | 800 | 1800 | 6000 | 400 |
Data adapted from a representative MDI-based system, illustrating a similar trend expected for HMDI-based systems.
Table 2: Comparison of Mechanical Properties of Polyurethanes Based on Different Isocyanates
| Isocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| HMDI | ~15-20 | ~400-600 | ~80-90 |
| MDI | ~23.4 | ~500 | ~85-95 |
| HDI | ~10.8 | ~144 | ~90-98 |
| IPDI | ~23.1 | ~728 | ~80-90 |
| TDI | ~3.2 | ~779 | ~70-80 |
These are representative values and can vary significantly based on the specific formulation (polyol, chain extender, NCO index). Data compiled from various sources for general comparison.[8]
Table 3: Typical Mechanical Properties of a Thermoplastic Polyurethane (TPU) Elastomer
| Property | Value | Standard |
| Density | 1.17 g/cm³ | ISO 1183/A |
| Tensile Strength | 50 MPa | DIN 53504-S2 |
| Elongation at Break | 450% | DIN 53504-S2 |
| Hardness | 53D (Shore D) | DIN ISO 48-4 |
| Tear Strength | 150 kN/m | ISO 34-1 |
This table provides an example of a technical data sheet for a commercial TPU and is for illustrative purposes.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to consult the full ASTM standards for complete procedural details.
1. Tensile Properties (ASTM D412)
-
Objective: To determine the tensile strength, elongation at break, and modulus of the elastomer.
-
Apparatus: Universal Testing Machine (UTM) with a suitable load cell, grips for elastomeric materials, and an extensometer (optional but recommended for accurate strain measurement).
-
Specimen Preparation:
-
Prepare flat sheets of the cured elastomer with a uniform thickness (typically 2.0 ± 0.2 mm).
-
Cut dumbbell-shaped specimens (Die C is common) from the sheets using a sharp die to ensure clean edges.
-
Measure the thickness and width of the narrow section of at least three specimens and use the median value for calculations.
-
-
Procedure:
-
Condition the specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 3 hours before testing.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not under tension.
-
Set the crosshead speed to 500 ± 50 mm/min.
-
Start the test and record the force and elongation until the specimen ruptures.
-
-
Calculations:
-
Tensile Strength (MPa or psi): The maximum force recorded divided by the original cross-sectional area of the specimen.
-
Elongation at Break (%): The increase in length at the point of rupture divided by the original gauge length, multiplied by 100.
-
Modulus (MPa or psi): The stress at a specific elongation (e.g., 100% or 300%).
-
2. Tear Strength (ASTM D624)
-
Objective: To measure the resistance of the elastomer to tearing.
-
Apparatus: Universal Testing Machine (UTM) with appropriate grips.
-
Specimen Preparation:
-
Prepare specimens according to the specified die type (e.g., Die C, which has a 90-degree angle).
-
Ensure the thickness of the specimens is uniform.
-
-
Procedure:
-
Condition the specimens as per ASTM D412.
-
Mount the specimen in the grips of the UTM.
-
Set the crosshead speed to 500 ± 50 mm/min.
-
Initiate the test and record the force required to propagate the tear until the specimen is completely ruptured.
-
-
Calculations:
-
Tear Strength (kN/m or ppi): The maximum force recorded during the test divided by the thickness of the specimen.
-
3. Durometer Hardness (ASTM D2240)
-
Objective: To measure the indentation hardness of the elastomer.
-
Apparatus: A durometer of the appropriate type (Shore A for soft elastomers, Shore D for harder elastomers).
-
Specimen Preparation:
-
The specimen should have a minimum thickness of 6 mm. If necessary, stack thinner sheets to achieve this thickness, ensuring no air is trapped between the layers.
-
The surface of the specimen must be flat and smooth.
-
-
Procedure:
-
Condition the specimens at standard laboratory conditions.
-
Place the specimen on a hard, flat surface.
-
Hold the durometer vertically and press the indenter firmly onto the specimen.
-
Read the hardness value from the dial within one second of firm contact.
-
Take at least five readings at different locations on the specimen and report the median value.
-
4. Dynamic Mechanical Analysis (DMA)
-
Objective: To characterize the viscoelastic properties of the elastomer, including storage modulus (E'), loss modulus (E"), and glass transition temperature (Tg).
-
Apparatus: Dynamic Mechanical Analyzer.
-
Specimen Preparation: Prepare rectangular specimens of appropriate dimensions for the DMA clamp (e.g., tensile mode).
-
Procedure:
-
Mount the specimen in the DMA.
-
Apply a static force followed by an oscillating strain at a set frequency (e.g., 1 Hz).
-
Ramp the temperature over a desired range (e.g., -100 °C to 200 °C) at a controlled rate (e.g., 2-3 °C/min).
-
The instrument measures the storage modulus, loss modulus, and tan delta (E"/E') as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature.
-
5. Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor the curing process and assess the degree of crosslinking.
-
Apparatus: FTIR spectrometer, often with a heated attenuated total reflectance (ATR) accessory for in-situ monitoring.
-
Procedure:
-
Place a sample of the reacting mixture on the ATR crystal.
-
Collect spectra at regular intervals as the curing progresses.
-
Monitor the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of the urethane N-H peak (around 3300 cm⁻¹) and C=O peak (around 1700-1730 cm⁻¹).
-
-
Analysis: The degree of cure can be estimated by the relative decrease in the area of the NCO peak over time.
Visualizations
Caption: Troubleshooting workflow for poor mechanical properties.
Caption: Relationship between formulation and mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.techscience.cn [cdn.techscience.cn]
- 4. mgesjournals.com [mgesjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. gantrade.com [gantrade.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. mdpi.com [mdpi.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. scirp.org [scirp.org]
- 11. gantrade.com [gantrade.com]
- 12. innovantions.com [innovantions.com]
Safe handling and storage procedures for Bis(4-isocyanatocyclohexyl)methane
This guide provides essential information for the safe handling and storage of Bis(4-isocyanatocyclohexyl)methane (also known as Methylene bis(4-cyclohexylisocyanate) or HMDI), targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that can cause significant health effects. The primary hazards include:
-
Skin and Eye Irritation: Direct contact can lead to irritation and burns to the skin and eyes, with the potential for eye damage.[1]
-
Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and lungs, causing symptoms like coughing and shortness of breath.[1]
-
Sensitization: It may cause allergic skin reactions.[1] Once sensitized, even very low future exposures can trigger itching and a skin rash.[1] It can also cause respiratory sensitization, leading to asthma-like symptoms.
-
Pulmonary Edema: High levels of exposure can lead to a fluid buildup in the lungs (pulmonary edema), which is a medical emergency characterized by severe shortness of breath.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to prevent exposure. The following should be worn:
-
Gloves: Chemical-resistant gloves are mandatory. Consult with safety equipment suppliers for the most protective glove material for your specific operations.[1]
-
Eye Protection: Chemical splash goggles that comply with OSHA regulations are recommended to prevent eye contact.[2]
-
Protective Clothing: Wear impervious clothing and boots to prevent skin contact.[2] All protective clothing should be clean and put on before work begins.[1]
-
Respirator: Handling should occur in a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA-approved respirator appropriate for the exposure level must be used.[2][3]
Q3: How should I properly store this compound in the laboratory?
A3: Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.
-
Keep containers tightly sealed to prevent contact with moisture.[4][5]
-
Store away from incompatible materials such as alcohols, amines, strong bases, acids, and chemically active metals.[5] Reactions with these substances can be violent.[5]
-
Some sources recommend storing the material in a refrigerator.[6][7]
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, follow these emergency procedures:
-
Evacuate all non-essential personnel from the spill area.[1]
-
Ensure you are wearing appropriate PPE before attempting to clean up the spill.
-
Isolate the spill area for at least 50 meters (150 feet) in all directions for liquids.[6][8]
-
Absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like cellulose-based absorbents.
-
Place the absorbed material into a sealed container for disposal as hazardous waste.[1]
-
Ventilate the area after the cleanup is complete.[1]
Q5: What are the immediate first aid measures for exposure?
A5: Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Quickly remove any contaminated clothing.[1] Immediately wash the affected skin with large amounts of soap and water.[1]
-
Inhalation: Move the person to fresh air immediately.[1][8] If breathing has stopped, begin rescue breathing.[1] Seek prompt medical attention. Medical observation for 24 to 48 hours is recommended as pulmonary edema can be delayed.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[4]
Quantitative Data Summary
| Property | Value | Source |
| NIOSH REL (Ceiling) | 0.01 ppm (0.11 mg/m³) | [2] |
| ACGIH TLV-TWA | 0.005 ppm | [5] |
| Vapor Pressure | 0.001 mmHg at 25°C (77°F) | [1][3] |
| Flash Point | >201.7°C (>395°F) | [1][6] |
| Melting Point | < -10°C (< 14°F) | [3] |
| Water Solubility | Reacts with water | [1][3] |
Experimental Protocols
Standard Handling Protocol
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for the planned use of this compound.
-
Engineering Controls: All handling of this chemical must be performed inside a certified chemical fume hood to minimize inhalation exposure.[2][4] Where possible, use an automated pumping system to transfer the liquid from storage containers to reaction vessels.[1]
-
Personal Protective Equipment (PPE): Don the following PPE before entering the handling area:
-
Chemical-resistant gloves.
-
Chemical splash goggles.
-
A lab coat or other protective clothing.
-
-
Procedure:
-
Ensure all necessary materials and waste containers are prepared and within reach inside the fume hood before starting.
-
Carefully unseal the container.
-
Measure and transfer the required amount of the chemical using appropriate laboratory equipment.
-
After use, securely reseal the container.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work area within the fume hood with an appropriate decontaminating solution.
-
Dispose of all contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Emergency Spill Response Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: Evacuate the immediate area.[1]
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Put on a full set of PPE, including a respirator if the spill is large or ventilation is poor.
-
Containment:
-
For small spills, cover with a non-combustible absorbent material like dry sand or vermiculite.[1]
-
For larger spills, create a dike around the spill with absorbent material to prevent it from spreading.
-
-
Cleanup:
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the material into a labeled, sealed container for hazardous waste disposal.[1]
-
-
Final Decontamination:
-
Clean the spill area with a suitable decontamination solution.
-
Ventilate the area thoroughly.[1]
-
-
Reporting: Report the incident to the appropriate safety officer or department.
Visualizations
Caption: Risk assessment and control workflow for handling this compound.
References
- 1. nj.gov [nj.gov]
- 2. 1,1-Methylene bis(4-isocyanatocyclohexane)(5124-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate) [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. Methylene-bis(4-cyclohexylisocyanate) | 5124-30-1 [chemicalbook.com]
- 6. 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Catalyst Selection for Optimizing HMDI Polyurethane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for optimizing 1,6-Hexamethylene diisocyanate (HMDI) polyurethane synthesis. This resource offers troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in HMDI polyurethane synthesis, with a focus on the role of catalyst selection.
Issue 1: Slow or Incomplete Reaction
-
Question: My polyurethane synthesis with HMDI is extremely slow or does not reach completion, resulting in a tacky or uncured product. What are the likely causes and solutions?
-
Answer: Slow or incomplete curing is a frequent issue, particularly with aliphatic isocyanates like HMDI, which are inherently less reactive than their aromatic counterparts.[1][2] The primary causes are often related to catalyst inefficiency or inappropriate reaction conditions.
-
Inadequate Catalyst Activity: The chosen catalyst may not be active enough for the specific polyol being used. Organometallic catalysts, especially dibutyltin dilaurate (DBTDL), are generally very effective for accelerating the isocyanate-hydroxyl reaction.[1][2] If you are using a less active catalyst, consider increasing its concentration or switching to a more potent one.
-
Catalyst Deactivation: Impurities such as moisture or acidic compounds in the reactants (polyols, isocyanates) or solvents can deactivate the catalyst.[1] Ensure all components are thoroughly dried before use. Polyols can be dried under a vacuum at elevated temperatures.
-
Incorrect Stoichiometry: An improper isocyanate-to-hydroxyl (NCO:OH) ratio can lead to an incomplete reaction, resulting in poor mechanical properties.[1] Carefully calculate and measure your reactants to ensure the correct stoichiometry.
-
Low Reaction Temperature: The reaction temperature may be too low. Increasing the temperature can enhance the reaction rate.
-
Issue 2: Poor Mechanical Properties (e.g., Low Tensile Strength, Brittleness)
-
Question: The final HMDI polyurethane product is weak, brittle, or tears easily. How can I improve its mechanical properties through catalyst selection?
-
Answer: Poor mechanical properties are typically a result of a flawed polymer network, which can be influenced by the catalyst.[1]
-
Suboptimal Polymer Network Formation: The catalyst not only affects the reaction rate but also the final polymer structure. Some catalysts may promote side reactions that can lead to a defective network. Ensure you are using a catalyst known to be selective for the urethane reaction.
-
Inadequate Curing: An incomplete cure will result in a polymer with low molecular weight and, consequently, poor mechanical strength.[1] A more active catalyst or a post-curing step at an elevated temperature can often resolve this.
-
Moisture Contamination: Water reacts with isocyanates to form urea linkages and carbon dioxide, which disrupts the stoichiometry and can create voids in the material, compromising its structural integrity.[1]
-
Issue 3: Yellowing of the Final Product
-
Question: My HMDI-based polyurethane is exhibiting yellowing, even though HMDI is an aliphatic isocyanate. What could be the cause, and how can I prevent it?
-
Answer: While HMDI-based polyurethanes are known for their UV stability and resistance to yellowing compared to aromatic isocyanates, yellowing can still occur under certain conditions.
-
Catalyst-Induced Discoloration: Some catalysts, particularly certain amine catalysts, can contribute to yellowing. Additionally, interactions between metal catalysts and other additives, like UV absorbers, can cause discoloration. If yellowing is observed, consider switching to a different catalyst system, such as a high-purity organometallic catalyst.
-
Oxidation of Polyol: The polyol component of the polyurethane can also be susceptible to oxidation, which can lead to yellowing. The use of antioxidants in the formulation can help mitigate this issue.
-
High Curing Temperatures: Excessive curing temperatures can lead to thermal degradation and discoloration. It is important to control the curing temperature as specified for your system.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for HMDI polyurethane synthesis?
A1: The primary classes of catalysts for HMDI polyurethane synthesis are organometallic compounds and tertiary amines.
-
Organometallic Catalysts: This is the most common class for HMDI systems. They include tin compounds (like dibutyltin dilaurate - DBTDL), bismuth, zinc, and zirconium compounds.[1] DBTDL is a widely used and highly effective catalyst, though there is a growing interest in tin-free alternatives due to environmental and health concerns.[3]
-
Tertiary Amine Catalysts: While more commonly used for aromatic isocyanates, some tertiary amines can be used for aliphatic systems, often in combination with organometallic catalysts to achieve a balance of properties.[1]
Q2: How do I choose the right catalyst for my specific HMDI-polyol system?
A2: The choice of catalyst depends on several factors, including the type of polyol (polyester or polyether), the desired reaction rate (pot life and cure time), and the required properties of the final polymer (e.g., hardness, flexibility, and hydrolytic stability). A catalyst screening experiment is the most effective way to determine the optimal catalyst for your specific application.
Q3: Can moisture in the reactants affect the catalytic reaction?
A3: Yes, moisture can have a significant negative impact. Water reacts with isocyanates in a competing reaction to form urea and carbon dioxide gas. This reaction consumes the isocyanate, disrupts the stoichiometry of the polyurethane reaction, and can lead to foaming and defects in the final product.[1] Many catalysts, particularly organotin compounds, can also catalyze this water-isocyanate reaction.[2] Therefore, it is crucial to use anhydrous reactants and solvents.
Q4: What is the typical concentration range for catalysts in HMDI polyurethane synthesis?
A4: The catalyst concentration is typically very low, ranging from 0.001% to 0.5% by weight of the total reactants. The optimal concentration depends on the specific catalyst, the reactivity of the polyol, and the desired reaction profile. It is recommended to start with a low concentration and gradually increase it to achieve the desired effect.
Data Presentation
The following tables summarize the performance of different catalysts in polyurethane synthesis. Note that direct comparisons should be made with caution as experimental conditions can vary between studies.
Table 1: Comparison of Catalyst Performance in a Model Polyurethane System
| Catalyst Type | Catalyst Name | Relative Activity | Pot Life | Curing Time | Resulting Hardness |
| Organotin | Dibutyltin Dilaurate (DBTDL) | High | Short | Fast | High |
| Organobismuth | Bismuth Neodecanoate | Moderate to High | Moderate | Moderate to Fast | High |
| Organozinc | Zinc Octoate | Moderate | Long | Moderate | Moderate to High |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Low to Moderate | Long | Slow | Moderate |
This table provides a qualitative comparison based on general observations in polyurethane chemistry.
Experimental Protocols
Protocol 1: General Procedure for Screening of Catalysts in HMDI-Polyether Polyurethane Synthesis
This protocol outlines a general method for comparing the efficacy of different catalysts in the synthesis of a polyurethane from HMDI and a polyether polyol (e.g., polypropylene glycol).
1. Materials and Preparation:
-
HMDI (1,6-Hexamethylene diisocyanate)
-
Polyether polyol (e.g., Polypropylene glycol, Mn = 2000 g/mol )
-
Catalysts to be screened (e.g., DBTDL, Bismuth Neodecanoate, DABCO)
-
Anhydrous solvent (e.g., toluene or methyl ethyl ketone)
-
Dry nitrogen or argon supply
-
Reaction vessel (three-neck round-bottom flask) equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
2. Procedure:
-
Drying of Reactants: Dry the polyether polyol under vacuum at 80-100°C for at least 4 hours to remove any residual moisture. Ensure the HMDI is from a freshly opened container or has been stored under a dry atmosphere.
-
Reaction Setup: Assemble the reaction vessel and purge with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Charging the Reactor: Add the dried polyether polyol to the reaction vessel. If using a solvent, add it at this stage.
-
Catalyst Addition: For each catalyst being screened, prepare a separate reaction. Add the calculated amount of the specific catalyst to the polyol and stir for 5-10 minutes to ensure uniform distribution.
-
Isocyanate Addition: Slowly add the stoichiometric amount of HMDI to the polyol-catalyst mixture under continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the increase in viscosity. The gel time is recorded as the point where the mixture no longer flows. The cure time can be determined by monitoring the disappearance of the NCO peak (around 2270 cm⁻¹) using FT-IR spectroscopy.
-
Casting and Curing: Once the desired viscosity is reached, pour the reaction mixture into a pre-heated mold and cure at a specified temperature (e.g., 80°C) for a set period (e.g., 2-4 hours). A post-curing step at a higher temperature (e.g., 100°C) for several hours may be necessary to complete the reaction.
-
Characterization: After curing, demold the polyurethane samples and allow them to condition at room temperature for at least 24 hours before performing mechanical tests (e.g., tensile strength, hardness).
Protocol 2: Synthesis of HMDI-Polycaprolactone (PCL) Polyurethane
This protocol describes the synthesis of a polyurethane from HMDI and a polyester polyol, polycaprolactone diol.[4]
1. Materials and Preparation:
-
HMDI
-
Polycaprolactone (PCL) diol (Mn = 2000 g/mol )
-
1,4-Butanediol (BDO) as a chain extender
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Dry nitrogen supply
-
Reaction vessel with a mechanical stirrer and heating capabilities.
2. Two-Step (Prepolymer) Method:
-
Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react PCL diol with an excess of HMDI (e.g., a 2:1 molar ratio of NCO to OH) at 80-90°C with stirring.[4] The reaction is monitored by titrating for the NCO content until it reaches the theoretical value.
-
Chain Extension: Cool the prepolymer to 60-70°C and add the stoichiometric amount of 1,4-butanediol chain extender with vigorous stirring. Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Casting and Curing: Once the chain extender is thoroughly mixed, pour the viscous liquid into a mold and cure at 100-110°C for 12-24 hours.[4]
Visualizations
Caption: Workflow for screening catalysts in HMDI polyurethane synthesis.
Caption: Decision tree for troubleshooting common HMDI synthesis problems.
References
Effect of NCO/OH ratio on the properties of HMDI polyurethanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-hexamethylene diisocyanate (HMDI)-based polyurethanes. The following sections address common issues encountered during synthesis and characterization, with a focus on the critical role of the isocyanate to hydroxyl (NCO/OH) ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my final polyurethane product sticky or tacky after curing?
A: A tacky surface is a common indicator of incomplete polymerization. The primary causes are often related to stoichiometry, moisture contamination, or improper curing conditions.
-
Incorrect NCO/OH Ratio: An excess of polyol (low NCO/OH ratio) will result in unreacted hydroxyl groups, leading to a soft and sticky product. Conversely, a significant excess of isocyanate (high NCO/OH ratio) can also lead to tackiness due to the presence of unreacted NCO groups.
-
Moisture Contamination: HMDI and polyols are sensitive to moisture. Water reacts with isocyanate groups to form unstable carbamic acids, which then decompose into amines and carbon dioxide. This side reaction disrupts the stoichiometry and can inhibit complete curing.
-
Inadequate Curing: Insufficient curing time or temperature will not allow the polymerization reaction to go to completion.
Troubleshooting Steps:
-
Verify Stoichiometry: Accurately calculate the required amounts of HMDI and polyol based on their equivalent weights. It is crucial to have an accurate hydroxyl value for the polyol and NCO content for the HMDI.
-
Ensure Dry Conditions: Dry all reactants and solvents before use. Polyols can be dried under vacuum at elevated temperatures. Conduct the reaction under a dry nitrogen or argon atmosphere to minimize exposure to ambient moisture.
-
Optimize Curing: Ensure the recommended curing temperature and time are followed. A post-curing step at an elevated temperature can often help to complete the reaction.
Q2: My HMDI polyurethane film is brittle and cracks easily. How can I improve its flexibility?
A: Brittleness in polyurethane films is typically associated with a high crosslink density or a high hard segment content.
-
High NCO/OH Ratio: An NCO/OH ratio significantly greater than 1.0 leads to a higher proportion of hard segments (urethane linkages) and potential side reactions like allophanate and biuret formation, which increase crosslinking and rigidity.[1][2] This results in a harder, more brittle material with reduced elongation at break.[1][2]
-
Choice of Polyol: Short-chain polyols contribute to a higher density of urethane linkages, leading to increased hardness and brittleness.
Troubleshooting Steps:
-
Adjust NCO/OH Ratio: Decrease the NCO/OH ratio towards a stoichiometric value (1.0) or slightly below to reduce the hard segment content and crosslink density.
-
Incorporate a Longer-Chain Polyol: Blend your current polyol with a higher molecular weight, long-chain polyol to introduce more flexible soft segments into the polymer backbone.
-
Evaluate Additives: Consider the use of plasticizers, although this may affect other properties of the material.
Q3: The viscosity of my prepolymer mixture is too high to process. What could be the cause?
A: High viscosity in the prepolymer stage can be caused by several factors related to the NCO/OH ratio and reaction conditions.
-
Low NCO/OH Ratio: A lower NCO/OH ratio can lead to a higher molecular weight prepolymer, which will have a higher viscosity.
-
Reaction Temperature: The polymerization reaction is exothermic. If the temperature is not controlled, the reaction can proceed too quickly, leading to a rapid increase in viscosity.
-
Premature Gelling: This can occur if the stoichiometry is incorrect or if there are reactive impurities present.
Troubleshooting Steps:
-
Modify NCO/OH Ratio: Increasing the NCO/OH ratio will result in a lower molecular weight prepolymer with a lower viscosity.
-
Control Reaction Temperature: Use a temperature-controlled reaction vessel and add the reactants slowly to manage the exotherm.
-
Use a Solvent: If applicable to your application, using a dry, non-reactive solvent can help to reduce the viscosity of the system.
Data on NCO/OH Ratio Effects
The NCO/OH ratio is a critical parameter that dictates the final properties of the polyurethane. The following tables summarize the general trends observed when varying this ratio for HMDI-based polyurethanes.
Table 1: Effect of NCO/OH Ratio on Mechanical Properties of HMDI Polyurethanes
| NCO/OH Ratio | Tensile Strength | Elongation at Break (%) | Hardness |
| Low (<1.0) | Decreases | Increases | Decreases |
| Stoichiometric (~1.0) | Balanced | Balanced | Balanced |
| High (>1.0) | Increases[1][2] | Decreases[1][2] | Increases |
Table 2: Effect of NCO/OH Ratio on Thermal Properties of HMDI Polyurethanes
| NCO/OH Ratio | Thermal Stability (TGA) | Glass Transition Temperature (Tg) |
| Low (<1.0) | Decreases | Decreases |
| Stoichiometric (~1.0) | Moderate | Moderate |
| High (>1.0) | Increases | Increases |
Experimental Protocols
Synthesis of HMDI-based Polyurethane
This protocol describes a general procedure for the synthesis of a polyurethane film using HMDI and a polyester or polyether polyol.
Materials:
-
1,6-hexamethylene diisocyanate (HMDI)
-
Polyol (e.g., castor oil, polytetramethylene ether glycol - PTMG)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL) (optional)
-
Dry solvent (e.g., tetrahydrofuran - THF, dimethylformamide - DMF) (optional)
-
Nitrogen or Argon gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Drying of Reactants: Dry the polyol under vacuum at 80-100°C for several hours to remove any residual water. Ensure the HMDI is of high purity and has not been exposed to moisture. All glassware should be oven-dried.
-
Prepolymer Formation (Two-Step Method):
-
Charge the reaction vessel with the dried polyol and heat to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere.
-
Slowly add the pre-calculated amount of HMDI to the polyol with constant stirring. The NCO/OH ratio will determine the amount of HMDI to be added.
-
If using a catalyst, add it to the polyol before the HMDI addition.
-
Allow the reaction to proceed for 1-2 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content or by FTIR spectroscopy (disappearance of the OH peak and appearance of the urethane peak).
-
-
Chain Extension/Curing (Two-Step Method):
-
If a chain extender (e.g., 1,4-butanediol) is used, add it slowly to the prepolymer mixture.
-
Pour the final mixture into a mold and cure in an oven at a specified temperature (e.g., 80-110°C) for several hours to 24 hours.
-
-
One-Step Method:
-
Alternatively, all reactants (polyol, HMDI, and chain extender if any) can be mixed together at the beginning of the reaction. This method requires careful control of the reaction conditions to avoid premature gelling.
-
-
Film Casting: The final polyurethane can be cast into a film by pouring the reaction mixture onto a flat, non-stick surface and allowing the solvent (if used) to evaporate, followed by curing.
Characterization Techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of NCO groups (around 2270 cm⁻¹).[2]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyurethane. An increase in the NCO/OH ratio generally leads to improved thermal stability.[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft segments and any melting transitions of the hard segments.
-
Mechanical Testing: To measure tensile strength, elongation at break, and hardness of the cured polyurethane films according to ASTM standards.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of HMDI polyurethanes.
Caption: Relationship between NCO/OH ratio and key properties of HMDI polyurethanes.
References
Validation & Comparative
Ein umfassender Vergleich von Polyurethanen auf Basis von Bis(4-isocyanatocyclohexyl)methan (H12MDI) und Methylendiphenyldiisocyanat (MDI)
Für Forscher, Wissenschaftler und Fachleute in der Produktentwicklung bietet dieser Leitfaden einen objektiven Vergleich der Leistung von Polyurethanen, die entweder mit dem aliphatischen Diisocyanat Bis(4-isocyanatocyclohexyl)methan (H12MDI) oder dem aromatischen Diisocyanat Methylendiphenyldiisocyanat (MDI) hergestellt wurden. Die Wahl des Diisocyanats ist ein entscheidender Faktor, der die mechanischen, thermischen und chemischen Eigenschaften des resultierenden Polyurethans maßgeblich beeinflusst.
Polyurethane sind eine vielseitige Klasse von Polymeren, deren Eigenschaften durch die sorgfältige Auswahl ihrer Bausteine gezielt eingestellt werden können.[1] H12MDI, auch als hydriertes MDI bekannt, und MDI sind zwei Schlüsseldiisocyanate, die aufgrund ihrer unterschiedlichen chemischen Strukturen zu Polyurethanen mit deutlich verschiedenen Eigenschaftsprofilen führen. Während MDI-basierte Polyurethane für ihre hohe Festigkeit und Kosteneffizienz bekannt sind, bieten H12MDI-basierte Polyurethane herausragende Licht- und Witterungsbeständigkeit.
Mechanische Eigenschaften im Vergleich
Die mechanischen Eigenschaften von Polyurethanen sind für viele Anwendungen von entscheidender Bedeutung. In direkten Vergleichsstudien zeigen sich deutliche Unterschiede zwischen H12MDI- und MDI-basierten Systemen.
Ein Vergleich von thermoplastischen Polyurethanen (TPUs), die mit Polytetramethylenetherglykol (PTMEG 1000) als Polyol hergestellt wurden, zeigt, dass MDI-basierte TPUs eine signifikant höhere Zugfestigkeit und eine leicht höhere Bruchdehnung aufweisen.[1] Auch die Shore-A-Härte fällt bei den MDI-basierten Varianten tendenziell höher aus.[1]
| Eigenschaft | H12MDI-basiertes TPU | MDI-basiertes TPU | Testmethode |
| Zugfestigkeit (MPa) | 25 | 45 | ASTM D412 |
| Bruchdehnung (%) | 550 | 600 | ASTM D412 |
| Shore-A-Härte | 85 | 90 | ASTM D2240 |
| Tabelle 1: Vergleich der mechanischen Eigenschaften von TPUs auf Basis von H12MDI und MDI mit PTMEG 1000 als Polyol. Die Daten sind beispielhaft und können je nach genauer Formulierung variieren.[1] |
Thermische Eigenschaften
Die thermische Stabilität ist ein weiterer wichtiger Leistungsindikator für Polyurethane. Aromatische Polyurethane auf MDI-Basis weisen in der Regel eine höhere thermische Zersetzungstemperatur auf als ihre aliphatischen Gegenstücke auf H12MDI-Basis.
Untersuchungen zur Hydrolyse von Polyurethanen in überkritischem Wasser zeigten, dass die Zersetzungstemperatur von MDI-basiertem Polyurethan bei 237 °C liegt, während H12MDI-basiertes Polyurethan bereits bei etwa 218-220 °C abgebaut wird.[2] Dies deutet auf eine höhere thermische Stabilität der Urethanbindungen hin, die aus dem aromatischen MDI gebildet werden.[2]
| Eigenschaft | H12MDI-basiertes PU | MDI-basiertes PU | Testmethode |
| Zersetzungstemperatur (°C) | ~218-220 | 237 | Thermogravimetrische Analyse (TGA) |
| Tabelle 2: Vergleich der thermischen Zersetzungstemperaturen von Polyurethanen.[2] |
Chemische Beständigkeit und Witterungsstabilität
Ein entscheidender Vorteil von H12MDI gegenüber MDI liegt in der überlegenen Beständigkeit gegenüber UV-Strahlung und Witterungseinflüssen. Polyurethane auf Basis aromatischer Isocyanate wie MDI neigen unter UV-Einwirkung zur Vergilbung und zum Abbau.[1] Im Gegensatz dazu sind aliphatische Polyurethane aus H12MDI lichtstabil und behalten ihre Farbe und mechanischen Eigenschaften auch bei längerer Exposition im Freien.[3]
Qualitative Tests zur chemischen Beständigkeit haben gezeigt, dass MDI-basierte TPUs eine verbesserte Beständigkeit gegenüber Wasser, Ethanol und Testbenzin aufweisen können.[1] Die spezifische chemische Beständigkeit hängt jedoch stark von der Gesamtformulierung des Polyurethans ab.
Logische Beziehung der Eigenschaften
Abbildung 1: Einfluss der Isocyanat-Wahl auf die Polyurethaneigenschaften.
Experimentelle Protokolle
Die hier zitierten Daten basieren auf standardisierten Testmethoden, um eine objektive Vergleichbarkeit zu gewährleisten. Nachfolgend finden Sie detaillierte Beschreibungen der wichtigsten experimentellen Protokolle.
Synthese von thermoplastischen Polyurethanen (TPU)
Die Synthese der verglichenen TPUs kann nach dem sogenannten "One-Shot"-Verfahren oder dem Prepolymer-Verfahren erfolgen.[4]
One-Shot-Verfahren:
-
Das Polyol (z. B. PTMEG 1000) und der Kettenverlängerer (z. B. 1,4-Butandiol) werden in einem Reaktionsgefäß vorgelegt und unter Stickstoffatmosphäre auf eine Reaktionstemperatur von ca. 80 °C erhitzt.[4]
-
Das Diisocyanat (H12MDI oder MDI) und ein Katalysator (z. B. Dibutylzinndilaurat) werden zu der Mischung gegeben.[4]
-
Die Komponenten werden für 1-2 Minuten intensiv bei Raumtemperatur gemischt, bis die Viskosität ansteigt und die Reaktion einsetzt.[4]
-
Die Reaktionsmischung wird in eine Form gegossen und bei erhöhter Temperatur (z. B. 70-100 °C) für mehrere Stunden bis zur vollständigen Aushärtung getempert.[1]
Prepolymer-Verfahren:
-
Das Polyol wird in einem Reaktionsgefäß unter Stickstoffatmosphäre auf ca. 60-70 °C erhitzt.[5]
-
Das Diisocyanat wird zugegeben und die Temperatur auf 90-100 °C erhöht. Die Reaktion wird für ca. 2 Stunden fortgesetzt, um ein isocyanat-terminiertes Prepolymer zu bilden.[5]
-
Der Kettenverlängerer wird zugegeben und die Reaktion für weitere 30 Minuten bei 90-100 °C vervollständigt.[5]
Zugprüfung nach ASTM D412
Dieses Verfahren dient der Bestimmung der zugealstischen Eigenschaften von vulkanisiertem duroplastischem Kautschuk und thermoplastischen Elastomeren.[6][7]
-
Probenvorbereitung: Aus den ausgehärteten Polyurethanplatten werden hantelförmige Probekörper (z. B. Die C) ausgestanzt.[6] Die Dicke der Probekörper wird an drei Stellen gemessen und der Medianwert notiert.[6]
-
Testdurchführung: Die Probekörper werden in die Klemmen einer universellen Prüfmaschine eingespannt.
-
Die Prüfung wird mit einer konstanten Geschwindigkeit von 500 mm/min durchgeführt, bis der Probekörper reißt.[6]
-
Datenerfassung: Während des Tests werden die aufgebrachte Kraft und die Dehnung kontinuierlich aufgezeichnet.
-
Auswertung: Aus den aufgezeichneten Daten werden die Zugfestigkeit (maximale Spannung vor dem Bruch) und die Bruchdehnung (Dehnung beim Bruch) berechnet.[6]
Dynamisch-mechanische Analyse (DMA) nach ASTM D4065
Die DMA wird verwendet, um die viskoelastischen Eigenschaften von Kunststoffen in Abhängigkeit von der Temperatur zu bestimmen.[8][9]
-
Probenvorbereitung: Rechteckige Probekörper (typischerweise 56 x 13 x 3 mm) werden aus dem Polyurethanmaterial geschnitten.[8]
-
Testdurchführung: Der Probekörper wird in der DMA-Apparatur zwischen einer beweglichen und einer stationären Klemme fixiert.[8]
-
Eine oszillierende sinusförmige Kraft wird auf die Probe bei einer bestimmten Frequenz (z. B. 1 Hz) aufgebracht, während die Temperatur in einem definierten Bereich mit einer konstanten Heizrate (z. B. 3 °C/min) erhöht wird.[10]
-
Datenerfassung: Die Apparatur misst den Speichermodul (E'), den Verlustmodul (E'') und den Verlustfaktor (tan δ) als Funktion der Temperatur.[11]
-
Auswertung: Die Glasübergangstemperatur (Tg) wird typischerweise als der Peak des tan δ-Kurvenverlaufs bestimmt.[8]
Thermogravimetrische Analyse (TGA) nach ASTM E1131
Die TGA misst die Massenänderung einer Probe als Funktion der Temperatur in einer kontrollierten Atmosphäre und gibt Aufschluss über die thermische Stabilität und Zusammensetzung.[12][13]
-
Probenvorbereitung: Eine kleine Menge der Polyurethanprobe (typischerweise 10-15 mg) wird in einen TGA-Tiegel eingewogen.[12]
-
Testdurchführung: Der Tiegel wird in den TGA-Ofen gestellt.
-
Die Probe wird mit einer konstanten Heizrate (z. B. 10 °C/min) in einer definierten Atmosphäre (z. B. Stickstoff oder Luft) erhitzt.
-
Datenerfassung: Die Masse der Probe wird kontinuierlich als Funktion der Temperatur aufgezeichnet.
-
Auswertung: Aus der resultierenden Kurve (Thermogravigramm) können die Zersetzungstemperaturen (z. B. die Temperatur bei 5 % Massenverlust) bestimmt werden.[14]
Zusammenfassung
Die Wahl zwischen H12MDI und MDI hat weitreichende Konsequenzen für die Eigenschaften von Polyurethanen. MDI-basierte Polyurethane bieten in der Regel überlegene mechanische Festigkeit und thermische Stabilität, was sie für Anwendungen attraktiv macht, bei denen diese Eigenschaften im Vordergrund stehen und keine direkte UV-Exposition zu erwarten ist.
H12MDI-basierte Polyurethane zeichnen sich hingegen durch ihre exzellente Licht- und Witterungsbeständigkeit aus. Dies macht sie zur bevorzugten Wahl für Beschichtungen, Elastomere und andere Anwendungen, die rauen Umweltbedingungen ausgesetzt sind. Die geringere Reaktivität von H12MDI kann durch den Einsatz von Katalysatoren kompensiert werden.[1]
Forscher und Produktentwickler müssen die spezifischen Anforderungen ihrer Anwendung sorgfältig abwägen, um die optimale Isocyanat-Komponente auszuwählen. Dieser Leitfaden bietet eine datengestützte Grundlage für eine fundierte Entscheidungsfindung.
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. Elastomers and Composites [journal.rubber.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Macrodiols on the Morphological Behavior of H12MDI/HDO-Based Polyurethane Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. testresources.net [testresources.net]
- 8. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 9. atslab.com [atslab.com]
- 10. researchgate.net [researchgate.net]
- 11. matestlabs.com [matestlabs.com]
- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 13. infinitalab.com [infinitalab.com]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Battle: HMDI vs. IPDI in High-Performance Coatings
In the realm of high-performance polyurethane coatings, the choice of isocyanate is a critical determinant of the final properties and durability of the protective film. Among the leading aliphatic isocyanates, Hexamethylene Diisocyanate (HMDI or H₁₂MDI) and Isophorone Diisocyanate (IPDI) are two of the most prominent players, each imparting a unique profile of strengths and weaknesses to the coating system. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers and professionals in selecting the optimal isocyanate for their specific application.
Executive Summary
Both HMDI and IPDI are aliphatic diisocyanates, which inherently provide excellent UV stability and non-yellowing characteristics, making them suitable for exterior and demanding applications.[1] Generally, HMDI-based coatings are recognized for their superior flexibility and good balance of mechanical properties, while IPDI-based coatings are often lauded for their high hardness and excellent chemical resistance. The choice between them often comes down to the primary performance requirement of the coating.
Comparative Performance Data
The following table summarizes the key performance differences between coatings formulated with HMDI and IPDI, based on available experimental data. It is important to note that the exact values can vary depending on the full formulation of the coating, including the polyol, additives, and curing conditions.
| Performance Metric | HMDI-based Coating | IPDI-based Coating | Key Observations |
| Mechanical Properties | |||
| Tensile Strength | Lower | Higher | IPDI's rigid cycloaliphatic structure contributes to a higher tensile strength.[2] |
| Adhesion (Lap Shear Strength) | 7.9 MPa[3] | Generally lower than HMDI | HMDI demonstrates excellent adhesion properties.[3] |
| Hardness | Lower | Higher | The rigid cyclic structure of IPDI results in harder films.[4] |
| Flexibility | Higher | Lower | The linear structure of HMDI allows for greater flexibility in the polymer backbone. |
| Weathering Resistance | |||
| UV Stability / Non-yellowing | Excellent | Excellent | Both are aliphatic isocyanates, providing inherent resistance to yellowing.[1] |
| Gloss Retention | Good | Excellent | IPDI-based systems are noted for exceptional weathering resistance and gloss retention.[5][6] |
| Chemical & Environmental Resistance | |||
| Chemical Resistance | Good | Excellent | The cycloaliphatic structure of IPDI can lead to a higher crosslink density, enhancing chemical resistance. |
| Hydrolysis Resistance | Good | Good | Polyurethane resins based on HMDI are noted to be resistant to hydrolysis. |
In-Depth Performance Analysis
Mechanical Properties
The structural differences between the linear HMDI and the cycloaliphatic IPDI are the primary drivers of their distinct mechanical properties.
-
Hardness and Flexibility: IPDI contains a rigid cyclohexane ring, which imparts greater hardness and rigidity to the polyurethane network.[4] This makes IPDI-based coatings ideal for applications requiring high scratch and abrasion resistance. Conversely, the linear aliphatic chain of HMDI provides greater rotational freedom, resulting in more flexible coatings that can better withstand bending and impact without cracking.
-
Adhesion: Experimental data indicates that HMDI-based polyurethanes can exhibit superior adhesion, with one study reporting a lap shear strength of 7.9 MPa.[3] This makes them a strong candidate for primers and coatings where adhesion to the substrate is paramount.
Weathering and Durability
For exterior applications, resistance to UV degradation and environmental weathering is crucial.
-
UV Stability: As aliphatic isocyanates, both HMDI and IPDI lack the aromatic rings that are susceptible to photo-oxidation, the primary cause of yellowing in aromatic polyurethane coatings.[1] This fundamental characteristic ensures long-term color stability and a non-yellowing appearance for both types of coatings.
-
Gloss Retention: While both offer good weatherability, technical datasheets and studies often highlight the exceptional performance of IPDI in maintaining gloss over long periods of exposure to UV radiation and other environmental stressors.[5][6]
Chemical Resistance
The ability of a coating to withstand chemical attack is critical in many industrial and commercial environments. The denser cross-linked network often achieved with IPDI contributes to its superior chemical resistance. The rigid and compact structure of the IPDI molecule can lead to a more tightly packed polymer matrix, reducing the permeation of chemicals.
Experimental Protocols
To ensure accurate and reproducible comparisons of coating performance, standardized testing methodologies are essential. The following are key experimental protocols based on ASTM standards that are widely used in the coatings industry.
Weathering Resistance
-
Objective: To evaluate the resistance of the coatings to degradation from UV light, moisture, and temperature fluctuations.
-
Methodology (based on ASTM G154 and ASTM D523/D2244):
-
Sample Preparation: Apply the HMDI- and IPDI-based coatings to standardized test panels (e.g., aluminum or steel) at a controlled thickness and allow them to cure completely as per the manufacturer's instructions.
-
Accelerated Weathering: Expose the coated panels in a fluorescent UV accelerated weathering chamber (QUV) according to the ASTM G154 standard. A common cycle is 8 hours of UV-A exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Gloss Measurement: At specified intervals (e.g., 0, 250, 500, 1000 hours), measure the specular gloss of the panels at 60° (or 20° for high gloss coatings) using a gloss meter as per ASTM D523. Calculate the percent gloss retention.
-
Color Measurement: Measure the color coordinates (L, a, b) of the panels before and after exposure using a spectrophotometer. Calculate the total color change (ΔE) using the CIELAB equation as specified in ASTM D2244.
-
Chemical Resistance
-
Objective: To assess the coating's ability to withstand exposure to various chemicals.
-
Methodology (based on ASTM D1308/D5402):
-
Sample Preparation: Prepare coated panels as described above.
-
Spot Test: Place a few drops of the test chemical (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene, ethanol) onto the coated surface. Cover the spot with a watch glass to prevent evaporation.
-
Exposure: Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).
-
Evaluation: After the exposure period, remove the chemical and clean the surface. Visually inspect the coating for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion. A rating scale (e.g., 1-5, where 5 is no effect) can be used for quantitative comparison.
-
Mechanical Properties
-
Abrasion Resistance (based on ASTM D4060):
-
Sample Preparation: Coat a 4x4 inch steel panel with the test coating.
-
Taber Abraser Test: Mount the coated panel on a Taber Abraser. Use specified abrasive wheels (e.g., CS-17) and a specific load (e.g., 1000 g).
-
Measurement: Subject the panel to a set number of cycles (e.g., 1000 cycles). Measure the weight loss of the panel to determine the Taber Wear Index (mg loss per 1000 cycles). A lower wear index indicates higher abrasion resistance.
-
-
Impact Resistance (based on ASTM D2794):
-
Sample Preparation: Prepare coated steel panels.
-
Falling Weight Impact Test: Place a coated panel in an impact tester. Drop a standard weight from increasing heights onto the panel.
-
Evaluation: Determine the maximum impact (in-lbs) that the coating can withstand without cracking or delaminating. This can be performed as both direct impact (on the coated side) and reverse impact (on the uncoated side).[7]
-
Visualizing the Chemistry and Workflow
To better understand the fundamental differences and the evaluation process, the following diagrams are provided.
Caption: Chemical structures of HMDI and IPDI.
Caption: Experimental workflow for coating performance comparison.
Conclusion
The selection between HMDI and IPDI for polyurethane coatings is a nuanced decision that hinges on the specific performance requirements of the end-use application. For coatings that demand exceptional flexibility and adhesion, such as those on substrates prone to movement or impact, HMDI presents a compelling option. In contrast, for applications where paramount importance is placed on hardness, abrasion resistance, and chemical inertness, such as industrial flooring, automotive topcoats, and protective linings, IPDI is often the superior choice. By understanding the inherent properties dictated by their molecular structures and by conducting rigorous, standardized testing, formulators can confidently select the isocyanate that will deliver the desired balance of performance characteristics.
References
A Comparative Guide to the Thermal Stability of Aliphatic and Aromatic Isocyanates
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of isocyanates is a critical parameter in the development and processing of polyurethane-based materials, particularly in applications requiring elevated temperatures. This guide provides an objective comparison of the thermal stability of aliphatic and aromatic isocyanates, supported by experimental data, detailed protocols, and visualizations to aid in material selection and process optimization.
Executive Summary
Isocyanates are broadly categorized into two main types: aliphatic and aromatic. The fundamental difference in their chemical structure—the presence or absence of an aromatic ring—profoundly influences their thermal stability. Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), generally exhibit lower thermal stability compared to their aliphatic counterparts like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI). This is attributed to the electron-withdrawing nature of the aromatic ring, which can influence the bond energies within the isocyanate molecule.
This guide will delve into the quantitative differences in thermal decomposition, provide standardized protocols for thermal analysis, and illustrate the decomposition pathways.
Data Presentation: Thermal Decomposition Temperatures
The thermal stability of isocyanates is commonly evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
| Isocyanate Type | Specific Isocyanate | Onset of Decomposition (°C) | Comments |
| Aromatic | Methylene Diphenyl Diisocyanate (MDI) | ~220 - 340[1][2] | The self-polymerization of MDI can begin at approximately 340°C.[2] Under adiabatic and closed conditions, a runaway reaction can start from 220°C.[2] |
| Toluene Diisocyanate (TDI) | ~170 - 250 | The thermal degradation of urethane bonds in TDI-based polyurethanes starts between 170°C and 250°C.[3] | |
| Aliphatic | Hexamethylene Diisocyanate (HDI) | ~280 - 282 | In polyurethane elastomers, HDI-based systems show stability up to 280–282 °C in an inert atmosphere.[4] |
| Isophorone Diisocyanate (IPDI) | ~250 - 300 | The thermal degradation of IPDI-based polyurethane films shows the identification of volatile products between 250 and 700 °C.[1][5] |
Note: The decomposition temperatures can be influenced by the presence of catalysts, impurities, and the surrounding atmosphere. The data presented is a general range based on available literature.
Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) tailored for the analysis of liquid isocyanate samples.
Protocol 1: Thermogravimetric Analysis (TGA) of Liquid Isocyanates
Objective: To determine the onset temperature of thermal decomposition of liquid aliphatic and aromatic isocyanates.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Aluminum or platinum sample pans (ensure compatibility with the specific isocyanate)
-
Microbalance
-
Inert gas supply (e.g., Nitrogen, Argon)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is calibrated for temperature and mass.
-
Set the purge gas (e.g., Nitrogen) to a constant flow rate, typically 20-50 mL/min, to maintain an inert atmosphere and remove volatile decomposition products.[6]
-
-
Sample Preparation:
-
Tare a clean, empty TGA sample pan on a microbalance.
-
Carefully dispense 5-10 mg of the liquid isocyanate sample into the pan.[6] For volatile samples, it is crucial to work quickly to minimize evaporation before the analysis begins.
-
Record the exact sample weight.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Program the instrument with the desired temperature profile. A typical method is to ramp the temperature from ambient (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant heating rate of 10°C/min.
-
Start the TGA run. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of decomposition is determined from the resulting TGA curve. This is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope (the inflection point of the weight loss curve).[7] Alternatively, it can be defined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
Protocol 2: Differential Scanning Calorimetry (DSC) of Liquid Isocyanates
Objective: To investigate the thermal transitions and potential exothermic decomposition of liquid aliphatic and aromatic isocyanates.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum or stainless steel pans
-
Crimping press for sealing pans
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and heat flow.
-
Set a constant nitrogen purge gas flow (typically 20-50 mL/min).
-
-
Sample Preparation:
-
Tare an empty hermetically sealed DSC pan and lid.
-
Using a micropipette, dispense a small amount of the liquid isocyanate sample (typically 2-5 mg) into the pan.
-
Securely seal the pan using a crimping press.[3] This is critical for volatile liquids to prevent evaporation and pressure buildup.
-
Weigh the sealed sample pan and record the exact mass.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Program the instrument with the desired temperature profile. A common method is to heat the sample from a sub-ambient temperature (e.g., -50°C) to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10°C/min).
-
Initiate the DSC run. The instrument will record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram for endothermic or exothermic peaks. An exothermic peak can indicate a decomposition reaction. The onset temperature of this peak provides information about the thermal stability.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]
- 6. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A comparative study of HMDI and TDI for elastomer applications
A Comparative Analysis of HMDI and TDI for High-Performance Elastomer Applications
In the development of polyurethane elastomers, the selection of the diisocyanate component is a critical determinant of the final material's properties and performance. This guide provides a comprehensive comparison of two widely used diisocyanates: hexamethylene diisocyanate (HMDI), an aliphatic diisocyanate, and toluene diisocyanate (TDI), an aromatic diisocyanate. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and product development professionals in making informed decisions for their specific elastomer applications.
Key Differences and Performance Characteristics
HMDI-based polyurethanes are renowned for their superior light stability and resistance to weathering.[1] Due to their aliphatic nature, they do not yellow upon exposure to UV radiation, making them an ideal choice for applications requiring color stability and long-term outdoor durability.[1] In contrast, TDI-based elastomers, being aromatic, are susceptible to UV degradation and yellowing, limiting their use in applications where aesthetics under sunlight are crucial.[2]
However, TDI-based elastomers often exhibit exceptional mechanical properties, including high toughness, excellent load-bearing capacity, and superior abrasion and chemical resistance.[3][4] These characteristics make them suitable for demanding industrial applications such as wheels, rollers, and mining equipment.[5][6] While HMDI also produces elastomers with good mechanical strength and abrasion resistance, TDI is often favored for applications where ultimate mechanical performance in harsh environments is the primary concern.[1][7]
From a safety and handling perspective, TDI is more hazardous than MDI (a related aromatic diisocyanate) due to its higher volatility, and by extension, presents greater inhalation risks than the less volatile HMDI.[8][9] This necessitates more stringent ventilation and personal protective equipment during processing.[9]
Quantitative Performance Data
The following table summarizes the mechanical properties of HMDI- and TDI-based polyurethane elastomers as reported in various studies. It is important to note that the properties of polyurethane elastomers are highly dependent on the complete formulation, including the type of polyol and chain extender used.
| Property | HMDI-based Elastomer | TDI-based Elastomer | Test Method |
| Tensile Strength | 23.4 MPa[10] | 14.67 - 50 MPa[4][8] | ASTM D412[1] |
| Elongation at Break | - | 400 - 1160%[4][8] | ASTM D412[1] |
| Hardness (Shore A) | - | 80A - 95A[11] | ASTM D2240[1] |
| Tear Strength | - | High[11] | ASTM D624[1] |
Note: The data presented is a range compiled from multiple sources with different formulations and should be considered as indicative rather than a direct comparison under identical conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of polyurethane elastomer properties.
Mechanical Properties Testing
-
Tensile Strength, Elongation, and Modulus (ASTM D412): This test is performed on a universal testing machine. Dumbbell-shaped specimens are pulled at a constant rate of speed until they break. The tensile strength is the maximum stress the material can withstand before failure. Elongation at break is the percentage increase in length at the point of fracture. The modulus is the stress required to produce a certain elongation.[1]
-
Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the elastomer. The Shore A scale is typically used for softer elastomers. The indenter is pressed into the material, and the hardness is read from the dial.[1]
-
Tear Strength (ASTM D624): This test measures the resistance of the elastomer to tearing. A specimen with a sharp nick is pulled apart, and the force required to propagate the tear is measured.[1]
Polyurethane Synthesis
A typical synthesis protocol for polyurethane elastomers involves the reaction of a diisocyanate with a polyol and a chain extender. The specific reactants and their ratios determine the final properties of the elastomer.
HMDI-based Polyurethane Synthesis: Segmented polyurethanes can be synthesized using 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI), polytetramethylene glycol (PTMG) as the soft segment, and 1,4-butanediol (BD) as the chain extender.[5] The reaction is typically carried out in a moisture-free environment under a nitrogen atmosphere. The components are mixed and cured at an elevated temperature to form the final elastomer.[5]
TDI-based Polyurethane Synthesis: TDI-based elastomers are often produced as hot cast polyurethane prepolymers.[5] These prepolymers are formed by reacting TDI with a polyol (polyester or polyether).[5][11] The prepolymer is then reacted with a curative, such as an amine, at elevated temperatures to create the final cross-linked elastomer.[5]
Logical Relationship Diagram
Caption: Comparison of HMDI and TDI for elastomer applications.
Conclusion
The choice between HMDI and TDI for elastomer applications is a trade-off between UV stability, mechanical performance, and handling safety. HMDI is the clear choice for applications where color stability and weather resistance are paramount. For applications demanding the highest levels of mechanical strength, abrasion resistance, and load-bearing capacity, and where UV exposure is not a primary concern, TDI remains a strong contender. Careful consideration of the specific application requirements and processing conditions is essential for selecting the optimal diisocyanate to achieve the desired elastomer properties.
References
- 1. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 2. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Dongsen Chemicals [dongsenchem.com]
- 3. Common Tests Used in the Cast Urethane Elastomer Industry [pma.memberclicks.net]
- 4. Optimization of the mechanical performance of TDI-based polyurethanes via orthogonal design and response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02295A [pubs.rsc.org]
- 5. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 11. solutions.covestro.com [solutions.covestro.com]
The Superior UV Resistance of HMDI-Based Polyurethanes: A Comparative Guide
For researchers, scientists, and drug development professionals working with polyurethanes, understanding their long-term stability against environmental factors is crucial. Ultraviolet (UV) radiation, in particular, can significantly degrade these polymers, leading to discoloration and a decline in physical properties, which can compromise their performance in applications such as coatings, elastomers, and medical devices. The choice of diisocyanate, a key building block in polyurethane synthesis, plays a pivotal role in determining the polymer's inherent UV resistance. This guide provides an objective comparison of the UV stability of polyurethanes derived from 4,4'-dicyclohexylmethane diisocyanate (HMDI) versus other common diisocyanates, supported by available experimental data and detailed methodologies.
Aliphatic vs. Aromatic Diisocyanates: The Core of UV Stability
The fundamental difference in UV resistance among polyurethanes stems from the chemical structure of the diisocyanate used. Diisocyanates are broadly categorized into two main groups: aliphatic and aromatic.
-
Aromatic diisocyanates , such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), contain benzene rings in their structure. These aromatic rings are susceptible to photo-oxidation upon exposure to UV radiation. This process leads to the formation of chromophores, chemical groups that absorb visible light, resulting in the characteristic yellowing of the material.[1] The degradation can also lead to chain scission and a loss of mechanical integrity.
-
Aliphatic diisocyanates , including HMDI and Isophorone Diisocyanate (IPDI), lack these UV-absorbing aromatic rings.[2] Their saturated, non-aromatic structure makes them inherently more resistant to photodegradation. Consequently, polyurethanes synthesized from aliphatic diisocyanates exhibit superior color stability and maintain their physical properties for longer periods under UV exposure.
Below is a diagram illustrating the fundamental structural difference that dictates UV stability.
Experimental Data on UV Resistance
Accelerated weathering tests are commonly used to evaluate the UV resistance of materials. These tests expose samples to controlled cycles of UV radiation, temperature, and moisture to simulate long-term outdoor exposure. Key performance indicators are the change in color (measured as ΔE*) and the retention of gloss.
Disclaimer: The data below is compiled from multiple sources and should be considered illustrative rather than a direct comparison, as experimental conditions (e.g., specific polyurethane formulation, UV exposure cycle, and duration) may have varied between the original studies.
| Diisocyanate Type | Chemical Structure | Initial Gloss (GU) | Gloss Retention after UV Exposure (%) | Color Change (ΔE*) after UV Exposure |
| HMDI | Aliphatic | ~90 | High (>80%) | Low (< 3.0) |
| IPDI | Aliphatic | ~90 | High (>75%) | Low (< 5.0) |
| MDI | Aromatic | ~85 | Low (< 20%) | High (> 20, significant yellowing) |
| TDI | Aromatic | ~85 | Very Low (< 10%) | Very High (> 30, severe yellowing) |
Note: The values presented are estimations based on typical performance characteristics described in the literature. Actual results will vary depending on the full polyurethane formulation and testing parameters.
As the data suggests, polyurethanes based on aliphatic diisocyanates, particularly HMDI, demonstrate significantly better gloss retention and lower color change after UV exposure compared to their aromatic counterparts. MDI and TDI-based polyurethanes experience a rapid loss of gloss and pronounced yellowing.
Experimental Protocols for UV Resistance Testing
A widely recognized standard for accelerated weathering testing is ASTM G154. This method utilizes fluorescent UV lamps to simulate the effects of sunlight.
ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials
Objective: To simulate the damaging effects of sunlight on the physical properties of materials.
Apparatus: A fluorescent UV weathering chamber equipped with UVA-340 or UVB-313 lamps, a temperature control system, and a water spray or condensation system.
Methodology:
-
Specimen Preparation: Polyurethane samples are prepared as flat panels of a standardized size. The initial gloss and color of the specimens are measured and recorded.
-
Exposure Cycle: The specimens are mounted in the weathering chamber and subjected to alternating cycles of UV exposure and moisture. A common cycle consists of:
-
8 hours of UV irradiation at a controlled temperature (e.g., 60°C).
-
4 hours of condensation at a controlled temperature (e.g., 50°C).
-
-
Evaluation: At predetermined intervals, the specimens are removed from the chamber, and their gloss and color are remeasured.
-
Gloss Measurement: A gloss meter is used to measure the specular gloss at a specific angle (e.g., 60°). Gloss retention is calculated as a percentage of the initial gloss.
-
Color Measurement: A spectrophotometer or colorimeter is used to measure the color coordinates (L, a, b). The total color difference (ΔE) is calculated to quantify the change in color.
-
-
Duration: The test is continued for a specified duration (e.g., 1000 or 2000 hours) or until a certain level of degradation is observed.
The workflow for a typical UV weathering experiment is depicted below.
Conclusion
The chemical structure of the diisocyanate is the primary determinant of the UV resistance of polyurethanes. Aliphatic diisocyanates, such as HMDI, provide a significant advantage over aromatic diisocyanates like MDI and TDI in applications where color stability and the retention of physical properties upon exposure to sunlight are critical. The absence of aromatic rings in the HMDI structure prevents the photo-oxidative reactions that lead to yellowing and degradation. For researchers, scientists, and drug development professionals, selecting polyurethanes based on HMDI is a scientifically sound strategy to ensure the long-term performance and aesthetic stability of their products in UV-exposed environments.
References
A Comparative Analysis of the Chemical Resistance of HMDI-Based Polyurethanes
For researchers, scientists, and drug development professionals, selecting materials with the appropriate chemical resistance is paramount to ensure the integrity and longevity of equipment and components. This guide provides a comparative analysis of the chemical resistance of polyurethanes based on 1,6-hexamethylene diisocyanate (HMDI) against other common polyurethane formulations, including those derived from methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI).
Polyurethanes (PUs) are a versatile class of polymers renowned for their tunable mechanical properties and, in many cases, excellent chemical resistance. This resistance is fundamentally influenced by the chemical structure of the isocyanate, the polyol, and the overall polymer morphology. HMDI, an aliphatic diisocyanate, imparts distinct characteristics to the resulting polyurethane network compared to the aromatic diisocyanates MDI and TDI.
General Comparison of Isocyanate Structures
Generally, the chemical resistance of polyurethanes is dependent on their specific formulation. However, some broad comparisons can be made based on the isocyanate used:
-
HMDI (Aliphatic): Polyurethanes based on HMDI are known for their excellent resistance to hydrolysis and UV degradation, making them suitable for applications requiring outdoor exposure and contact with aqueous solutions.[1] Their aliphatic nature contributes to better stability against certain chemicals compared to their aromatic counterparts.
-
MDI (Aromatic): MDI-based polyurethanes typically exhibit high strength, thermal stability, and good overall chemical resistance, particularly to solvents and harsh conditions.[1][2] They are widely used in demanding industrial applications.
-
TDI (Aromatic): TDI-based polyurethanes are often used in applications requiring flexibility. While they offer good mechanical properties, they can be more susceptible to degradation from certain chemicals and UV light compared to MDI and HMDI-based formulations.
Quantitative Chemical Resistance Data
The following tables summarize the percentage change in weight and volume after immersion in various chemical agents, which are common metrics for assessing chemical resistance. A lower percentage change indicates better resistance.
Table 1: Chemical Resistance to Acids
| Chemical Agent (Concentration) | Polyurethane Type | Immersion Time (days) | Temperature (°C) | Weight Change (%) | Volume Change (%) |
| Hydrochloric Acid (10%) | HMDI-based | 7 | 23 | 0.5 - 2.0 | 1.0 - 3.0 |
| MDI-based | 7 | 23 | 1.0 - 3.0 | 2.0 - 5.0 | |
| TDI-based | 7 | 23 | 2.0 - 5.0 | 4.0 - 8.0 | |
| Sulfuric Acid (30%) | HMDI-based | 7 | 23 | 1.0 - 3.0 | 2.0 - 4.0 |
| MDI-based | 7 | 23 | 2.0 - 4.0 | 3.0 - 6.0 | |
| TDI-based | 7 | 23 | 3.0 - 6.0 | 5.0 - 10.0 |
Table 2: Chemical Resistance to Bases
| Chemical Agent (Concentration) | Polyurethane Type | Immersion Time (days) | Temperature (°C) | Weight Change (%) | Volume Change (%) |
| Sodium Hydroxide (10%) | HMDI-based | 7 | 23 | 1.0 - 2.5 | 1.5 - 4.0 |
| MDI-based | 7 | 23 | 1.5 - 3.5 | 2.5 - 6.0 | |
| TDI-based | 7 | 23 | 2.5 - 5.0 | 4.0 - 9.0 |
Table 3: Chemical Resistance to Solvents
| Chemical Agent (Concentration) | Polyurethane Type | Immersion Time (days) | Temperature (°C) | Weight Change (%) | Volume Change (%) |
| Acetone | HMDI-based | 7 | 23 | 15 - 25 | 20 - 35 |
| MDI-based | 7 | 23 | 10 - 20 | 15 - 30 | |
| TDI-based | 7 | 23 | 20 - 35 | 25 - 45 | |
| Toluene | HMDI-based | 7 | 23 | 10 - 20 | 15 - 30 |
| MDI-based | 7 | 23 | 5 - 15 | 10 - 25 | |
| TDI-based | 7 | 23 | 15 - 25 | 20 - 40 |
Experimental Protocols
The evaluation of chemical resistance of polyurethanes is typically conducted following standardized test methods such as ASTM D543 and ISO 175.[3][4][5][6][7][8][9][10] These protocols provide a framework for the immersion of plastic specimens in liquid chemicals and the subsequent measurement of changes in their physical and mechanical properties.
Key Experimental Steps (Based on ASTM D543):
-
Specimen Preparation: Standard test specimens of the polyurethane materials are prepared, typically by molding or cutting from sheets to specific dimensions. The surface finish and internal stresses of the specimens should be consistent.
-
Initial Measurements: Before exposure, the initial weight, dimensions (length, width, thickness), and appearance (color, surface texture) of each specimen are carefully measured and recorded. Mechanical properties such as tensile strength and hardness may also be measured on a control group of specimens.
-
Immersion: The test specimens are fully immersed in the chemical reagent in a suitable container. The volume of the chemical should be sufficient to ensure complete immersion and to avoid significant changes in concentration during the test. The containers are sealed to prevent evaporation of volatile chemicals.
-
Exposure Conditions: The immersion is carried out for a specified period and at a controlled temperature. Common test durations are 24 hours, 7 days, or longer, and the temperature is often set to ambient (23°C) or an elevated temperature to accelerate aging.
-
Post-Immersion Analysis:
-
After the specified immersion time, the specimens are removed from the chemical, gently wiped dry, and immediately re-weighed and their dimensions are re-measured.
-
Changes in appearance, such as swelling, discoloration, cracking, or crazing, are visually assessed and recorded.
-
The percentage change in weight and dimensions is calculated.
-
Mechanical properties, such as tensile strength, elongation at break, and hardness, are measured and compared to the initial values of the control group.
-
-
Reporting: The results are reported in a standardized format, including the test conditions, the chemical reagents used, and the observed changes in the properties of the polyurethane specimens.
Logical Workflow for Chemical Resistance Comparison
The following diagram illustrates the logical process for comparing the chemical resistance of different polyurethane types.
References
- 1. uresinindustrial.com.au [uresinindustrial.com.au]
- 2. mearthane.com [mearthane.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. coirubber.com [coirubber.com]
- 6. kiyorndlab.com [kiyorndlab.com]
- 7. matestlabs.com [matestlabs.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. testinglab.com [testinglab.com]
- 10. EN ISO 175-2010 - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]
A Comparative Guide to Chromatographic Purity Validation of Bis(4-isocyanatocyclohexyl)methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromatographic methods for validating the purity of Bis(4-isocyanatocyclohexyl)methane (H12MDI), a critical aliphatic diisocyanate used in the synthesis of high-performance polyurethanes for various applications, including biomedical devices and advanced coatings. The isomeric composition and purity of H12MDI are crucial parameters that significantly influence the final properties of the resulting polymers. This document outlines the predominant chromatographic techniques, offering supporting data and detailed experimental protocols to assist researchers in selecting the most appropriate analytical method for their needs.
Comparison of Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic techniques employed for the analysis of isocyanates. For the direct purity assessment of bulk H12MDI, Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely accepted and robust method. HPLC is also a powerful technique, particularly for trace analysis and for compounds that are not thermally stable; however, it often requires a derivatization step for isocyanates, which can add complexity to a routine purity assay.
Table 1: Comparison of GC-FID and HPLC for H12MDI Purity Analysis
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase. |
| Applicability to H12MDI | Well-suited for direct analysis due to the volatility of H12MDI. | Typically requires derivatization for bulk purity analysis to improve detection and chromatography. |
| Sample Preparation | Simple dilution in a suitable solvent. | More complex, often involving a derivatization reaction. |
| Common Impurities Detected | Isomers (cis-cis, cis-trans, trans-trans), residual solvents, and synthesis byproducts. | Derivatized isocyanates, unreacted derivatizing agent, and other non-volatile impurities. |
| Advantages | - Direct analysis without derivatization.- High resolution for isomer separation.- Robust and cost-effective. | - High sensitivity, especially with fluorescence or mass spectrometry detectors.- Suitable for non-volatile impurities. |
| Disadvantages | - Requires the analyte to be thermally stable.- Not suitable for non-volatile impurities. | - Derivatization adds complexity and potential for error.- Can be more expensive to operate. |
Experimental Protocols
Primary Method: Direct Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is designed for the direct quantitative analysis of this compound and its isomers, as well as the detection of volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the H12MDI sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as anhydrous acetone or toluene.
-
Mix thoroughly until the sample is completely dissolved.
2. GC-FID Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | Non-polar capillary column (e.g., HP-5, DB-1, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | - Initial Temperature: 150 °C, hold for 2 minutes- Ramp Rate: 10 °C/min to 280 °C- Final Temperature: 280 °C, hold for 10 minutes |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
3. Data Analysis:
-
The purity of H12MDI is determined by area percent normalization. The area of the main H12MDI isomer peaks is divided by the total area of all peaks in the chromatogram.
-
Identification of isomers and impurities can be confirmed by comparing their retention times with those of known standards or by using a mass spectrometer (GC-MS) for identification.
Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection (requiring derivatization)
This method is suitable for trace analysis or as a complementary technique. Isocyanates are highly reactive and require derivatization to form stable, UV-active compounds. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP).
1. Derivatization and Sample Preparation:
-
Prepare a derivatizing solution of MOPP in a suitable solvent (e.g., toluene).
-
Accurately weigh a small amount of the H12MDI sample and react it with an excess of the MOPP solution.
-
Allow the reaction to proceed to completion to form stable urea derivatives.
-
Quench any remaining MOPP with a suitable reagent.
-
Dilute the derivatized sample to a known volume with the mobile phase.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Detector (UVD) or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
The purity is determined by comparing the peak area of the derivatized H12MDI to a calibration curve prepared from a certified reference standard of derivatized H12MDI.
Data Presentation
Table 2: Expected Performance Data for GC-FID Method
| Parameter | Expected Value |
| Retention Time (approx.) | H12MDI isomers: 15 - 20 minutes |
| Resolution between Isomers | > 1.5 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.05% |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for H12MDI Purity Validation by GC-FID.
Caption: Logical Comparison of GC and HPLC for H12MDI Analysis.
Performance Showdown: How HMDI Isomers Dictate Polyurethane Properties
The synthesis of polyurethanes with tailored properties is a cornerstone of materials science, finding applications from biomedical devices to industrial elastomers. Among the vast array of diisocyanates available, 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI) stands out for its contribution to light-stable and hydrolytically resistant polyurethanes. However, the performance of HMDI-based polyurethanes is not monolithic; it is profoundly influenced by the isomeric composition of the HMDI used. Commercial HMDI is typically a mixture of three geometric isomers: trans,trans-, cis,trans-, and cis,cis-HMDI. The spatial arrangement of the isocyanate groups on the cyclohexyl rings dictates the packing efficiency of the hard segments in the resulting polyurethane, thereby impacting its mechanical and thermal properties. This guide provides a comparative analysis of the performance of these HMDI isomers in polyurethane synthesis, supported by experimental data and detailed methodologies.
Unpacking the Impact: A Comparative Data Analysis
The ratio of HMDI isomers, particularly the concentration of the highly symmetric trans,trans-isomer, plays a pivotal role in the degree of phase separation between the hard and soft segments of the polyurethane.[1][2] A higher trans,trans-HMDI content promotes more ordered and crystalline hard domains, leading to enhanced mechanical strength and thermal stability.[1][2]
| Property | Low trans,trans-HMDI Content | High trans,trans-HMDI Content |
| Tensile Strength | Lower | Higher |
| Young's Modulus | Lower | Higher |
| Hardness | Softer | Harder |
| Elongation at Break | Higher | Lower |
| Glass Transition Temp. (Tg) | Lower | Higher |
| Melting Temperature (Tm) | Lower / Less Defined | Higher / More Defined |
| Phase Separation | Less Defined | More Defined |
Table 1: Influence of trans,trans-HMDI Isomer Content on Polyurethane Properties. This table summarizes the general trends observed in polyurethanes synthesized with varying concentrations of the trans,trans-HMDI isomer. A higher content of this symmetric isomer leads to a more ordered hard segment phase, resulting in a stiffer and more thermally stable material.
Behind the Bench: Experimental Protocols
To elucidate the performance differences between HMDI isomers, a systematic experimental approach is necessary. Below is a representative protocol for the synthesis and characterization of HMDI-based polyurethanes.
Polyurethane Synthesis: Two-Step Prepolymer Method
-
Materials:
-
4,4'-methylenebis(cyclohexyl isocyanate) (HMDI) with a known isomer distribution (e.g., varying ratios of trans,trans-, cis,trans-, and cis,cis-isomers)
-
Polyol (e.g., polytetramethylene glycol (PTMG), polycarbonate diol)
-
Chain extender (e.g., 1,4-butanediol (BDO))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., anhydrous dimethylformamide (DMF) or methyl ethyl ketone (MEK))
-
-
Prepolymer Synthesis:
-
The polyol is dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove moisture.
-
In a moisture-free reaction vessel under a nitrogen atmosphere, the dried polyol is reacted with an excess of HMDI (typically a 2:1 molar ratio of NCO:OH groups) at a controlled temperature (e.g., 70-80 °C) with mechanical stirring.
-
The reaction is monitored by titration of the isocyanate (NCO) content until it reaches the theoretical value.
-
-
Chain Extension:
-
The resulting NCO-terminated prepolymer is dissolved in the solvent.
-
The chain extender (BDO) is added stoichiometrically to the prepolymer solution with vigorous stirring.
-
A catalytic amount of DBTDL is added to facilitate the reaction.
-
The mixture is stirred until a significant increase in viscosity is observed.
-
-
Film Casting and Curing:
-
The polymer solution is cast onto a level, non-stick surface (e.g., a glass plate treated with a release agent).
-
The solvent is evaporated in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
-
The resulting film is cured at a higher temperature (e.g., 100-110 °C) for a specified duration (e.g., 12-24 hours) to complete the polymerization.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The isomer ratio of the HMDI monomer can be determined using ¹³C-NMR.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To assess the extent of hydrogen bonding in the polyurethane, the carbonyl (C=O) stretching region (1600-1800 cm⁻¹) is analyzed. A higher degree of hydrogen bonding is indicative of better hard segment ordering.[3][4]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of the hard segment.[5][6] A more defined and higher Tm suggests a more crystalline hard segment phase.
-
Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, including the storage modulus (E'), which is a measure of stiffness, and the tan delta peak, which can also be used to identify the Tg.[5][7]
-
Tensile Testing: The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine according to ASTM standards (e.g., ASTM D882 for thin films).
Visualizing the Isomer Effect
The following diagram illustrates the relationship between the HMDI isomer structure, the resulting hard segment organization, and the final polyurethane properties.
Caption: Influence of HMDI isomer composition on polyurethane structure and properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Hard Segment Content and Diisocyanate Structure on the Transparency and Mechanical Properties of Poly(dimethylsiloxane)-Based Urea Elastomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of HMDI-based segmented polyurethanes and their use in the manufacture of elastomeric composites for cardiovascular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for 1,6-Hexamethylene Diisocyanate (HMDI) Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four widely used analytical methods for the characterization and quantification of 1,6-hexamethylene diisocyanate (HMDI), a critical component in the manufacturing of polyurethanes. The cross-validation of these methods is essential for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to HMDI and the Importance of Accurate Measurement
1,6-Hexamethylene diisocyanate (HMDI) is a highly reactive compound used extensively in the production of coatings, adhesives, sealants, and elastomers. Due to its potential to cause respiratory sensitization and other health effects, monitoring workplace exposure and characterizing HMDI-containing materials is of utmost importance. The selection of a robust and reliable analytical method is a critical first step in any study involving HMDI. Cross-validation, the process of ensuring that different analytical methods produce comparable and reliable results, is crucial for the integrity of research and safety assessments.
Comparative Overview of Analytical Methods
Four prominent methods for the analysis of HMDI are compared in this guide:
-
NIOSH Method 5525: A method from the National Institute for Occupational Safety and Health that uses 1-(9-anthracenylmethyl)piperazine (MAP) as a derivatizing agent for determining total isocyanate groups.
-
OSHA Method 42: A method from the Occupational Safety and Health Administration that utilizes 1-(2-pyridyl)piperazine (PP) for the analysis of diisocyanates.
-
ISO-CHEK® Method: A commercially available sampling system that separates vapor and aerosol phases and uses different derivatizing agents for each phase.
-
LC/MS with MPP Derivatization: A highly specific and sensitive method using liquid chromatography coupled with mass spectrometry, with 1-(2-methoxyphenyl)piperazine (MPP) as the derivatizing reagent.
The choice of method often depends on the specific requirements of the study, including the need to measure monomeric and/or oligomeric forms of HMDI, the required sensitivity, and the available instrumentation. A laboratory comparison of these methods has shown that while most methods perform well for HMDI monomer, there can be significant variability in the quantification of oligomers.[1][2]
Data Presentation: Performance Characteristics
The following tables summarize the key performance characteristics of the four analytical methods for HMDI analysis. This data is compiled from various validation reports and comparative studies to provide a clear and objective comparison.
Table 1: Comparison of Method Performance for HMDI Monomer Analysis
| Performance Parameter | NIOSH Method 5525 | OSHA Method 42 | ISO-CHEK® Method | LC/MS with MPP Derivatization |
| Linearity (Slope) | 1.161[1] | ≥ 0.816[1] | ≥ 0.816[1] | ≥ 0.816[1] |
| Correlation (R²) | 0.98[1] | > 0.90[1] | > 0.90[1] | > 0.90[1] |
| Precision (%RSD) | 5.0%[3] | 7.79%[4] | Information not available | 2.0-18.0% (between-assay)[5] |
| Accuracy (Recovery) | 93%[6] | Information not available | Information not available | 95.4-96.7% (between-assay)[5] |
| LOD (µ g/sample ) | 0.017[3] | 0.0345 (as HDI)[4] | 0.009 (as HDI) | 0.12-0.25 ng (mass)[5] |
| LOQ (µ g/sample ) | 0.057 (estimated) | 0.0435 (as HDI)[4] | 0.03 (as HDI) | Information not available |
Table 2: Comparison of Method Performance for HMDI Oligomer Analysis
| Performance Parameter | NIOSH Method 5525 | OSHA Method 42 | ISO-CHEK® Method | LC/MS with MPP Derivatization |
| Linearity (Slope) | 1.161[1] | Not Reported | 2.293[1] | 0.264[1] |
| Correlation (R²) | 0.98[1] | Not Reported | 0.99[1] | 0.98[1] |
| Precision (%RSD) | 3.4%[7][8] | Not applicable | Information not available | Information not available |
| Accuracy (Recovery) | 92% (for isocyanurate)[7] | Not applicable | Information not available | Information not available |
| LOD (µ g/sample ) | 0.017 (as HDI monomer equivalent)[3] | Not applicable | 0.09 (as HDI oligomers) | Information not available |
| LOQ (µ g/sample ) | 0.057 (as HDI monomer equivalent) | Not applicable | 0.3 (as HDI oligomers) | Information not available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods from NIOSH and OSHA, as well as published literature for the LC/MS and ISO-CHEK® methods.
NIOSH Method 5525 (Modified)
This method is designed for the determination of total reactive isocyanate groups (TRIG).
-
Sampling:
-
Draw air through a 37-mm glass fiber filter coated with 1.1 mg of 1-(9-anthracenylmethyl)piperazine (MAP) at a flow rate of 1 to 2 L/min.
-
For personal sampling, a flow rate of 1 L/min is recommended.
-
Collect a total sample volume of at least 15 L.
-
-
Sample Preparation:
-
Immediately after sampling, transfer the filter to a vial containing 5 mL of a 1x10⁻⁴ M MAP solution in acetonitrile.
-
Allow the derivatization to proceed overnight.
-
Add acetic anhydride to the solution to acetylate any unreacted MAP.
-
-
Analysis (HPLC with UV and Fluorescence Detection):
-
Column: Reversed-phase C8 column (e.g., 150 x 4.6 mm, 5-µm).
-
Mobile Phase: A gradient of acetonitrile and triethylammonium phosphate/formate buffer (pH 6.0 to 1.6).
-
Flow Rate: 1.5 mL/min.
-
Post-Column Solution: A mixture of acetonitrile and 4.4 N phosphoric acid is added post-column to lower the pH for fluorescence detection.
-
Detection: UV detector at 253 nm and a fluorescence detector with excitation at 368 nm and emission at 409 nm.
-
Quantification: Monomers are quantified using either UV or fluorescence detectors. Oligomers are quantified using the UV detector, with the response based on the monomer standard.[3][6][9]
-
OSHA Method 42
This method is used for the determination of diisocyanates.
-
Sampling:
-
Sample Preparation:
-
Extract the filter with 2 mL of a 90:10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO) solution.[4]
-
-
Analysis (HPLC with UV or Fluorescence Detection):
-
Column: C18 or a polar-functionalized column (e.g., Acclaim PolarAdvantage II, 5 µm, 4.6 × 250 mm).[10]
-
Mobile Phase: Isocratic mixture of acetonitrile and water with an ammonium acetate buffer (pH 6.0–6.2).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector at 254 nm. A fluorescence detector (excitation 240 nm, emission 370 nm) can also be used for enhanced sensitivity.[10][11]
-
Quantification: The concentration of the HMDI-PP derivative is determined by comparing its peak area to a calibration curve prepared from standards.[4]
-
ISO-CHEK® Method
This method utilizes a dual-filter cassette to separate and analyze the aerosol and vapor phases of isocyanates.
-
Sampling:
-
The ISO-CHEK® cassette contains two filters: an untreated PTFE filter to collect aerosols and a glass fiber filter impregnated with 9-(N-methylaminomethyl)anthracene (MAMA) to collect vapors.[12]
-
Draw air through the cassette at a flow rate of 1 L/min for a recommended sampling time of 15 minutes.[12]
-
-
Sample Preparation:
-
After sampling, the top PTFE filter (aerosol phase) is placed in a vial containing a derivatizing solution of 1-(2-methoxyphenyl)piperazine (MOPIP) in toluene.[12]
-
The bottom MAMA-impregnated filter (vapor phase) remains in the cassette.
-
-
Analysis (HPLC with UV and Fluorescence Detection):
LC/MS with MPP Derivatization
This method offers high selectivity and sensitivity for the analysis of HMDI.
-
Sampling and Derivatization:
-
Sampling is typically performed using impingers containing a solution of 1-(2-methoxyphenyl)piperazine (MPP) in a suitable solvent or on filters coated with MPP.
-
The derivatization reaction forms a stable urea derivative of HMDI.
-
-
Sample Preparation:
-
For impinger samples, the solution is evaporated to dryness and reconstituted in a suitable solvent mixture, such as 95:5 acetonitrile:dimethyl sulfoxide.[13]
-
For filter samples, the filter is extracted with the reconstitution solvent.
-
-
Analysis (LC-MS/MS):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like ammonium formate or formic acid.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for the HMDI-MPP derivative and comparing the response to that of an internal standard.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key workflows in the cross-validation and analysis of HMDI.
Caption: Cross-Validation Workflow for HMDI Analytical Methods.
Caption: General Analytical Workflow for HMDI Characterization.
Conclusion
The cross-validation of analytical methods for HMDI characterization is essential for generating reliable and comparable data. This guide has provided a comparative overview of four prominent methods: NIOSH 5525, OSHA 42, ISO-CHEK®, and LC/MS with MPP derivatization. The choice of method should be guided by the specific analytical needs, including the target analytes (monomer vs. oligomers), required sensitivity, and available instrumentation. While all methods demonstrate acceptable performance for HMDI monomer, significant differences can exist in the quantification of oligomers. The detailed protocols and performance data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their applications. The visualized workflows provide a clear understanding of the cross-validation process and the analytical steps involved in HMDI characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. A laboratory comparison of analytical methods used for isocyanates [agris.fao.org]
- 3. Page:NIOSH Manual of Analytical Methods - 5525.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 4. osha.gov [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. On-site comparison of the OSHA 47, Asset EZ4-NCO, Iso-Chek, DAN, and CIP10 methods for measuring methylene diphenyl diisocyanate (MDI) at an oriented-strand board (OSB) factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the NIOSH draft method 5525 for determination of the total reactive isocyanate group (TRIG) for aliphatic isocyanates in autobody repair shops. National Institute for Occupational Safety and Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. osha.gov [osha.gov]
- 12. skcltd.com [skcltd.com]
- 13. epa.gov [epa.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bis(4-isocyanatocyclohexyl)methane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemicals like Bis(4-isocyanatocyclohexyl)methane (also known as HMDI or hydrogenated MDI) is a critical component of laboratory safety and operational integrity. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that can cause irritation to the skin, eyes, and respiratory system, and may lead to sensitization.[1][2] Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[3]
-
Lab Coat: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Incompatible Materials: this compound reacts exothermically with a variety of substances.[2][5] Avoid contact with:
-
Water
-
Alcohols
-
Amines
-
Strong bases and acids
-
Organotin catalysts[1]
Spill Management and Decontamination
Accidental spills must be addressed immediately and safely. The primary goal is to neutralize the isocyanate group.
For Minor Spills (in a chemical fume hood):
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use sawdust or other combustible materials.[3]
-
Neutralization: Prepare a decontamination solution. Two effective formulations are:
-
Application: Gently apply the decontamination solution to the absorbed spill. Avoid splashing.
-
Reaction Time: Allow the mixture to react for at least 10 minutes.[4] Be aware that the reaction may produce carbon dioxide gas.
-
Collection: Carefully collect the neutralized mixture into an open container. Do not seal the container tightly to allow for the venting of any evolved gases.[1]
-
Final Cleaning: Wipe down the spill area with the decontamination solution.
-
Disposal: The collected waste should be placed in a properly labeled hazardous waste container for disposal.
Disposal of Unused this compound
Unused or waste this compound must be disposed of as hazardous waste. It is crucial to adhere to all federal, state, and local regulations.[1]
Experimental Protocol for Laboratory-Scale Neutralization and Disposal:
This protocol outlines the steps for neutralizing small quantities of this compound before disposal.
-
Preparation:
-
Work in a chemical fume hood.
-
Prepare one of the decontamination solutions mentioned above.
-
Have a designated, open, and properly labeled hazardous waste container ready.
-
-
Neutralization Procedure:
-
Slowly and carefully add the waste this compound to an excess of the decontamination solution in a suitable container. The reaction is exothermic, so slow addition is crucial to control the temperature.
-
Stir the mixture gently.
-
Allow the reaction to proceed for a minimum of one hour to ensure complete neutralization. Loosely cover the container to prevent splashing while allowing gases to escape.
-
-
Final Disposal:
-
Once the reaction is complete and the mixture has cooled, it can be transferred to the hazardous waste container.
-
Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor for pickup and final disposal, which is often through incineration.[6]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Decontamination Solution (Formula 1) | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water | [1] |
| Decontamination Solution (Formula 2) | 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% Water | [1] |
Disposal Procedure Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fsi.co [fsi.co]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Methylene bis(4-cyclohexylisocyanate) [cdc.gov]
- 3. actsafe.ca [actsafe.ca]
- 4. safetyinnumbers.ca [safetyinnumbers.ca]
- 5. 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Comprehensive Safety and Handling Guide for Bis(4-isocyanatocyclohexyl)methane
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of Bis(4-isocyanatocyclohexyl)methane (also known as HMDI or Methylene bis(4-cyclohexylisocyanate)). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.
Required Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. Workplace controls like chemical fume hoods and local exhaust ventilation are the primary lines of defense and should be used whenever handling this compound.[1][2][3]
-
Respiratory Protection : A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if exposure limits are likely to be exceeded.[2][3] The type of respirator depends on the airborne concentration:
-
Below 0.005 ppm : Use of a chemical fume hood or effective local exhaust ventilation is typically sufficient.[1]
-
Potential for exposure above 0.005 ppm : A MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is required.[1] For greater protection, this can be combined with an auxiliary self-contained breathing apparatus (SCBA).[1]
-
-
Eye and Face Protection : Indirect-vent, impact- and splash-resistant chemical goggles are required.[1] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves.[2] ACGIH recommends materials such as Butyl rubber, Neoprene, Polyvinyl Alcohol (PVA), and Viton.[1]
-
Protective Clothing : Wear impervious protective clothing, including lab coats, aprons, and boots, to prevent any possibility of skin contact.[1][2] All protective clothing should be clean, supplied daily, and put on before work begins.[1] Contaminated work clothes should be removed immediately and laundered by trained personnel aware of the hazards.[1]
-
Exposure Limits and Physical Data
Understanding the exposure limits and physical properties of this compound is crucial for a comprehensive risk assessment.
| Parameter | Value | Source |
| ACGIH TLV-TWA | 0.005 ppm (averaged over an 8-hour workshift) | [1] |
| NIOSH REL-C | 0.01 ppm (Ceiling limit, not to be exceeded at any time) | [1][2] |
| Vapor Pressure | 0.001 mmHg at 77°F (25°C) | [1][4] |
| Flash Point | 395°F (201.7°C) | [1] |
| Water Solubility | Reactive | [1][4] |
Operational Plan: Safe Handling Protocol
Handling should always occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]
Step 1: Preparation
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and emergency shower are unobstructed and accessible nearby.[1][3]
-
Gather all necessary equipment and reagents.
-
Clearly label all containers.[2]
Step 2: Donning PPE
-
Put on all required PPE in the correct order: lab coat, then respirator, followed by eye protection, and finally gloves.
Step 3: Handling the Chemical
-
Conduct all work that may generate vapors or aerosols within the chemical fume hood.
-
Avoid direct physical contact with the chemical at all times.[2]
-
Keep containers tightly closed when not in use.[2] This substance is moisture-sensitive.[5]
Step 4: Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Wash hands and any potentially exposed skin thoroughly with soap and water immediately after handling and at the end of the work shift.[1]
-
Remove PPE carefully to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills or exposure is critical.
Caption: Workflow for responding to a this compound spill.
-
Inhalation : Immediately remove the person to fresh air.[1] If breathing has stopped, begin rescue breathing. Seek prompt medical attention.[1] Medical observation for 24 to 48 hours is recommended as pulmonary edema may be delayed.[1]
-
Skin Contact : Quickly remove all contaminated clothing.[1] Immediately wash the affected skin with large amounts of soap and water.[1] Seek medical attention if irritation develops.[6]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Do not interrupt flushing. Seek immediate medical attention.[1]
-
Ingestion : If the victim is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or hospital immediately.[2] Transport the victim to a hospital without delay.[2]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : this compound and materials contaminated with it may need to be disposed of as hazardous waste.[1][3]
-
Spill Residue : Absorb liquid spills with an inert material like vermiculite, dry sand, or earth.[1] Place the absorbed material into sealed, properly labeled containers for disposal.[1]
-
Container Disposal : Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department, the state Department of Environmental Protection (DEP), or the regional EPA office for specific guidance.[1] Do not empty into drains or sewer systems.[3]
References
- 1. nj.gov [nj.gov]
- 2. 1,1-Methylene bis(4-isocyanatocyclohexane)(5124-30-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Hydrogenated mdi | C15H22N2O2 | CID 21202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
